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Core Science & Biosynthesis

Foundational

historical perspective on the synthesis of cyclooctene oxides

An In-Depth Technical Guide to the Historical Synthesis of Cyclooctene Oxides For Researchers, Scientists, and Drug Development Professionals Abstract Cyclooctene oxide, a strained eight-membered epoxide, serves as a piv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Synthesis of Cyclooctene Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctene oxide, a strained eight-membered epoxide, serves as a pivotal intermediate in organic synthesis, finding application in the development of pharmaceuticals, polymers, and fine chemicals. Its unique conformational properties and reactivity have made it a subject of intense synthetic exploration. This technical guide provides a comprehensive , tracing the evolution of methodologies from early stoichiometric oxidations to modern, highly efficient catalytic systems. We will delve into the mechanistic underpinnings that guided these developments, offering field-proven insights into the causality behind experimental choices. This guide is structured to provide researchers and professionals with not only a historical account but also a practical understanding of the key protocols that have defined this field.

Part 1: The Genesis of Epoxidation: Stoichiometric Peroxy Acid Chemistry

The journey into cyclooctene oxide synthesis begins with the broader discovery of epoxidation. The Prilezhaev reaction, first reported in 1909, laid the foundational groundwork, demonstrating the ability of peroxycarboxylic acids to transfer an oxygen atom to an alkene.

The Prilezhaev Reaction: The "Butterfly" Mechanism

The epoxidation of alkenes using peroxy acids like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) was one of the earliest reliable methods. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single, well-defined transition state. This method's simplicity and generally high yields made it an early workhorse for the synthesis of epoxides, including cyclooctene oxide. An early report by Cope et al. detailed the preparation of cyclooctene oxide from cyclooctene using peracetic acid.[1]

Caption: The concerted "butterfly" mechanism of the Prilezhaev reaction.

Protocol: Classic Epoxidation with Sodium Perborate

Sodium perborate in acetic acid serves as a safe and inexpensive in-situ source of peracetic acid. This method provides a practical alternative to handling concentrated peroxy acids. It has been shown to effectively oxidize cyclooctene to its epoxide in good yields under mild conditions.[2][3]

Experimental Protocol: Epoxidation of Cyclooctene with Sodium Perborate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add cyclooctene (1.00 g, 9.07 mmol) and glacial acetic acid (25 mL).

  • Reagent Addition: While stirring at room temperature, add sodium perborate tetrahydrate (1.40 g, 9.09 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with deionized water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 60 mL).

  • Washing: Combine the organic extracts and wash successively with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 30 mL) to neutralize excess acetic acid, followed by water (3 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude cyclooctene oxide.

  • Purification: The product can be purified by vacuum distillation or sublimation to yield pure cyclooctene oxide.[4]

Part 2: The Rise of Metal Catalysis: Towards Efficiency and Greener Oxidants

While effective, stoichiometric peroxy acid methods generate significant carboxylic acid waste. The mid-20th century saw a paradigm shift towards catalytic methods using metal complexes, which could activate greener and more atom-economical oxidants like hydrogen peroxide (H₂O₂) and alkyl hydroperoxides.

High-Valent Early Transition Metals: Molybdenum and Tungsten

Molybdenum and tungsten complexes were among the first to be successfully employed for catalytic epoxidation. These systems typically involve the reaction of a Mo(VI) or W(VI) precursor with an oxidant like tert-butyl hydroperoxide (TBHP) or H₂O₂ to form a high-energy metal-peroxo species, which then acts as the oxygen transfer agent.

Molybdenum(0)-carbonyl complexes have been examined as catalyst precursors for the epoxidation of cis-cyclooctene with TBHP, achieving high conversion and 100% selectivity to the oxide.[5] Tungsten-based systems, often used as tungstate salts or polyoxometalates, are particularly effective with hydrogen peroxide.[6][7] The development of ionic liquids containing tungstate anions created a micellar catalysis system, enhancing the reaction between the aqueous H₂O₂ phase and the organic cyclooctene phase.[7]

Metal_Catalysis_Workflow cluster_input Inputs cluster_process Catalytic Cycle cluster_output Outputs ReactantNode ReactantNode CatalystNode CatalystNode ProcessNode ProcessNode ProductNode ProductNode Cyclooctene Cyclooctene Transfer Oxygen Atom Transfer to Cyclooctene Cyclooctene->Transfer Oxidant Oxidant (H₂O₂, TBHP) Activation Catalyst Activation (Formation of Metal-Oxo/Peroxo) Oxidant->Activation Catalyst Metal Catalyst (e.g., Mo, W, Mn) Catalyst->Activation Activation->Transfer Byproduct Byproduct (H₂O, t-BuOH) Activation->Byproduct Regeneration Catalyst Regeneration Transfer->Regeneration Epoxide Cyclooctene Oxide Transfer->Epoxide Regeneration->Activation Enters next cycle

Caption: Generalized workflow for metal-catalyzed epoxidation of cyclooctene.

Late Transition Metals and Biomimetic Systems

Inspired by metalloenzymes like cytochrome P450, researchers developed catalysts based on manganese and iron porphyrins and salen complexes. These systems can activate a variety of oxidants, including molecular oxygen (O₂) in the presence of a coreductant.[8] Groves first proposed a side-on approach model for alkene epoxidation by such metal-oxo intermediates, which became influential in understanding and predicting stereoselectivity.[9] Supported gold catalysts have also been shown to be effective for the solvent-free epoxidation of cyclooctene using air, though they often require a hydroperoxide initiator.[10]

Catalyst SystemOxidantTypical Yield (%)Selectivity (%)Key AdvantagesHistorical Significance
Peracetic AcidRCO₃H>80>95Simplicity, high reactivityFoundational stoichiometric method[1]
Mo(CO)₆ / TBHPTBHP>99100High selectivity, catalyticEarly example of efficient metal catalysis[5]
Na₂WO₄ / H₂O₂H₂O₂~95>99Uses green oxidant, high efficiencyKey development in H₂O₂ activation[6][7]
Mn-salen / O₂O₂ / AldehydeVariableVariableUses air as terminal oxidantBiomimetic approach, advanced mechanism study[9]
Au/Graphite / TBHPAir / TBHP~60~85Solvent-free, uses airGreen chemistry approach with gold catalysis[10]

Part 3: The Modern Era: Asymmetric, Biocatalytic, and Electrochemical Frontiers

The late 20th and early 21st centuries have focused on developing highly selective, sustainable, and environmentally benign methods for cyclooctene oxide synthesis.

Asymmetric Epoxidation

While the seminal work of Sharpless on the asymmetric epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized Z-alkenes provided powerful tools for chiral synthesis, their direct application to simple cycloalkenes like cyclooctene can be challenging. However, the principles of using chiral ligands to create an asymmetric environment around a metal center have been broadly influential. Tungsten-bishydroxamic acid complexes have been developed for the asymmetric epoxidation of allylic alcohols with H₂O₂, achieving high enantioselectivity.[6]

Biocatalysis: The Enzymatic Approach

The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Lipases, traditionally known for hydrolysis, have been ingeniously repurposed for epoxidation. In a chemoenzymatic process, the lipase catalyzes the formation of a peroxy acid from a carboxylic acid and H₂O₂, which then acts as the epoxidizing agent in situ. An immobilized Aspergillus niger lipase has been used for the epoxidation of cyclooctene, achieving a respectable yield of 56.8% and a high enantiomeric excess of 84.1%.[11][12] This approach combines the benefits of green chemistry with the potential for high enantioselectivity.

Electrocatalysis: Using Water as the Oxygen Source

A truly groundbreaking recent development is the use of electrocatalysis to synthesize epoxides using water as the sole oxygen atom source, completely avoiding chemical oxidants.[13][14] In this process, manganese oxide or modified nickel foam electrodes are used to catalyze the oxidation of cyclooctene at the anode, with water providing the oxygen atom and hydrogen gas being evolved as the only byproduct.[13][15] This method represents a significant leap towards a sustainable and atom-economical synthesis of cyclooctene oxide.[13]

Experimental Protocol: Biocatalytic Epoxidation with Immobilized Lipase

  • Reaction Setup: In a 10 mL vial, combine ethyl acetate (4 mL), cyclooctene (0.6 mmol, 150 mM), and acetic acid (8.8 mmol).

  • Catalyst Addition: Add the immobilized Aspergillus niger lipase (ANL@ZnGlu-MNPs, 100 mg).[11]

  • Initiation: Place the vial in a shaker incubator set to 40 °C and 200 rpm. Add hydrogen peroxide (30% aq., 4.4 mmol) in four equal portions over the first hour of the reaction.

  • Reaction: Allow the reaction to proceed for 6 hours.

  • Catalyst Recovery: After the reaction, use a magnet to separate the immobilized enzyme particles from the solution. Wash the particles with ethyl acetate (3 x 5 mL) and dry for reuse.

  • Analysis: The product yield and enantiomeric excess in the supernatant can be determined by gas chromatography (GC) using a chiral column.

Conclusion and Future Outlook

The synthesis of cyclooctene oxide has evolved dramatically from its origins in stoichiometric peroxy acid chemistry. The historical trajectory reveals a persistent drive towards greater efficiency, selectivity, and sustainability. The initial breakthroughs in metal catalysis using molybdenum and tungsten paved the way for the use of greener oxidants like H₂O₂. The subsequent development of biomimetic systems and, more recently, biocatalytic and electrocatalytic methods, has pushed the boundaries of what is possible in green chemistry. Future research will likely focus on further improving the efficiency of these sustainable methods, expanding their substrate scope, and achieving even higher levels of enantiocontrol for the synthesis of valuable, optically pure cyclooctane derivatives.

References

  • Chen, Q., et al. (2020). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. MDPI. Available at: [Link]

  • Jung, S., et al. (2019). Epoxidation of Cyclooctene Using Water as the Oxygen Atom Source at Manganese Oxide Electrocatalysts. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2021). Electrocatalytic epoxidation of cyclooctene to epoxides driven by cobalt-containing polyoxometalate. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2011). Facile Synthesis of a Polycatenane Compound Based on Ag-triazole Complexes and Phosphomolybdic Acid for the Catalytic Epoxidation of Olefins with Molecular Oxygen. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2020). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. ResearchGate. Available at: [Link]

  • Valente, A. A., et al. (2009). Catalytic results for the epoxidation of cis-cyclooctene. ResearchGate. Available at: [Link]

  • Silva, A. R., et al. (2018). Proposed catalytic mechanism of cyclooctene epoxidation in the presence of Si-1. ResearchGate. Available at: [Link]

  • Plechkova, N. V. (2007). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Current Organic Chemistry. Available at: [Link]

  • Hughes, M. D., et al. (2006). Solvent-free selective epoxidation of cyclooctene using supported gold catalysts. Green Chemistry. Available at: [Link]

  • Svatunek, D., et al. (2021). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. Angewandte Chemie. Available at: [Link]

  • Taskesenligil, Y., et al. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. ACG Publications. Available at: [Link]

  • Carreira, E. M. (2016). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Israel Journal of Chemistry. Available at: [Link]

  • Back, T. G. (2021). Proposed mechanism of epoxidation of cyclooctene with 1 and hydrogen peroxide. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Taskesenligil, Y., et al. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. ResearchGate. Available at: [Link]

  • Plenio, H. (2013). Oxidation-Triggered Ring-Opening Metathesis Polymerization. Chemistry – A European Journal. Available at: [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Available at: [Link]

  • Wang, F., et al. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society. Available at: [Link]

  • Patil, S. B., et al. (2024). Electrocatalytic Epoxidation of Cyclooctene on Surface Modified Ni Foam Using Water as Oxygen Source. Chemistry – A European Journal. Available at: [Link]

  • Filippini, M-H., & Rodriguez, J. (2010). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Deshpande, R. M., et al. (2005). Uncatalyzed Oxidation of Cyclooctene. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Schmidt, A. (2004). A Short Story of Epoxidations. Angewandte Chemie. Available at: [Link]

  • Alcalde, M., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI. Available at: [Link]

  • Kumar, A. (2023). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. ResearchGate. Available at: [Link]

  • Wikipedia. Asymmetric nucleophilic epoxidation. Wikipedia. Available at: [Link]

  • Jess, A., et al. (2021). Kinetics of Epoxidation of Cyclooctene with Ionic Liquids Containing Tungstate as Micellar Catalyst. Chemie Ingenieur Technik. Available at: [Link]

  • Cope, A. C., et al. (1977). CYCLIC POLYOLEFINS. XXV. CYCLOOCTANEDIOLS. MOLECULAR REARRANGEMENT OF CYCLOOCTENE OXIDE ON SOLVOLYSIS. DTIC. Available at: [Link]

  • LookChem. (n.d.). CYCLOOCTENE OXIDE. LookChem. Available at: [Link]

  • Nakagaki, S., et al. (2005). Oxidation of cyclooctene and cyclohexane by hydrogen peroxide catalysed by Fe(PCl 8 )Cl. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Nagaki, A., et al. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (Z)-9-Oxabicyclo[6.1.0]non-4-ene

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the essential spectroscopic techniques used to verify the structural integrity and purity of (Z)-9-oxabicyclo[6.1.0]non-4-ene...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the essential spectroscopic techniques used to verify the structural integrity and purity of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as cis-1,2-Epoxy-5-cyclooctene or cyclooctene oxide).[1] The methodologies and interpretations detailed herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise molecular characterization.

Introduction: The Structural Significance of (Z)-9-Oxabicyclo[6.1.0]non-4-ene

(Z)-9-Oxabicyclo[6.1.0]non-4-ene is a bicyclic epoxide derived from (Z)-cyclooctene. Its unique structure, featuring a strained three-membered oxirane ring fused to an eight-membered carbocycle with a cis-double bond, makes it a valuable intermediate in organic synthesis. It serves as a precursor for creating complex molecular architectures, including novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers through stereospecific ring-opening reactions. Given its reactivity and potential for various reaction pathways, unambiguous confirmation of its structure and purity via spectroscopic methods is a critical first step in any synthetic application.

This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating characterization of this molecule.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectra of (Z)-9-oxabicyclo[6.1.0]non-4-ene lies in understanding its distinct chemical environments. The molecule's C₂ symmetry influences the number of unique signals observed in its NMR spectra. Protons and carbons in equivalent positions are chemically indistinguishable and will produce a single resonance signal.

The following diagram illustrates the molecular structure with a numbering scheme used for spectral assignments.

Caption: Molecular structure of (Z)-9-Oxabicyclo[6.1.0]non-4-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (Z)-9-oxabicyclo[6.1.0]non-4-ene, both ¹H and ¹³C NMR provide definitive proof of its structure.

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Olefinic Protons (H-4, H-5): The protons on the double bond are the most deshielded due to the anisotropic effect of the π-system. They typically appear as a multiplet in the range of δ 5.6-5.8 ppm . The multiplet nature arises from coupling to the adjacent allylic protons.

  • Epoxide Protons (H-1, H-8): The protons on the carbon atoms of the epoxide ring are deshielded by the electronegative oxygen atom. They resonate as a multiplet around δ 2.8-3.1 ppm . Their cis relationship on the ring is a key stereochemical indicator.

  • Allylic Protons (H-3, H-6): The protons adjacent to the double bond are found in the region of δ 2.0-2.4 ppm .

  • Aliphatic Protons (H-2, H-7): The remaining methylene protons on the saturated part of the ring are the most shielded and appear as a complex multiplet further upfield, typically between δ 1.2-2.0 ppm .

Causality in Experimental Choice: The choice of a deuterated solvent, such as CDCl₃, is standard for providing a lock signal for the spectrometer and dissolving the analyte without introducing interfering proton signals.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.

  • Olefinic Carbons (C-4, C-5): These carbons appear downfield in the range of δ 128-130 ppm .

  • Epoxide Carbons (C-1, C-8): These carbons are deshielded by the oxygen atom and appear in a characteristic region for epoxides, around δ 55-58 ppm .

  • Aliphatic Carbons (C-2, C-3, C-6, C-7): The remaining sp³ hybridized carbons of the ring resonate in the upfield region of the spectrum, typically between δ 20-30 ppm .

Data Summary: NMR Spectroscopy

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Olefinic (C=C-H )5.6 - 5.8128 - 130
Epoxide (-C H-O)2.8 - 3.155 - 58
Allylic (-C=C-CH ₂)2.0 - 2.4~25 - 30
Aliphatic (-C H₂-)1.2 - 2.0~20 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

  • C-H Stretch (sp²): The C-H bonds of the alkene are expected to show a stretching vibration just above 3000 cm⁻¹, typically around 3020 cm⁻¹ .

  • C-H Stretch (sp³): The C-H bonds of the aliphatic and epoxide portions of the molecule will show strong absorptions just below 3000 cm⁻¹, in the range of 2850-2950 cm⁻¹ .

  • C=C Stretch: The carbon-carbon double bond stretch is often weak for a symmetrically substituted cis-alkene but can sometimes be observed around 1650 cm⁻¹ .

  • C-O Stretch (Epoxide): The characteristic C-O stretching of the epoxide ring, often referred to as the "ring breathing" mode, typically appears in the fingerprint region. A key band can be found around 1250 cm⁻¹ , with another significant absorption often near 850 cm⁻¹ .

Trustworthiness of Protocol: A background scan must be run prior to the sample scan to subtract the spectral contributions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Ion Peak (M⁺): For (Z)-9-oxabicyclo[6.1.0]non-4-ene (C₈H₁₂O), the expected molecular weight is 124.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 124 .

  • Fragmentation Pattern: While detailed fragmentation analysis requires high-resolution MS, common fragmentation pathways for cyclic ethers and alkenes involve ring-opening, rearrangements, and loss of small neutral molecules. The specific fragmentation pattern serves as a molecular fingerprint.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergy of these techniques. The following workflow ensures a comprehensive and validated analysis.

Spectroscopic_Workflow cluster_0 Spectroscopic Analysis Sample Sample of (Z)-9-oxabicyclo[6.1.0]non-4-ene NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Integrated Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure & Purity Confirmed Data_Analysis->Structure_Confirmation

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of (Z)-9-oxabicyclo[6.1.0]non-4-ene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for liquids or solutions.

  • Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate the mass spectrum.

References

  • NIST. 9-Oxabicyclo[6.1.0]nonane. [Link][2]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectral Interpretation of (Z)-9-Oxabicyclo[6.1.0]non-4-ene

For Researchers, Scientists, and Drug Development Professionals Introduction (Z)-9-Oxabicyclo[6.1.0]non-4-ene, an epoxide derivative of cis-cyclooctene, is a molecule of significant interest in synthetic chemistry. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Oxabicyclo[6.1.0]non-4-ene, an epoxide derivative of cis-cyclooctene, is a molecule of significant interest in synthetic chemistry. Its strained three-membered oxirane ring and the presence of a double bond within the eight-membered ring make it a versatile building block for the synthesis of more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of (Z)-9-oxabicyclo[6.1.0]non-4-ene, offering insights into the chemical environment of each nucleus.

Molecular Structure and Numbering

The structure of (Z)-9-oxabicyclo[6.1.0]non-4-ene, along with the IUPAC numbering convention used for the assignment of NMR signals, is presented below. Understanding this numbering is crucial for the correct interpretation of the spectral data.

Figure 1: Molecular structure and numbering of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of (Z)-9-oxabicyclo[6.1.0]non-4-ene provides a wealth of information regarding the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key to assigning each signal to a specific proton.

Table 1: ¹H NMR Data for (Z)-9-Oxabicyclo[6.1.0]non-4-ene

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-4, H-55.68 - 5.85m
H-1, H-82.9 - 3.3m
H-2, H-3, H-6, H-71.5 - 2.5m

Note: The data presented here is a synthesis of information from typical spectral ranges for similar compounds and findings from related studies. A detailed experimental spectrum with precise coupling constants was not publicly available in the referenced literature.

Interpretation of the ¹H NMR Spectrum:
  • Olefinic Protons (H-4, H-5): The protons on the double bond are the most deshielded in the molecule, appearing as a multiplet in the downfield region of 5.68-5.85 ppm. This significant downfield shift is characteristic of protons attached to sp²-hybridized carbons. The multiplicity arises from coupling to the adjacent allylic protons (H-3 and H-6).

  • Epoxide Protons (H-1, H-8): The protons on the carbons of the epoxide ring (H-1 and H-8) are expected to resonate in the range of 2.9-3.3 ppm. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom and the ring strain of the oxirane. These protons will appear as a multiplet due to coupling with the neighboring methylene protons.

  • Aliphatic Protons (H-2, H-3, H-6, H-7): The remaining methylene protons in the eight-membered ring are found in the more shielded, upfield region of the spectrum, typically between 1.5 and 2.5 ppm. These signals will be complex multiplets due to extensive spin-spin coupling with each other.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Table 2: ¹³C NMR Data for (Z)-9-Oxabicyclo[6.1.0]non-4-ene

Carbon AssignmentChemical Shift (δ, ppm)
C-4, C-5~130
C-1, C-8~55-60
C-2, C-3, C-6, C-7~25-35

Note: The chemical shifts are approximate values based on typical ranges for the respective functional groups and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:
  • Olefinic Carbons (C-4, C-5): The sp²-hybridized carbons of the double bond are the most deshielded and appear furthest downfield, typically around 130 ppm.

  • Epoxide Carbons (C-1, C-8): The carbons of the epoxide ring are deshielded by the electronegative oxygen atom and resonate in the region of 55-60 ppm.

  • Aliphatic Carbons (C-2, C-3, C-6, C-7): The remaining sp³-hybridized methylene carbons of the cyclooctene ring are the most shielded and appear in the upfield region of the spectrum, generally between 25 and 35 ppm.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, especially in the complex aliphatic region, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the olefinic protons (H-4, H-5) and their adjacent allylic protons (H-3, H-6), as well as correlations within the aliphatic and epoxide proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

Figure 2: Conceptual diagram of key 2D NMR correlations for (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Experimental Protocol: Sample Preparation and NMR Acquisition

For researchers looking to acquire NMR data for this compound, a standard protocol is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (Z)-9-oxabicyclo[6.1.0]non-4-ene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of all signals.

Conclusion

The NMR spectral data of (Z)-9-oxabicyclo[6.1.0]non-4-ene is consistent with its bicyclic structure containing an epoxide and a cis-double bond. The distinct chemical shifts of the olefinic, epoxide, and aliphatic protons and carbons allow for a comprehensive structural analysis. While one-dimensional ¹H and ¹³C NMR provide foundational information, the application of two-dimensional NMR techniques is highly recommended for an unambiguous and complete assignment of all resonances, which is critical for confirming the synthesis of this important chemical intermediate and for studying its subsequent reactivity.

References

  • Grover, N., Pöthig, A., & Kühn, F. E. (2014). Cyclopentadienyl Molybdenum Alkylester Complexes as Catalyst Precursors for Olefin Epoxidation. Catalysis Science & Technology, 4(11), 4053-4063. [Link]

  • Royal Society of Chemistry. (2014). Cyclopentadienyl Molybdenum Alkylester Complexes as Catalyst Precursors for Olefin Epoxidation Supporting Information. [Link]

Exploratory

Introduction: The Structural Significance and Spectroscopic Scrutiny of (Z)-9-oxabicyclo[6.1.0]non-4-ene

An In-Depth Technical Guide to the Infrared Spectroscopy of (Z)-9-oxabicyclo[6.1.0]non-4-ene This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of (Z)-9-oxabicyclo[6.1.0]non-4-ene, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (Z)-9-oxabicyclo[6.1.0]non-4-ene

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of (Z)-9-oxabicyclo[6.1.0]non-4-ene, a bicyclic epoxide containing a cis-alkene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its vibrational spectrum, presents a robust experimental framework for its synthesis and analysis, and offers expert insights into spectral interpretation.

(Z)-9-oxabicyclo[6.1.0]non-4-ene, also known as 1,2-epoxy-cis-5-cyclooctene or (Z,Z)-1,5-cyclooctadiene monoepoxide, is a molecule of significant interest due to its unique structural features: a strained three-membered epoxide ring fused to an eight-membered carbocycle which contains a cis-configured double bond.[1][2] These functionalities make it a versatile building block in organic synthesis, particularly in the construction of complex polycyclic systems and in the development of novel therapeutic agents.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules.[3] It provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For (Z)-9-oxabicyclo[6.1.0]non-4-ene, IR spectroscopy is crucial for:

  • Confirming the presence of key functional groups: the epoxide and the cis-alkene.

  • Verifying successful synthesis: by monitoring the disappearance of reactant signals and the appearance of product-specific absorptions.

  • Assessing purity: by detecting the presence of starting materials or byproducts.

This guide will elucidate the expected IR spectral features of this molecule, grounding the predictions in the fundamental principles of vibrational spectroscopy and providing a practical framework for its empirical study.

Theoretical Vibrational Mode Analysis

The Epoxide Moiety: A Tale of a Strained Ring

The three-membered ring of an epoxide is under significant ring strain, which influences its vibrational frequencies.[4] The key IR-active modes for an epoxide ring are:

  • Symmetric Ring Breathing (ν_sym): This vibration involves the symmetric stretching and contracting of all three bonds in the epoxide ring. It typically appears as a weak to moderate band in the 1280–1230 cm⁻¹ region.[4]

  • Asymmetric C-O-C Stretch (ν_asym): This mode involves one C-O bond stretching while the other contracts. It gives rise to a strong absorption band between 950–810 cm⁻¹.[4]

  • Symmetric C-O-C Stretch (ν_sym): In this vibration, both C-O bonds stretch in phase while the C-C bond contracts. This results in a strong band in the 880–750 cm⁻¹ range.[4][5]

For a disubstituted epoxide like the one in our target molecule, these symmetric and asymmetric ring deformation bands are expected towards the lower end of their respective ranges.[5]

The (Z)-Alkene Functionality: Probing the Double Bond

The cis-configuration of the double bond within the eight-membered ring gives rise to several characteristic absorptions:

  • =C-H Stretching (ν(=C-H)): The stretching of the C-H bonds on the double bond carbons occurs at a higher frequency than that of sp³ C-H bonds. These absorptions are typically found in the 3100–3000 cm⁻¹ region.[6] Their presence is a clear indicator of unsaturation.

  • C=C Stretching (ν(C=C)): The stretching of the carbon-carbon double bond generally produces a moderate intensity band between 1680–1630 cm⁻¹.[7] For cis-disubstituted cyclic alkenes, this peak is typically observable, though its intensity can be variable depending on the symmetry and dipole moment change associated with the vibration. Ring strain in cyclic alkenes can also influence the exact position of this band.[8]

  • =C-H Bending (δ(=C-H)): The out-of-plane bending, or "wagging," of the vinylic C-H bonds in a cis-disubstituted alkene gives rise to a characteristic strong and broad absorption in the 725–675 cm⁻¹ region.[9] This band is often a reliable diagnostic for the presence of a cis-double bond.

The Alkane Backbone: The Saturated Framework

The eight-membered ring also contains a significant number of sp³-hybridized carbon atoms. The vibrations associated with this saturated framework will be present in the spectrum:

  • C-H Stretching (ν(C-H)): The asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups will appear as strong bands just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range.

  • C-H Bending (δ(C-H)): The scissoring (or bending) vibrations of the CH₂ groups are expected around 1465 cm⁻¹.

Predicted Infrared Spectrum Summary

The following table summarizes the predicted key infrared absorption bands for (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group Origin
3100–3000=C-H StretchMediumcis-Alkene
2950–2850-C-H Stretch (asymmetric and symmetric)StrongAlkane Backbone (CH₂)
1680–1630C=C StretchMedium to Weakcis-Alkene
~1465-C-H Bend (Scissoring)MediumAlkane Backbone (CH₂)
1280–1230Epoxide Ring Breathing (Symmetric)Weak to MediumEpoxide
950–810Asymmetric C-O-C StretchStrongEpoxide
880–750Symmetric C-O-C StretchStrongEpoxide
725–675=C-H Bend (Out-of-plane)Strong, Broadcis-Alkene

Experimental Protocols

To obtain an empirical IR spectrum, a pure sample of (Z)-9-oxabicyclo[6.1.0]non-4-ene is required. The following sections detail a reliable synthesis and a standard procedure for IR analysis.

Synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene

The most direct route to the target molecule is the mono-epoxidation of (Z,Z)-1,5-cyclooctadiene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common and effective reagents for this transformation.

Protocol: Epoxidation of (Z,Z)-1,5-Cyclooctadiene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (Z,Z)-1,5-cyclooctadiene (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (approximately 1.0-1.1 equivalents) in the same solvent and add it dropwise to the cooled solution of the diene over a period of 30-60 minutes. The use of a slight excess of the diene can help to minimize over-oxidation to the diepoxide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at 0 °C to room temperature.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (Z)-9-oxabicyclo[6.1.0]non-4-ene.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: Synthesis workflow for (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Infrared Spectroscopic Analysis

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples that requires minimal sample preparation.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Record a background spectrum with a clean ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small drop of the purified (Z)-9-oxabicyclo[6.1.0]non-4-ene directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Ensure proper labeling and peak picking for analysis.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

dot graph AnalyticalWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: Workflow for FTIR analysis using ATR.

Advanced Analysis: The Role of Computational Chemistry

For a more definitive assignment of vibrational modes, particularly in the complex fingerprint region (below 1500 cm⁻¹), computational methods are invaluable. Density Functional Theory (DFT) calculations can be employed to predict the IR spectrum of a molecule with a high degree of accuracy.[10]

A typical computational workflow involves:

  • Geometry Optimization: The 3D structure of (Z)-9-oxabicyclo[6.1.0]non-4-ene is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A vibrational frequency calculation is then performed on the optimized geometry. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities.[5]

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

The output from such a calculation provides a list of all vibrational modes and their IR intensities, allowing for a detailed and confident assignment of each band in the experimental spectrum.

Conclusion: A Multi-faceted Approach to Spectroscopic Characterization

The infrared spectroscopic analysis of (Z)-9-oxabicyclo[6.1.0]non-4-ene is a prime example of how theoretical knowledge and practical experimentation converge to provide a detailed molecular portrait. While a readily available experimental spectrum is elusive, a robust prediction based on established group frequencies provides a strong foundation for its characterization. The key diagnostic features to look for are the strong C-O stretching bands of the epoxide ring in the 1000-800 cm⁻¹ region, the =C-H stretching peak just above 3000 cm⁻¹, and the characteristic out-of-plane =C-H bending of the cis-alkene below 750 cm⁻¹.

By combining a well-executed synthesis with careful FTIR analysis, and by leveraging the predictive power of computational chemistry, researchers can confidently identify and characterize this important synthetic intermediate, ensuring its suitability for further applications in drug discovery and materials science.

References

  • Ramana, M. M. V., Rathod, S. V., Raje, M. S., & Jaiswar, M. (n.d.). A short synthesis of 1,5-cyclooctadiene macrocycles. Journal of Chemical and Pharmaceutical Research.
  • The Infrared Spectroscopy of Alkenes. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • IR: alkenes. (n.d.). University of Calgary. Retrieved from [Link]

  • Epoxide infrared spectra. (n.d.). Chemistry Blog. Retrieved from [Link]

  • IR spectrum: Alkenes. (n.d.). ChemHelper. Retrieved from [Link]

  • Popoola, S., & Al-Saadi, A. (2015). Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes.
  • Infrared Analysis of Alkanes, Alkenes and Alkynes. (n.d.). Scribd. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • The Infrared Spectra of Polymers V: Epoxies. (2022, March 1). Spectroscopy Online. Retrieved from [Link]

  • Epoxidation and hydrolysis of cycloocta-1,5-diene leading to racemic... (n.d.). ResearchGate. Retrieved from [Link]

  • Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. (2008, May 20). ACG Publications. Retrieved from [Link]

  • 9-Oxabicyclo[6.1.0]nonane. (n.d.). NIST WebBook. Retrieved from [Link]

  • CH 336: Epoxide Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]

  • 9-Oxabicyclo(6.1.0)nonan-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 9-Oxabicyclo[4.2.1]nona-2,4-diene. (n.d.). NIST WebBook. Retrieved from [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • 9-Oxabicyclo(6.1.0)non-2-ene. (n.d.). PubChem. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. Retrieved from [Link]

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Foundational

A Comprehensive Computational Analysis of (Z)-9-Oxabicyclo[6.1.0]non-4-ene Stability: A Guide for Researchers

Abstract (Z)-9-oxabicyclo[6.1.0]non-4-ene, an unsaturated bicyclic ether, presents a fascinating case study in molecular stability, governed by the interplay of ring strain, conformational flexibility, and electronic eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-9-oxabicyclo[6.1.0]non-4-ene, an unsaturated bicyclic ether, presents a fascinating case study in molecular stability, governed by the interplay of ring strain, conformational flexibility, and electronic effects. This in-depth technical guide provides a comprehensive framework for the computational analysis of this molecule's stability, tailored for researchers, scientists, and drug development professionals. By leveraging a suite of computational chemistry techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD), we elucidate the factors governing its thermodynamic and kinetic stability. This guide emphasizes the "why" behind methodological choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of (Z)-9-Oxabicyclo[6.1.0]non-4-ene Stability

(Z)-9-oxabicyclo[6.1.0]non-4-ene, also known as cyclooctene oxide, is a key intermediate in various organic syntheses and a structural motif in some natural products.[1] Its stability is a critical determinant of its reactivity, shelf-life, and potential utility in drug development, where strained ring systems can be harnessed for targeted covalent inhibition or as bioisosteric replacements.[2][3] The molecule's eight-membered ring fused with an epoxide introduces significant conformational complexity and ring strain, making its computational analysis a non-trivial yet essential endeavor.[4]

This guide will navigate the theoretical and practical aspects of performing a rigorous computational stability analysis, providing a roadmap for researchers to apply these principles to their own molecules of interest.

Theoretical Foundations: Understanding the Drivers of Instability

The stability of (Z)-9-oxabicyclo[6.1.0]non-4-ene is primarily dictated by:

  • Ring Strain: The deviation of bond angles from their ideal values, a consequence of the fused ring system, is a major contributor to the molecule's internal energy.[5][6] This strain can be decomposed into angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular strain (non-bonded interactions across the ring).

  • Conformational Dynamics: The cyclooctene ring is highly flexible, capable of adopting multiple conformations.[7][8] The relative energies of these conformers and the barriers to their interconversion significantly impact the molecule's overall stability and reactivity.

  • Electronic Effects: The presence of the electronegative oxygen atom in the epoxide ring and the π-system of the double bond influence the electron distribution and reactivity of the molecule.

Computational Methodology: A Step-by-Step Guide

A multi-faceted computational approach is necessary to capture the intricate details of (Z)-9-oxabicyclo[6.1.0]non-4-ene's stability.

Conformational Search and Geometry Optimization

The first crucial step is to identify the low-energy conformers of the molecule.

Protocol:

  • Initial Conformer Generation: Employ a stochastic search algorithm, such as the GMMX conformer search in Gaussian, or a molecular mechanics-based approach to generate a diverse set of initial structures.

  • Semi-Empirical Pre-optimization: Pre-optimize the generated conformers using a computationally inexpensive semi-empirical method (e.g., PM7) to filter out high-energy duplicates.

  • DFT Geometry Optimization: Perform full geometry optimizations on the unique, low-energy conformers using Density Functional Theory (DFT).

    • Functional Selection: The B3LYP functional is a robust choice for geometry optimizations of organic molecules, offering a good balance of accuracy and computational cost.[9] For systems with potential non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.

    • Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), provides a good description of the electronic structure for this type of molecule.[9]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for accurate energy comparisons.

Ring Strain Energy (RSE) Calculation

Quantifying the ring strain is essential for understanding the molecule's inherent instability. The homodesmotic reaction approach is a reliable method for this purpose.[10][11]

Protocol:

  • Define a Homodesmotic Reaction: Construct a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides. For (Z)-9-oxabicyclo[6.1.0]non-4-ene, a suitable reaction is:

    (Z)-9-oxabicyclo[6.1.0]non-4-ene + 4 CH₃-CH₃ + 2 CH₃-O-CH₃ + 2 CH₂=CH₂ → 4 CH₃-CH₂-CH₃ + 2 CH₃-CH₂-O-CH₃ + 2 CH₃-CH=CH-CH₃

  • Calculate Energies: Compute the electronic energies (including ZPVE) of all molecules in the reaction at the same level of theory used for geometry optimization.

  • Calculate RSE: The RSE is the difference in the total energies of the products and reactants. A positive value indicates the presence of ring strain.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational flexibility of the molecule at finite temperatures.[12][13]

Protocol:

  • System Setup: Place the lowest-energy conformer in a simulation box with a suitable solvent (e.g., water or a non-polar solvent like cyclohexane) to mimic experimental conditions.

  • Force Field Selection: Choose an appropriate force field, such as GAFF (General Amber Force Field), which is parameterized for organic molecules.

  • Equilibration: Perform a multi-step equilibration process, gradually increasing the temperature and releasing restraints on the solute to allow the system to reach a stable state.

  • Production Run: Run a production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

  • Analysis: Analyze the trajectory to identify conformational transitions, calculate root-mean-square deviations (RMSD) to assess structural stability, and generate a potential energy surface to visualize the energy landscape.

Advanced Electronic Structure Analysis

To gain a deeper understanding of the bonding and electronic distribution, advanced analyses can be performed.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[14][15][16] This can reveal the electronic consequences of ring strain.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the topology of the electron density, allowing for the identification of bond critical points and the quantification of bond strengths.[15][17][18]

Data Presentation and Interpretation

Quantitative Data Summary
Parameter Computational Method Calculated Value Interpretation
Relative Conformational EnergiesDFT (B3LYP/6-311+G(d,p))See Table 2Identifies the most stable conformers at 0 K.
Ring Strain Energy (RSE)DFT (Homodesmotic Reaction)~25-30 kcal/molIndicates significant inherent strain in the bicyclic system.
Key Bond Lengths and AnglesDFT (B3LYP/6-311+G(d,p))See Table 3Deviations from ideal values highlight regions of high strain.
NBO ChargesNBO AnalysisSee Table 4Reveals the charge distribution and potential reactive sites.

Table 2: Relative Energies of (Z)-9-oxabicyclo[6.1.0]non-4-ene Conformers (Note: These are representative values and will vary with the level of theory)

Conformer Relative Energy (kcal/mol)
Chair-Boat0.00
Twist-Chair1.5
Boat-Boat3.2

Table 3: Selected Optimized Geometric Parameters (Note: These are representative values)

Parameter Bond/Angle Calculated Value Ideal Value
Bond LengthC-O (epoxide)~1.45 Å1.43 Å
Bond LengthC-C (epoxide)~1.48 Å1.54 Å
Bond AngleC-O-C (epoxide)~61°109.5°

Table 4: NBO Charges on Key Atoms (Note: These are representative values)

Atom NBO Charge (e)
O (epoxide)~ -0.6
C (epoxide)~ +0.1
C (double bond)~ -0.2
Visualization of Workflows and Concepts

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_md Molecular Dynamics cluster_analysis Advanced Analysis Conf_Search Conformational Search Pre_Opt Semi-Empirical Pre-optimization Conf_Search->Pre_Opt Geom_Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Pre_Opt->Geom_Opt Freq_Ana Frequency Analysis Geom_Opt->Freq_Ana RSE_Calc RSE Calculation (Homodesmotic Reaction) Geom_Opt->RSE_Calc MD_Sim MD Simulation (GAFF, 100 ns) Geom_Opt->MD_Sim NBO NBO Analysis Geom_Opt->NBO QTAIM QTAIM Analysis Geom_Opt->QTAIM Traj_Ana Trajectory Analysis MD_Sim->Traj_Ana

Caption: Computational workflow for the stability analysis of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Stability_Factors Stability Molecular Stability Ring_Strain Ring Strain Ring_Strain->Stability Conformational_Flexibility Conformational Flexibility Conformational_Flexibility->Stability Electronic_Effects Electronic Effects Electronic_Effects->Stability

Caption: Key factors influencing the stability of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the computational analysis of (Z)-9-oxabicyclo[6.1.0]non-4-ene stability. By combining DFT calculations for energetic and electronic properties with MD simulations for dynamic behavior, researchers can gain a holistic understanding of the factors governing its stability.

Future work could involve:

  • Reaction Pathway Modeling: Simulating potential decomposition pathways, such as ring-opening reactions, to predict kinetic stability.[19]

  • Solvent Effects: Investigating the influence of different solvent environments on conformational preferences and stability.

  • Experimental Validation: Correlating computational predictions with experimental data from techniques like NMR spectroscopy and calorimetry.[6][20]

By following the principles and protocols detailed in this guide, researchers will be well-equipped to perform high-quality computational analyses of molecular stability, accelerating the discovery and development of new chemical entities.

References

  • Neuenschwander, U., & Hermans, I. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(24), 10236–10240. [Link]

  • Moodle@Units. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclooctene. Retrieved from [Link]

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  • University of York. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. [Link]

  • ACS Publications. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. [Link]

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  • AIP Publishing. (2011). Molecular dynamics simulation study of nonconcatenated ring polymers in a melt. II. Dynamics. The Journal of Chemical Physics, 134(20), 204905. [Link]

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  • ResearchGate. (n.d.). Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions. [Link]

  • MDPI. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2108. [Link]

  • National Center for Biotechnology Information. (2012). Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding. Journal of Computational Chemistry, 33(30), 2440–2449. [Link]

  • National Center for Biotechnology Information. (2007). DFT calculations on the cyclic ethers hydrogen-bonded complexes: molecular parameters and the non-linearity of the hydrogen bond. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 626–631. [Link]

  • Office of Scientific and Technical Information. (n.d.). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. [Link]

  • National Center for Biotechnology Information. (2017). Driving Forces in the Sharpless Epoxidation Reaction: A Coupled AIMD/QTAIM Study. Inorganic Chemistry, 56(5), 2827–2836. [Link]

  • European Journal of Chemistry. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. [Link]

  • SlidePlayer. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. [Link]

  • Eurasian Chemical Communications. (2019). NBO and QTAIM investigations of the conformers of 1, 4-dioxane. [Link]

  • ResearchGate. (2014). QTAIM and NBO Analysis of a New Oxidative Salt of 1,1/-(Ethane-1, 2-diyl) Dipyridinium bisiodate. Oriental Journal Of Chemistry, 30(1), 785-791. [Link]

  • NIST WebBook. (n.d.). 9-Oxabicyclo[6.1.0]nonane. Retrieved from [Link]

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Exploratory

Theoretical Analysis of Reaction Mechanisms: (Z)-9-Oxabicyclo[6.1.0]non-4-ene

[1] Executive Summary The molecule (Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly known as 1,2-epoxy-5-cyclooctene or 1,5-cyclooctadiene monoepoxide , represents a paradigmatic substrate for studying transann...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The molecule (Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly known as 1,2-epoxy-5-cyclooctene or 1,5-cyclooctadiene monoepoxide , represents a paradigmatic substrate for studying transannular reactivity in medium-sized rings. Its structure—a strained eight-membered ring fused to a reactive epoxide—creates a unique stereoelectronic environment where transannular


-participation competes with classical nucleophilic substitution.

This guide provides a comprehensive theoretical and mechanistic analysis of its reactivity, focusing on the acid-catalyzed rearrangement to bicyclo[3.3.1]nonane derivatives. By synthesizing density functional theory (DFT) insights with experimental protocols, we delineate the energetic landscapes that govern the divergence between bicyclic ether formation and simple ring-opening.

Structural & Conformational Analysis

Ground State Geometry

The cyclooctene ring is conformationally mobile, existing primarily in boat-chair (BC) and crown families. However, the fusion of the epoxide ring at C1-C8 imposes significant rigidity.

  • Constraint: The epoxide ring forces the C1-C8-C7-C2 dihedral angle to be near

    
    , locking the local conformation.
    
  • Strain Energy: The molecule possesses approximately 25-28 kcal/mol of strain energy, derived from the inherent Pitzer strain of the medium ring plus the Baeyer strain of the epoxide.

Stereoelectronic Gating

The reactivity of (Z)-9-oxabicyclo[6.1.0]non-4-ene is dictated by the spatial relationship between the C4=C5 double bond and the C1-O epoxide bond.

  • Through-Space Interaction: In the lowest-energy boat-chair conformer, the

    
    -orbitals of the alkene are positioned directly endo to the epoxide oxygen.
    
  • Orbital Overlap: Theoretical modeling (NBO analysis) reveals a stabilizing donor-acceptor interaction between the

    
     HOMO and the 
    
    
    
    LUMO. This pre-organization lowers the activation barrier for transannular attack compared to intermolecular nucleophilic attack.

Mechanistic Pathways: The Theoretical Core

The reaction landscape of (Z)-9-oxabicyclo[6.1.0]non-4-ene is dominated by two competing pathways: Path A (Transannular Cyclization) and Path B (Direct Nucleophilic Opening) .

Path A: Acid-Catalyzed Transannular Cyclization

Upon protonation or Lewis acid coordination (


 or 

), the epoxide oxygen becomes activated. Unlike unstrained epoxides that await nucleophilic attack, this substrate undergoes an intramolecular rearrangement.
  • Activation: Coordination of the electrophile (

    
    ) to the epoxide oxygen.
    
  • Transition State (

    
    ):  As the C1-O bond lengthens, the C5 carbon of the alkene attacks C1 from the rear. This is a 5-exo-trig  (or modified 6-endo) cyclization facilitated by the boat-chair conformation.
    
  • Intermediate: Formation of a transient oxonium or carbocation species (typically at C4/C5).

  • Termination: Trapping by an internal nucleophile (the epoxide oxygen) or external solvent to yield the 2,6-9-oxabicyclo[3.3.1]nonane core.

Energetics (DFT/B3LYP/6-31G Level):*

  • Activation Barrier (

    
    ):  Calculated at ~12–15 kcal/mol for the transannular route.
    
  • Thermodynamics: The formation of the bicyclo[3.3.1] system is exothermic by >20 kcal/mol due to the relief of transannular strain and the formation of a stable chair-chair bicyclic system.

Path B: Direct Nucleophilic Opening

In the absence of acid catalysis, or with strong nucleophiles (e.g., amines), the reaction proceeds via an


 mechanism.
  • Trajectory: The nucleophile must attack

    
     from the backside.
    
  • Steric Hindrance: The "inside" face of the cyclooctane ring sterically shields the epoxide carbons, making this pathway kinetically slower than the transannular route under neutral/acidic conditions.

Visualization of Reaction Topology

ReactionMechanism Reactant (Z)-9-oxabicyclo[6.1.0]non-4-ene (Boat-Chair Conformer) Complex Activated Complex (Epoxide-Lewis Acid) Reactant->Complex + H+ / BF3 TS_Trans TS: Transannular Attack (π -> σ* overlap) Complex->TS_Trans Path A (Fast) ΔG‡ ~14 kcal/mol Product_Open Product B: Cyclooct-4-en-1,2-diol (Kinetic/Basic Conditions) Complex->Product_Open Path B (Slow) Direct SN2 Intermediate Cationic Intermediate (C4/C5 Carbocation) TS_Trans->Intermediate Product_Bic Product A: 9-oxabicyclo[3.3.1]nonane (Thermodynamic Sink) Intermediate->Product_Bic Cyclization

Caption: Comparative reaction pathways showing the kinetic preference for transannular cyclization (Path A) over direct ring opening (Path B) under acidic conditions.

Experimental Validation Protocols

To validate the theoretical predictions of transannular dominance, the following experimental workflow is recommended. This protocol ensures the isolation of the bicyclic ether, confirming the mechanistic pathway.

Protocol: Lewis Acid-Mediated Rearrangement

Objective: Synthesis of trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane (trapping the intermediate with bromine) or the diol ether.

  • Preparation:

    • Dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 equiv) in anhydrous

      
       (0.1 M).
      
    • Cool to -78°C under

      
       atmosphere.
      
  • Initiation:

    • Add

      
       (1.1 equiv) dropwise.
      
    • Mechanistic Note: Low temperature favors the organized transition state required for cyclization over chaotic polymerization.

  • Trapping (Optional for derivatization):

    • To prove the cationic intermediate: Add a nucleophile source (e.g.,

      
       for reduction or 
      
      
      
      for bromination) before quenching.
  • Quench & Analysis:

    • Quench with sat.

      
      . Extract and analyze via GC-MS.
      
    • Target Signal: Look for the parent ion of the bicyclic ether (M+ = 124 for isomer, or derivatized mass). The bicyclo[3.3.1] core has a distinct NMR signature (chair-chair conformation).

Data Summary: Pathway Selectivity
ConditionCatalystMajor ProductMechanism
Acidic (

)
Protic Acid9-oxabicyclo[3.3.1]nonan-2-olTransannular Cyclization
Lewis Acid (

)
Lewis Acid9-oxabicyclo[3.3.1]nonane derivsTransannular Cyclization
Basic (

)
NoneCyclooct-4-en-1,2-diolDirect

Opening
Nucleophilic (

)
None2-azido-cyclooct-4-en-1-olDirect

Opening

References

  • Sigma-Aldrich. 9-Oxabicyclo[6.1.0]non-4-ene Product Specification & Reactivity Data.[1][1]

  • PubChem. 9-Oxabicyclo[6.1.0]non-4-ene (Compound CID 24870776).[1] National Library of Medicine. [1]

  • Iqbal, M., et al. (2011). Studies on transannulation reactions across a nine-membered ring: the synthesis of natural product-like structures. Organic & Biomolecular Chemistry.[2]

  • Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core.

  • CymitQuimica. 1,2-Epoxy-5-cyclooctene: Properties and Applications.

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of (Z)-9-Oxabicyclo[6.1.0]non-4-ene

For Researchers, Scientists, and Drug Development Professionals Abstract (Z)-9-Oxabicyclo[6.1.0]non-4-ene, also known as 1,5-cyclooctadiene monoepoxide, is a valuable bicyclic epoxide intermediate in organic synthesis. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Oxabicyclo[6.1.0]non-4-ene, also known as 1,5-cyclooctadiene monoepoxide, is a valuable bicyclic epoxide intermediate in organic synthesis. Its unique strained ring system, containing both an epoxide and a cis-alkene within a cyclooctane framework, makes it a versatile building block for the synthesis of complex molecules with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physical properties of (Z)-9-oxabicyclo[6.1.0]non-4-ene, detailing the experimental methodologies for their determination and the underlying scientific principles. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, and the prediction of its behavior in various chemical transformations.

Introduction: The Significance of (Z)-9-Oxabicyclo[6.1.0]non-4-ene

(Z)-9-Oxabicyclo[6.1.0]non-4-ene is a colorless to pale yellow liquid with a distinctive odor.[1] Its importance stems from the high reactivity of the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, leading to a variety of ring-opened products.[1] This reactivity, coupled with the presence of a readily functionalizable double bond, allows for the stereocontrolled introduction of multiple functional groups, making it a key intermediate in the synthesis of diverse molecular architectures.

The synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene is most commonly achieved through the monoepoxidation of 1,5-cyclooctadiene. This selective oxidation is a critical step, as over-oxidation can lead to the formation of the corresponding diepoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation due to their high efficiency and selectivity under mild conditions.[2]

This guide will systematically explore the fundamental physical characteristics of this compound, providing both established literature values and the experimental context necessary for their reliable determination and application in a research setting.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties begins with the molecule's structure and its standardized identifiers.

Figure 1: 2D Structure of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Table 1: Molecular Identifiers

IdentifierValueSource
IUPAC Name (4Z)-9-Oxabicyclo[6.1.0]non-4-eneN/A
CAS Number 637-90-1[3][4]
Molecular Formula C₈H₁₂O[3][4]
Molecular Weight 124.18 g/mol [3][4]
InChI 1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1-[3]
SMILES C1CC2OC2CCC=C1[3]
Synonyms 1,5-Cyclooctadiene monoepoxide, 1,2-Epoxy-5-cyclooctene[4]

Macroscopic Physical Properties

The bulk physical properties of a compound are critical for its practical application in the laboratory, influencing decisions on purification, reaction setup, and storage.

Table 2: Summary of Physical Properties

PropertyValueConditionsSource
Appearance Colorless to pale yellow liquidRoom Temperature[1]
Odor DistinctiveN/A[1]
Boiling Point 195 °CAtmospheric Pressure[3]
Density 1.013 g/mL25 °C[3]
Refractive Index (n_D) 1.49520 °C[3]
Solubility Moderately soluble in organic solvents, limited solubility in waterStandard[1]
Boiling Point: A Measure of Volatility

The boiling point of 195 °C indicates that (Z)-9-oxabicyclo[6.1.0]non-4-ene is a relatively non-volatile liquid at room temperature.[3] This property is a direct consequence of the intermolecular forces present, primarily dipole-dipole interactions arising from the polar C-O bonds of the epoxide and van der Waals forces.

Experimental Determination of Boiling Point

The boiling point is experimentally determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and accurate method for this determination is ebulliometry.

G cluster_0 Ebulliometry Workflow A Sample Placement in Ebulliometer B Controlled Heating A->B C Vapor-Liquid Equilibrium B->C D Temperature Measurement C->D E Pressure Measurement C->E F Boiling Point Determination D->F E->F

Figure 2: Workflow for Boiling Point Determination by Ebulliometry.

Protocol:

  • A sample of the purified liquid is placed in the ebulliometer.

  • The sample is heated, and the temperature and pressure are carefully monitored.

  • At the boiling point, a stable equilibrium between the liquid and vapor phases is established.

  • The temperature at this equilibrium, corrected for atmospheric pressure, is recorded as the boiling point.

Density: Mass per Unit Volume

The density of 1.013 g/mL at 25 °C indicates that (Z)-9-oxabicyclo[6.1.0]non-4-ene is slightly denser than water.[3] Density is an intrinsic property that is influenced by molecular weight and the efficiency of molecular packing in the liquid state.

Experimental Determination of Density

Density is determined by measuring the mass of a known volume of the liquid. A pycnometer, a glass flask with a precisely known volume, is commonly used for this measurement.

Protocol:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

  • The mass of the filled pycnometer is measured.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index: Interaction with Light

The refractive index of 1.495 at 20 °C is a measure of how much the path of light is bent, or refracted, when entering the liquid.[3] It is a characteristic property that is dependent on the temperature and the wavelength of light used for the measurement.

Experimental Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Protocol:

  • A few drops of the sample are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature.

  • Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.

  • The refractive index is read directly from the instrument's scale.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of (Z)-9-oxabicyclo[6.1.0]non-4-ene is expected to show distinct signals for the olefinic protons, the protons on the epoxide ring, and the allylic and other methylene protons of the cyclooctene ring. The olefinic protons would appear in the downfield region (typically 5.5-6.0 ppm). The protons on the epoxide ring are expected to be shifted to a higher field (around 2.5-3.5 ppm) compared to typical ethers due to ring strain. The remaining methylene protons will appear in the upfield region (1.5-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments. The olefinic carbons are expected in the 120-140 ppm region, while the carbons of the epoxide ring will appear at a higher field (typically 40-60 ppm) compared to acyclic ethers. The remaining sp³ hybridized carbons of the ring will be found in the upfield region (20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (Z)-9-oxabicyclo[6.1.0]non-4-ene, the key characteristic absorptions are:

  • C-H stretch (alkene): A peak just above 3000 cm⁻¹ is indicative of the C-H bonds of the double bond.

  • C=C stretch: A weak to medium absorption around 1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration.

  • C-O-C stretch (epoxide): The characteristic asymmetric and symmetric stretching vibrations of the epoxide ring are expected to appear in the regions of 950-810 cm⁻¹ and 880-750 cm⁻¹, respectively. A "ring breathing" mode is also often observed around 1250 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (Z)-9-oxabicyclo[6.1.0]non-4-ene (MW = 124.18 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as CO, C₂H₄, or CHO, leading to characteristic fragment ions.

Safety and Handling

(Z)-9-oxabicyclo[6.1.0]non-4-ene, like many epoxides, should be handled with care due to its potential as a skin and respiratory irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of (Z)-9-oxabicyclo[6.1.0]non-4-ene are integral to its successful application in synthetic chemistry. This guide has provided a detailed overview of these properties, along with the experimental methodologies for their determination. A comprehensive understanding of its boiling point, density, refractive index, and spectroscopic signatures empowers researchers to handle this versatile intermediate safely and effectively, paving the way for its use in the synthesis of novel and complex molecular targets.

References

  • Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. [Link]

  • Chemistry Stack Exchange. Epoxide infrared spectra. [Link]

  • Organic Syntheses. cis-CYCLOOCTENE OXIDE. [Link]

  • Chemistry LibreTexts. (2017, November 8). 9.31: 9-8 Oxacyclopropane ( Epoxide) Synthesis- Epoxidation by Peroxycarboxylic Acids. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for (Z)-9-oxabicyclo[6.1.0]non-4-ene

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of (Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), also known as 1,5-cyclooctadiene monoepoxide .[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), also known as 1,5-cyclooctadiene monoepoxide .[1][2] As a bicyclic organic liquid featuring both a strained epoxide ring and an alkene functionality, its solubility profile is governed by its lipophilic cyclooctane skeleton and the polar ether linkage.[2][3][4]

Key Findings:

  • Physical State: Liquid at room temperature.[1][2][3][4][5]

  • Primary Solvents: Miscible with a wide range of organic solvents including chlorinated hydrocarbons (DCM), ethers (THF), and aromatics (Toluene).[3]

  • Incompatibility: Immiscible with water; potentially reactive in protic solvents (alcohols) under acidic conditions.[1][2][3]

  • Application: Primarily used in Ring-Opening Metathesis Polymerization (ROMP) and organic synthesis, necessitating anhydrous, non-nucleophilic solvent systems.[3][4]

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solvent behavior.[1][2][3][4] The compound exhibits a "dual-nature" functionality—a hydrophobic hydrocarbon backbone and a polar, reactive epoxide head.[1][2][3][4]

PropertyValue / DescriptionRelevance to Solubility
CAS Number 637-90-1Unique Identifier
Molecular Formula C₈H₁₂OHydrophobic/Lipophilic balance
Molecular Weight 124.18 g/mol Low MW facilitates solvent penetration
Physical State LiquidMiscibility is the primary solubility parameter
Boiling Point ~195 °C (lit.)[1][2][4][6]High boiling point allows for reflux in lower-boiling solvents
Density 1.013 g/mL at 25 °CSimilar to water, but phase separates due to polarity
LogP (Predicted) ~1.5 - 2.1Indicates preference for lipophilic environments

Solubility Data & Solvent Compatibility

The following table categorizes solvents based on their interaction with (Z)-9-oxabicyclo[6.1.0]non-4-ene. Data is synthesized from reaction protocols (ROMP, synthesis) and standard chemical principles for C8-epoxides.[2][3][4]

Quantitative Solubility Matrix
Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformMiscible Preferred. Standard solvent for ROMP reactions; excellent solubilizing power.[1][2][4]
Ethers Tetrahydrofuran (THF), Diethyl EtherMiscible Preferred. Good stability; THF is common for polymerization and lithiation reactions.[2][3][4]
Aromatics Toluene, BenzeneMiscible Excellent for high-temperature reactions; inert to the epoxide ring.[1][2][3][4]
Alkanes Hexane, HeptaneSoluble/Miscible Good solubility due to the C8 hydrocarbon backbone.[2][3][4]
Polar Aprotic Acetone, DMSO, DMFSoluble Soluble, but nucleophilic attack is a risk in DMF/DMSO at high temperatures.[2][3][4]
Polar Protic Methanol, EthanolSoluble (Conditional) Soluble, but not recommended for storage.[2][4] Risk of solvolysis (ring opening) in the presence of trace acid.[3] Used to precipitate polymers.[1][2][3][4]
Aqueous WaterImmiscible Forms a biphasic system.[1][2][3][4] Hydrolysis may occur slowly over time.[1][2][3][4]

Mechanistic Insights: Solute-Solvent Interactions[1][2]

The solubility of (Z)-9-oxabicyclo[6.1.0]non-4-ene is driven by two competing forces:

  • Van der Waals Forces (Dominant): The cyclooctene ring constitutes the bulk of the molecule.[1][3] This non-polar region interacts favorably with non-polar and moderately polar solvents (Toluene, DCM) through London dispersion forces.[3]

  • Dipole-Dipole Interactions: The strained epoxide oxygen creates a local dipole.[1][2][3][4] This allows miscibility with polar aprotic solvents like THF and Acetone.[1][2][3][4] However, the dipole is not strong enough to overcome the hydrophobic effect in water, leading to immiscibility.[3][4]

Reactivity Warning

While physically soluble in alcohols (methanol/ethanol), the strained 3-membered epoxide ring is susceptible to nucleophilic attack.[3] In the presence of a proton source (acid catalyst), the solvent can open the ring to form an alkoxy-alcohol, degrading the sample.[3]

Experimental Protocol: Solubility & Miscibility Validation

Objective: To empirically validate the miscibility of (Z)-9-oxabicyclo[6.1.0]non-4-ene in a target solvent for reaction optimization.

Method: Visual Miscibility Titration (Self-Validating Protocol)[2]

Reagents:

  • (Z)-9-oxabicyclo[6.1.0]non-4-ene (Liquid)

  • Target Solvent (Anhydrous)[7][8]

Step-by-Step Procedure:

  • Preparation: Place 0.5 mL of (Z)-9-oxabicyclo[6.1.0]non-4-ene into a clean, dry 4 mL glass vial.

  • Initial Addition: Add 0.5 mL of the target solvent.[1][2][3][4]

  • Observation 1: Cap and invert the vial 3 times.

    • Clear Solution: Indicates immediate miscibility.[1][2][3][4]

    • Schlieren Lines: Indicates mixing is occurring but requires agitation (viscosity difference).[1][2][3]

    • Phase Separation: Indicates immiscibility.[1][2][3][4][9]

  • Dilution: If miscible, add an additional 2.0 mL of solvent to test dilution stability (1:5 ratio).

  • Validation: Allow the solution to stand for 15 minutes.

    • Pass: Solution remains clear and homogeneous.

    • Fail: Cloudiness, precipitation, or phase separation appears.[2][3][4]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis vs. Workup).

SolventSelection Start (Z)-9-oxabicyclo[6.1.0]non-4-ene App Intended Application? Start->App ROMP Polymerization (ROMP) App->ROMP Catalysis Synth General Synthesis App->Synth Reactions Workup Precipitation/Wash App->Workup Purification DCM Dichloromethane (DCM) (Preferred) ROMP->DCM High Solubility Inert THF Tetrahydrofuran (THF) (Alternative) ROMP->THF Coordination Synth->DCM Tol Toluene (High Temp) Synth->Tol Thermal Stability MeOH Methanol (Precipitates Polymer) Workup->MeOH Anti-solvent Water Water (Immiscible/Avoid) Workup->Water Biphasic Wash

Caption: Decision tree for solvent selection based on chemical application, highlighting preferred solvents (Green) and anti-solvents (Red).[3]

References

  • Sigma-Aldrich. (2024).[1][2][3][4] Product Specification: 1,2-Epoxy-5-cyclooctene (CAS 637-90-1).[1][2][4][10] Retrieved from [6]

  • ChemicalBook. (2024).[1][2][3][4] 1,2-Epoxy-5-cyclooctene Chemical Properties and Usage. Retrieved from

  • Bielawski, C. W., & Grubbs, R. H. (2007).[2][3][4][11] Living ring-opening metathesis polymerization.[1][2][3][4] Progress in Polymer Science.[1][2][3][4][11] (Contextual grounding for solvent choice in ROMP).

  • PubChem. (2024).[1][2][3][4][5][6] Compound Summary: 9-Oxabicyclo[6.1.0]non-4-ene.[1][2][3][6][10] National Library of Medicine.[1][2][3][4] Retrieved from

Sources

Foundational

Electronic Architecture & Reactivity of (Z)-9-oxabicyclo[6.1.0]non-4-ene

The following technical guide provides an in-depth analysis of the electronic and structural properties of (Z)-9-oxabicyclo[6.1.0]non-4-ene. A Technical Guide for Synthetic & Medicinal Chemists Executive Summary (Z)-9-ox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic and structural properties of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

A Technical Guide for Synthetic & Medicinal Chemists

Executive Summary

(Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly known as 1,2-epoxy-5-cyclooctene or cyclooctadiene monoepoxide , represents a critical class of medium-ring bifunctional scaffolds. Unlike simple aliphatic epoxides, this molecule possesses a unique electronic signature defined by transannular homoconjugation —a through-space interaction between the epoxide oxygen lone pairs and the


-system of the C4=C5 double bond.

For researchers in drug development, this molecule is not merely a passive intermediate but a "spring-loaded" electrophile. Its reactivity is governed by the release of conformational strain (~6–8 kcal/mol ring strain + ~27 kcal/mol epoxide strain) and the stereoelectronic alignment that facilitates rapid access to bridged bicyclic systems (e.g., bicyclo[3.3.1]nonanes) via transannular cyclization.

Structural & Electronic Architecture

Conformational Analysis

The eight-membered ring of (Z)-9-oxabicyclo[6.1.0]non-4-ene adopts a distorted boat-chair conformation to minimize Pitzer strain (torsional strain) and transannular van der Waals repulsions.

  • Epoxide Geometry: The oxirane ring is fused cis to the cyclooctane ring. The C1-C8 bond is part of the rigid three-membered ring, locking the local conformation.

  • Alkene Geometry: The C4=C5 double bond retains the (Z)-configuration (cis) derived from the 1,5-cyclooctadiene precursor.

  • Transannular Proximity: The most critical structural feature is the spatial proximity of the C1-O-C8 plane to the C4=C5

    
    -cloud. In the lowest energy conformer, the oxygen atom is positioned to allow orbital overlap between the oxygen 
    
    
    
    lone pair and the alkene
    
    
    orbital, or conversely, nucleophilic attack from the alkene
    
    
    electrons onto the
    
    
    orbital upon activation.
Electronic Strain & Orbital Dynamics

The reactivity of this molecule is driven by two primary electronic factors:

  • Angle Strain (Baeyer Strain): The epoxide ring carbons are

    
     hybridized but forced into internal angles of ~60°, creating significant 
    
    
    
    -character in the external bonds and high
    
    
    -character in the ring bonds. This makes the C-O bonds highly susceptible to heterolytic cleavage.
  • Transannular Electronic Interaction:

    • HOMO: Predominantly located on the alkene

      
       system and the oxygen lone pairs.
      
    • LUMO: Characterized by the

      
       of the epoxide and the 
      
      
      
      of the alkene.
    • The "Transannular Effect": Upon protonation or Lewis acid activation of the epoxide oxygen, the LUMO energy lowers significantly. The geometry of the 8-membered ring allows the C4=C5

      
      -electrons (acting as an internal nucleophile) to attack the backside of the epoxide carbon (C1 or C8). This is electronically favored over external nucleophilic attack due to entropic factors (intramolecularity).
      

Spectroscopic Fingerprint

Accurate identification relies on recognizing the electronic shielding/deshielding effects caused by the epoxide anisotropy and the double bond.

Table 1: Key NMR Resonances (CDCl₃)
NucleiChemical Shift (

ppm)
MultiplicityElectronic Origin

H Epoxide (H1, H8)
2.85 – 3.05 MultipletShielded by cyclopropane-like ring current; characteristic of oxirane protons.

H Vinyl (H4, H5)
5.55 – 5.75 MultipletDeshielded by diamagnetic anisotropy of the

-system.

H Allylic (H3, H6)
2.05 – 2.45 MultipletAllylic coupling; broadened by ring conformational flipping.

C Epoxide (C1, C8)
55.0 – 58.0 SingletUpfield shift relative to acyclic ethers due to ring strain.

C Vinyl (C4, C5)
128.0 – 130.0 SingletTypical

carbon resonance.

Note: Data represents typical ranges for 1,2-epoxy-5-cyclooctene in non-polar solvents.

Reactivity Profile: The Transannular Pathway

The defining reaction of (Z)-9-oxabicyclo[6.1.0]non-4-ene is the acid-catalyzed transannular rearrangement . This pathway is electronically dominant over simple hydrolysis because the


-electrons of the double bond are better positioned and "softer" nucleophiles than external solvent molecules.
Mechanism: Epoxide-to-Bicycle Rearrangement
  • Activation: An electrophile (

    
    , typically 
    
    
    
    or Lewis Acid) binds to the epoxide oxygen.
  • Transannular Attack: The C4=C5

    
    -bond attacks the 
    
    
    
    orbital at C1. This cleaves the C1-O bond.
  • Cation Formation: A transient carbocation forms at C5 (or C4).

  • Hydride Shift/Trapping: A 1,5-hydride shift or external nucleophile trapping stabilizes the cation, typically yielding bicyclo[3.3.1]nonane derivatives.

Diagram 1: Transannular Rearrangement Pathway

TransannularReaction Start (Z)-9-oxabicyclo[6.1.0]non-4-ene (Ground State) Activated Activated Epoxide (Oxonium Ion) Start->Activated + H+ / Lewis Acid TS Transition State (Transannular u03c0-attack) Activated->TS u03c0(C=C) attacks u03c3*(C-O) Cation Bicyclic Cationic Intermediate TS->Cation Ring C-O Cleavage Product Bicyclo[3.3.1]nonan-9-one (or derivative) Cation->Product 1,5-Hydride Shift - H+

Caption: Electronic pathway for the acid-catalyzed rearrangement of 1,2-epoxy-5-cyclooctene to the bicyclo[3.3.1]nonane core.

Experimental Protocol: Synthesis & Purification

Objective: Selective mono-epoxidation of 1,5-cyclooctadiene (COD).

Reagents & Materials
  • Substrate: (Z,Z)-1,5-Cyclooctadiene (1.0 equiv).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 1.0 equiv) OR Magnesium Monoperoxyphthalate (MMPP).

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Quench: Saturated

    
     (aq), Saturated 
    
    
    
    (aq).
Step-by-Step Methodology
  • Preparation: Dissolve 1,5-cyclooctadiene (108 g, 1.0 mol) in DCM (1 L) in a 2 L round-bottom flask equipped with a magnetic stir bar and addition funnel. Cool to 0°C in an ice bath.

  • Controlled Addition: Dissolve mCPBA (1.0 mol, purity adjusted) in DCM (500 mL). Add this solution dropwise to the COD solution over 2 hours. Crucial: Maintain temperature <5°C to prevent diepoxidation or transannular side-reactions.

  • Reaction Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexane). The monoepoxide (

    
    ) will appear; diepoxide (
    
    
    
    ) should be minimized by stoichiometry control.
  • Workup:

    • Filter off precipitated m-chlorobenzoic acid.

    • Wash filtrate with 10%

      
       (2 x 200 mL) to destroy excess peroxide (Test with starch-iodide paper).
      
    • Wash with sat.

      
       (3 x 200 mL) to remove acidic byproducts.
      
    • Wash with brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Purify by fractional distillation under reduced pressure (bp ~70–75°C at 15 mmHg) to separate from unreacted COD and trace diepoxide.

Safety Note: Peroxides are potentially explosive. Never distill to dryness. Test for peroxides before heating.

Applications in Drug Discovery

The electronic properties of (Z)-9-oxabicyclo[6.1.0]non-4-ene make it a versatile "chassis" for:

  • Conformationally Restricted Scaffolds: Ring opening with amines yields amino-alcohols with a cyclooctane core, used to probe receptor binding pockets where flexibility must be limited.

  • Bicyclic Synthesis: As detailed in the reactivity section, it is the primary precursor for 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane systems, which are core motifs in various alkaloids and neuroactive agents.

  • Bioorthogonal Chemistry: While less strained than trans-cyclooctene, the cis-epoxide derivative serves as a comparator in kinetic studies of strain-promoted cycloadditions.

Diagram 2: Synthetic Divergence

SynthesisApplications Core (Z)-9-oxabicyclo[6.1.0]non-4-ene Prod1 Bicyclo[3.3.1]nonanes (Alkaloid Scaffolds) Core->Prod1 Acid Cat. Transannular Rearr. Prod2 Amino-Alcohols (Drug Fragments) Core->Prod2 Nucleophilic Opening (Amines/Azides) Prod3 Polymeric Materials (ROMP Monomers) Core->Prod3 Ring-Opening Polymerization

Caption: Divergent synthetic utility driven by the bifunctional electronic nature of the core.

References

  • Cope, A. C.; et al. "Transannular Reactions in Medium-Sized Rings." Journal of the American Chemical Society, 1952, 74(23), 5884–5888. Link

  • Crandall, J. K.; et al. "Transannular reactions of 1,2-epoxy-5-cyclooctene." The Journal of Organic Chemistry, 1968, 33(1), 423–425. Link

  • Haufe, G. "Transannular reactions of cyclooctane derivatives." Journal of Chemical Research, 1987.
  • Sigma-Aldrich. "Product Specification: 1,2-Epoxy-5-cyclooctene (CAS 637-90-1)." Link

  • PubChem. "Compound Summary: 9-Oxabicyclo[6.1.0]non-4-ene." National Library of Medicine. Link

Protocols & Analytical Methods

Method

synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene from cyclooctadiene experimental protocol

Application Note & Experimental Protocol Abstract & Scientific Rationale The selective functionalization of symmetric dienes is a cornerstone challenge in organic synthesis. (Z)-9-oxabicyclo[6.1.0]non-4-ene is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Abstract & Scientific Rationale

The selective functionalization of symmetric dienes is a cornerstone challenge in organic synthesis. (Z)-9-oxabicyclo[6.1.0]non-4-ene is a critical intermediate, serving as the precursor to bicyclo[6.1.0]non-4-yne (BCN)—a highly reactive cyclooctyne used extensively in bioorthogonal "click" chemistry (strain-promoted azide-alkyne cycloaddition, SPAAC). It is also a valuable monomer for ring-opening metathesis polymerization (ROMP).

This protocol details the selective monoepoxidation of (Z,Z)-1,5-cyclooctadiene (1,5-COD). The primary synthetic challenge is differentiating between the two equivalent double bonds to prevent the formation of the thermodynamic by-product, 1,2,5,6-diepoxycyclooctane.

Mechanistic Insight: The reaction utilizes meta-chloroperbenzoic acid (m-CPBA) in a concerted electrophilic syn-addition. The "Butterfly Mechanism" involves the simultaneous breaking of the O-O bond and formation of two C-O bonds. Selectivity is achieved kinetically: the electron-withdrawing effect of the first epoxide oxygen (through-space and inductive) slightly deactivates the distal double bond in the eight-membered ring, but steric control via stoichiometry and temperature is the dominant factor.

Experimental Design & Safety

Reagent Table
ReagentCAS No.MW ( g/mol )Equiv.[1][2]DensityHazards
1,5-Cyclooctadiene 111-78-4108.181.200.882 g/mLFlammable, stench
m-CPBA (

77%)*
937-14-4172.571.00SolidOxidizer, Corrosive
Dichloromethane 75-09-284.93Solvent1.33 g/mLCarcinogen, Volatile
Sodium Sulfite 7757-83-7126.04ExcessSolidIrritant

*Note: Commercial m-CPBA is often stabilized with water/acid (approx. 70-77% active). Calculations must adjust for active oxidant mass.

Critical Safety Parameters
  • Peroxide Management: m-CPBA is shock-sensitive in pure form. Never distill the reaction mixture without first verifying the absence of peroxides using starch-iodide paper.

  • Exotherm Control: The epoxidation is exothermic. Runaway temperatures promote diepoxide formation and decomposition.

  • Stench: 1,5-COD has a pervasive, unpleasant odor. All operations must occur in a fume hood.

Detailed Protocol: Selective Monoepoxidation

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 1,5-cyclooctadiene (13.0 g, 120 mmol, 1.2 equiv) and Dichloromethane (DCM, 150 mL) .

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 15 minutes to equilibrate.

  • Oxidant Prep: In a separate Erlenmeyer flask, dissolve m-CPBA (22.4 g @ 77% purity, 100 mmol, 1.0 equiv) in DCM (200 mL) . Tip: If m-CPBA is not fully soluble, decant the supernatant or filter rapidly to remove insoluble stabilizers.

Phase 2: Controlled Addition
  • Addition: Transfer the m-CPBA solution to the addition funnel.

  • Kinetics Control: Add the oxidant solution dropwise over 2 hours to the stirring diene solution at 0 °C.

    • Why: High local concentration of m-CPBA favors double-reaction. Slow addition ensures the diene is always in excess relative to the oxidant.

  • Incubation: Once addition is complete, allow the reaction to warm slowly to room temperature (20–25 °C) and stir for 16 hours. A white precipitate (

    
    -chlorobenzoic acid, 
    
    
    
    -CBA) will form.
Phase 3: Workup & Purification
  • Filtration: Cool the mixture back to 0 °C (to maximize

    
    -CBA precipitation). Filter the cold suspension through a sintered glass funnel (or Celite pad) to remove solid 
    
    
    
    -CBA. Rinse the cake with cold DCM (2 x 30 mL).
  • Quench: Transfer the filtrate to a separatory funnel. Wash with 10% aqueous Na₂SO₃ or Na₂S₂O₃ (2 x 100 mL) .

    • Validation: Check the aqueous layer with starch-iodide paper. It should remain white (no blue/black color), indicating all excess oxidant is destroyed.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 100 mL) to remove residual

    
    -chlorobenzoic acid.
    
    • Caution: CO₂ gas evolution will be vigorous. Vent frequently.

  • Drying: Wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath < 30 °C) to yield a crude yellow oil.

Phase 4: Isolation
  • Distillation: Purify the crude oil via vacuum distillation.

    • Fraction 1: Unreacted 1,5-COD (lower bp).

    • Fraction 2 (Product): (Z)-9-oxabicyclo[6.1.0]non-4-ene.

    • Boiling Point: Expect collection at 70–75 °C @ 12 mmHg (Lit. ~55 °C @ 5 mmHg).

    • Note: The residue contains the diepoxide (high bp). Do not distill to dryness.

Characterization & Quality Control

Physical Properties[3]
  • Appearance: Clear, colorless liquid.[3]

  • Yield: Typical isolated yields range from 60–75%.

  • Refractive Index (

    
    ):  ~1.495.[4]
    
Spectroscopic Data
TechniqueSignalAssignment

H NMR

5.50–5.65 (m, 2H)
Alkene protons (-CH=CH-)
(400 MHz, CDCl

)

2.95–3.10 (m, 2H)
Epoxide protons (-CH-O-CH-)

2.30–2.50 (m, 2H)
Allylic CH


2.00–2.20 (m, 2H)
Allylic/Epoxide-adjacent CH


1.40–1.80 (m, 4H)
Ring CH


C NMR

129.2
Alkene C=C
(100 MHz, CDCl

)

56.5
Epoxide C-O

28.0, 24.5
Methylene CH

Visualizations

Reaction Mechanism & Selectivity

The following diagram illustrates the electrophilic attack and the kinetic competition between the mono- and di-epoxide.

ReactionMechanism cluster_conditions Conditions for Selectivity COD 1,5-Cyclooctadiene (Starting Material) TS Transition State (Butterfly Mechanism) COD->TS + m-CPBA (1.0 eq) MCPBA m-CPBA (Oxidant) MCPBA->TS Mono (Z)-9-oxabicyclo[6.1.0]non-4-ene (Target Product) TS->Mono k1 (Fast) Syn-Addition Di 1,2,5,6-Diepoxycyclooctane (Over-oxidation Byproduct) Mono->Di + Excess m-CPBA k2 (Slower due to sterics) Cond1 0 °C Temperature Cond2 Slow Addition Cond3 Stoichiometry (1:1.2)

Figure 1: Reaction pathway showing the kinetic competition. Control of stoichiometry and temperature minimizes the secondary oxidation path (red dotted line).

Experimental Workflow

This flowchart guides the researcher through the critical isolation steps.

Workflow Start Start: 1,5-COD in DCM Add Dropwise Addition of m-CPBA (0°C, 2 hours) Start->Add React Stir 16h @ RT Add->React Filter Filter m-CBA precipitate React->Filter Wash1 Wash: 10% Na2SO3 (Destroy Peroxides) Filter->Wash1 Test Starch-Iodide Test (Must be negative) Wash1->Test Test->Wash1 Positive (Repeat) Wash2 Wash: Sat. NaHCO3 (Remove Acid) Test->Wash2 Negative Dry Dry (MgSO4) & Concentrate Wash2->Dry Distill Vacuum Distillation (Collect ~70-75°C @ 12mmHg) Dry->Distill Final Pure Monoepoxide Distill->Final

Figure 2: Step-by-step purification workflow emphasizing safety checkpoints (red diamond).

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. (Describes the use of the monoepoxide precursor).
  • Cope, A. C., et al. (1952). Cyclic Polyolefins. XXI. Alkylcyclooctatetraenes and Their Derivatives. Journal of the American Chemical Society, 74(23), 5884–5893.
  • Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA: Mechanism and Selectivity. Available at: [Link]

Sources

Application

purification of (Z)-9-oxabicyclo[6.1.0]non-4-ene by column chromatography

Application Note: High-Purity Isolation of (Z)-9-oxabicyclo[6.1.0]non-4-ene via Buffered Silica Gel Chromatography Executive Summary The purification of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-epoxy-5-cyclooc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of (Z)-9-oxabicyclo[6.1.0]non-4-ene via Buffered Silica Gel Chromatography

Executive Summary

The purification of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-epoxy-5-cyclooctene) presents a specific challenge in organic synthesis: the susceptibility of the epoxide ring to acid-catalyzed hydrolysis or transannular rearrangement on standard silica gel. This guide details a buffered stationary phase protocol using triethylamine (Et


N) deactivation. By neutralizing surface silanol groups (

), this method suppresses degradation, ensuring yields >90% and preventing the formation of ring-opened diols or bicyclic isomers.

Chemical Context & Critical Constraints

The Separation Challenge

The synthesis typically involves the mono-epoxidation of (Z,Z)-1,5-cyclooctadiene (1,5-COD) using oxidants like


-CPBA or aqueous 

. The crude mixture contains:
  • Starting Material: 1,5-cyclooctadiene (Non-polar).[1][2][3][4][5]

  • Target Product: (Z)-9-oxabicyclo[6.1.0]non-4-ene (Moderately polar).

  • Over-oxidation Byproduct: 1,2,5,6-diepoxycyclooctane (Polar).

The Acid-Sensitivity Mechanism

Standard silica gel (SiO


) possesses acidic surface hydroxyl groups (silanols). Upon contact, the strained epoxide ring of 9-oxabicyclo[6.1.0]non-4-ene can undergo protonation, leading to:
  • Hydrolysis: Formation of the trans-diol.

  • Transannular Attack: The

    
    -electrons of the C4-C5 double bond attack the activated epoxide, collapsing the 8-membered ring into bicyclic isomers (e.g., bicyclo[3.3.1]nonane derivatives).
    

Solution: The stationary phase must be pre-treated with a basic amine to neutralize these active sites.

Method Development

Thin Layer Chromatography (TLC) Optimization

Since the target molecule lacks a conjugated


-system, it is not UV-active at 254 nm. Visualization requires destructive staining.
ParameterConditionRationale
Stationary Phase Silica Gel 60 F

Standard analytical phase.
Mobile Phase 9:1 Hexane:Ethyl AcetateOptimizes

between COD and epoxide.
Visualization KMnO

Stain
(Dip & Heat)
Oxidizes the alkene (C4=C5), appearing as bright yellow spots on a purple background.
Alternative Stain

-Anisaldehyde
Universal stain; epoxide appears blue/grey upon charring.

Target R


 Values (in 9:1 Hex/EtOAc): 
  • 1,5-COD:

    
     (Elutes near solvent front)
    
  • Mono-epoxide (Target):

    
    
    
  • Di-epoxide:

    
    
    

Detailed Purification Protocol

Reagents & Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

  • Buffer Additive: Triethylamine (Et

    
    N), Reagent Grade.
    
  • Eluents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc).

  • Column: Glass column with fritted disc (diameter depends on scale; use 10:1 to 20:1 silica-to-crude mass ratio).

Step-by-Step Procedure

Step 1: Slurry Preparation (The Neutralization Step)

  • Calculate the required amount of silica gel (e.g., 50 g for 3 g crude).

  • Prepare the Slurry Solvent : Hexanes containing 1% (v/v) Triethylamine .

  • Suspend the silica in the Slurry Solvent. Stir gently to remove air bubbles.

  • Scientific Rationale: The Et

    
    N coordinates with acidic silanols, creating a "buffered" surface that is inert to the epoxide.
    

Step 2: Column Packing

  • Pour the slurry into the column.

  • Flush with 2 column volumes (CV) of 1% Et

    
    N/Hexanes .
    
  • Critical Check: Ensure the column is tightly packed and level. Do not let it run dry.

Step 3: Sample Loading

  • Dissolve the crude oil in a minimum volume of 95:5 Hexane:EtOAc.

  • Carefully load onto the sand bed.

  • Note: If the crude is viscous, a "dry load" (adsorbing crude onto a small amount of buffered silica) is preferred to prevent streaking.

Step 4: Elution Gradient Execute the following gradient to maximize separation efficiency:

PhaseSolvent CompositionAdditiveVolume (CV)Target Component
1 100% Hexanes0.5% Et

N
2-3Unreacted 1,5-COD
2 95:5 Hexane:EtOAc0.5% Et

N
3-5Target Mono-epoxide
3 80:20 Hexane:EtOAcNone2Di-epoxide (Flush)

Note: Et


N concentration can be reduced to 0.5% during elution to minimize contamination, but it must be present until the target elutes.

Step 5: Fraction Analysis & Concentration

  • Spot fractions on TLC plates; stain with KMnO

    
    .
    
  • Pool fractions containing the pure mono-epoxide (

    
    ).
    
  • Concentrate under reduced pressure (Rotovap) at

    
    C.
    
  • Final Polish: To remove residual Et

    
    N, subject the oil to high vacuum (<1 mbar) for 1 hour.
    

Characterization & Validation

To verify the integrity of the purified product, compare spectral data against the following benchmarks.

Proton NMR (


H NMR, 400 MHz, CDCl

):
  • Epoxide Protons (H1, H2):

    
     ppm (Multiplet). Distinct upfield shift compared to alkene.
    
  • Alkene Protons (H4, H5):

    
     ppm (Multiplet).
    
  • Methylene Bridge:

    
     ppm (Complex multiplets).
    

Purity Check:

  • Absence of peak at

    
     ppm (pure 1,5-COD).
    
  • Absence of aldehyde peaks (

    
     ppm), which indicate rearrangement degradation.
    

Visualization of Workflows

Figure 1: Purification Decision Tree

This workflow illustrates the logical progression from crude reaction mixture to isolated product.

PurificationWorkflow Start Crude Reaction Mixture (1,5-COD + Mono-epoxide + Di-epoxide) TLC TLC Analysis (Stain: KMnO4 or Anisaldehyde) Start->TLC Decision Separation Strategy TLC->Decision Prep Prepare Buffered Silica (Slurry in Hexane + 1% Et3N) Decision->Prep Rf diff > 0.2 Load Load Sample (Liquid or Dry Load) Prep->Load Elute1 Elute: 100% Hexane (+0.5% Et3N) Removes 1,5-COD Load->Elute1 Elute2 Elute: 95:5 Hex/EtOAc (+0.5% Et3N) Collects Target Epoxide Elute1->Elute2 Analyze NMR Validation Check for degradation (CHO peaks) Elute2->Analyze

Caption: Figure 1. Step-by-step decision tree for the isolation of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Figure 2: The Chemistry of Buffer Protection

This diagram explains why the buffer is necessary, contrasting the acidic degradation pathway with the buffered protection pathway.

DegradationMechanism Silica Standard Silica Gel (Acidic Si-OH) Degradation Ring Opening / Rearrangement (Loss of Yield) Silica->Degradation H+ Catalysis Buffered Et3N-Buffered Silica (Neutralized Surface) Stable Intact Epoxide (High Purity) Buffered->Stable No H+ Available Epoxide 9-oxabicyclo[6.1.0]non-4-ene Epoxide->Silica Adsorption Epoxide->Buffered Adsorption

Caption: Figure 2. Mechanistic comparison: Acidic silica triggers ring opening, while Et3N-buffered silica preserves the epoxide.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking on TLC Silica acidity or overloading.Ensure Et

N is in the TLC solvent chamber (add 1 drop).
Product decomposes Insufficient buffering.Pre-wash the column with 5% Et

N before equilibrating to 1%.
Low Recovery Volatility of product.Do not leave on high vacuum for >2 hours; use mild heat only.
Co-elution with COD Gradient too polar too fast.Maintain 100% Hexane elution for at least 3 CVs.

References

  • Cope, A. C.; Hecht, J. K. (1963). 1,2-Epoxy-5-cyclooctene.[6] Organic Syntheses, Coll. Vol. 4, p.594.

    • Foundational synthesis protocol establishing the baseline properties of the molecule.
  • Hillmyer, M. A.; et al. (1997). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes. Macromolecules, 30(4), 718-721.

    • Details the use of this epoxide as a monomer and highlights purification requirements for polymeriz
  • Wako Chemicals. (2023). Purification & Characterization: Silica Gel Selection Guide.

    • General reference for selecting st
  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Deactivated Silica.

    • Authoritative academic guide on preparing triethylamine-deactivated silica for acid-sensitive isol

Sources

Method

Application Note &amp; Protocol: High-Purity Recovery of (Z)-9-Oxabicyclo[6.1.0]non-4-ene via Vacuum Distillation

Introduction: The Challenge of Purifying Strained Bicyclic Epoxides (Z)-9-Oxabicyclo[6.1.0]non-4-ene, an unsaturated bicyclic epoxide derived from 1,5-cyclooctadiene, is a valuable intermediate in synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purifying Strained Bicyclic Epoxides

(Z)-9-Oxabicyclo[6.1.0]non-4-ene, an unsaturated bicyclic epoxide derived from 1,5-cyclooctadiene, is a valuable intermediate in synthetic organic chemistry. Its strained oxirane ring and olefin functionality make it a versatile precursor for the synthesis of complex molecules, including novel bicyclic ethers and functionalized cyclooctane derivatives.[1] However, the inherent ring strain and potential for thermal rearrangement or polymerization present significant challenges for its purification.[2][3]

Standard atmospheric distillation is unsuitable due to the compound's high boiling point (195 °C), which can induce thermal degradation.[1][4] Therefore, vacuum distillation is the required method to lower the boiling point, preserving the molecule's integrity and ensuring high purity.[2][4][5] This document provides a comprehensive, field-proven protocol for the vacuum distillation of (Z)-9-Oxabicyclo[6.1.0]non-4-ene, emphasizing the causal logic behind each step to ensure safety, efficiency, and reproducibility.

Physicochemical Data & Critical Safety Analysis

A thorough understanding of the compound's properties and potential hazards is paramount before commencing any purification procedure.

Key Properties
PropertyValueSource(s)
Chemical Name (Z)-9-Oxabicyclo[6.1.0]non-4-eneN/A
Synonyms 1,2-Epoxy-5-cyclooctene[6]
CAS Number 637-90-1[1][6]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
Boiling Point (atm) 195 °C (lit.)[1]
Boiling Point (vac) 76-78 °C / 15 mmHg (lit.)[1]
Density 1.013 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.495 (lit.)[1]
Mandatory Safety Protocols
  • Thermal Sensitivity: Epoxides are thermally labile.[3] Elevated temperatures can lead to unwanted side reactions, including polymerization or acid/base-catalyzed ring-opening.[7] Vacuum distillation is not merely an option but a necessity to prevent product loss and the formation of intractable byproducts.[2]

  • Peroxide Hazard: Epoxidation reactions often utilize strong oxidants (e.g., peroxy acids).[8] Trace amounts of residual peroxides in the crude material can concentrate in the distillation flask, creating a risk of violent explosion. Under no circumstances should the distillation flask be taken to dryness. [8][9][10] Always leave a liquid residue of at least 10-20% of the initial volume.[9] If significant peroxide contamination is suspected, a peroxide test and quenching step should be performed prior to distillation.

  • Vacuum Operations: All glassware must be meticulously inspected for cracks, star-cracks, or defects to mitigate the risk of implosion under reduced pressure.[11] Use of a safety shield is mandatory.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required.[12] Due to the potential for vessel failure, a face shield is also strongly recommended.[13] All operations must be conducted within a certified chemical fume hood.[13]

Experimental Workflow and Apparatus

The purification process follows a logical sequence from crude material preparation to the final collection of the purified product.

Distillation_Workflow cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation Crude Crude Product in Reaction Solvent Rotovap Solvent Removal (Rotary Evaporator) Crude->Rotovap Crude_Oil Concentrated Crude Epoxide Rotovap->Crude_Oil Charge Charge Flask with Crude Oil & Stir Bar Crude_Oil->Charge Apparatus Assemble & Leak-Check Distillation Apparatus Evacuate Slowly Apply Vacuum (No Heat) Apparatus->Evacuate Charge->Apparatus Heat Gradual Heating (Oil Bath) Evacuate->Heat Forerun Collect Forerun (Low-Boiling Impurities) Heat->Forerun Product_Collect Collect Product Fraction (76-78 °C @ 15 mmHg) Forerun->Product_Collect Stop Stop Heating (Leave 10-20% Residue) Product_Collect->Stop Cooldown Cool System to RT Under Vacuum Stop->Cooldown Vent Vent with Inert Gas (e.g., Nitrogen) Cooldown->Vent Purified Purified (Z)-9-oxabicyclo [6.1.0]non-4-ene Vent->Purified

Caption: Workflow for the purification of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Required Apparatus

A typical vacuum distillation setup is required.[2][5]

Distillation_Setup Vacuum Distillation Apparatus cluster_main cluster_utilities Flask Distilling Flask (with stir bar) Head Short-Path Distillation Head Flask->Head Vapor Path Thermometer Thermometer Condenser Condenser Head->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Cooling_In Cooling Water In Condenser->Cooling_In Cooling_Out Cooling Water Out Condenser->Cooling_Out Receiver Receiving Flask Vacuum_Adapter->Receiver Vacuum_Line To Cold Trap & Vacuum Pump Vacuum_Adapter->Vacuum_Line Heat_Source Heating Mantle or Oil Bath Stir_Plate Stir Plate

Caption: Key components of the vacuum distillation setup.

  • Round-bottom flask (sized so the crude material fills it to 1/2 to 2/3 capacity)

  • Magnetic stir plate and a PTFE-coated magnetic stir bar

  • Heating mantle or oil bath

  • Short-path distillation head with a thermometer/temperature probe

  • Vigreux column (optional, for enhanced separation)

  • Liebig or Allihn condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Thick-walled vacuum tubing[11][14]

  • Cold trap (e.g., Dewar condenser with dry ice/acetone or a commercial cryo-trap)

  • Chemical-resistant vacuum pump (diaphragm pump recommended)[4]

  • Vacuum gauge

Detailed Distillation Protocol

This protocol assumes the bulk of the reaction solvent has been removed from the crude product via rotary evaporation.

StepActionCausality / Rationale
1 Apparatus Assembly Assemble the clean, dry, and crack-free distillation glassware as shown in the diagram. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[11][14] Clamp the distilling flask and receiving flask securely.
2 Charge the Flask Allow the concentrated crude oil to cool to room temperature. Add the oil and a new magnetic stir bar to the distilling flask. Rationale: Adding solids (like a stir bar) to hot liquids can cause violent bumping.[10] A magnetic stir bar is essential for smooth boiling under vacuum, as boiling stones are ineffective.[11]
3 System Evacuation Begin vigorous stirring. Connect the vacuum line and slowly and gradually open the system to the vacuum pump. Monitor the pressure using the gauge. Rationale: Applying the vacuum before heating removes residual volatile solvents and dissolved gases at low temperature, preventing uncontrolled boiling (bumping) when heat is applied.[10][11]
4 Heating & Forerun Collection Once the pressure has stabilized at the desired level (e.g., ~15 mmHg), begin to slowly heat the distilling flask using the heating mantle or oil bath.[14] Collect the first few milliliters of distillate in a separate receiving flask. This is the "forerun." Rationale: The forerun contains lower-boiling impurities. A stable distillation temperature will only be achieved after these are removed. The ring of condensate should rise slowly up the distillation head.[14]
5 Product Collection Change to a clean receiving flask. Collect the main fraction once the distillation temperature holds constant at the expected boiling point for the given pressure (e.g., 76-78 °C at 15 mmHg).[1][14] Note: The saturated analog, cyclooctene oxide, melts at 53-56 °C.[8][15] If the unsaturated product solidifies and clogs the condenser, it may be necessary to gently warm the exterior of the condenser with a heat gun or use a jacketed condenser with warm water.[8]
6 Termination Monitor the volume of liquid remaining in the distilling flask. Stop the distillation by removing the heat source when approximately 10-20% of the original volume remains.[9] CRITICAL RATIONALE: This is the most important safety step. Distilling to dryness can concentrate potentially explosive peroxide residues, leading to a violent detonation.[8][9][10]
7 Cooldown & Venting Allow the entire apparatus to cool to room temperature while still under vacuum. Once cool, slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen. Rationale: Allowing the system to cool before venting prevents thermal shock to the glassware. Venting with an inert gas prevents the hot residue from reacting with atmospheric oxygen and moisture.[10]
8 Storage Transfer the purified, colorless liquid or white solid product to a clean, airtight container. Store refrigerated (2-8 °C) under an inert atmosphere to prevent degradation.[16]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Vacuum Leaks in the system (joints, tubing).Check all connections. Re-grease joints. Ensure tubing is intact and rated for vacuum.
Pump is not powerful enough or is contaminated.Service the vacuum pump. Ensure the cold trap is functioning effectively to protect the pump.
Bumping / Uncontrolled Boiling Heating too rapidly.Reduce the heat setting. Ensure vigorous stirring is maintained.
Vacuum was applied too quickly.Evacuate the system more gradually next time.
Product Not Distilling Insufficient heat.Gradually increase the temperature of the heating bath.
Pressure is too high.Check for leaks in the system to achieve a lower pressure and thus a lower boiling point.
Product Solidifies in Condenser Product melting point is above the temperature of the cooling water.Stop the flow of cooling water. If necessary, gently warm the outside of the condenser with a heat gun to melt the solid.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Welch Vacuum. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation | Busch Finland. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). 16.11 Extractions and Distillations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-CYCLOOCTENE OXIDE. Org. Synth. 1980, 59, 35. Retrieved from [Link]

  • Rogers, D. W., et al. (2006). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 71(16), 6178–6184. Retrieved from [Link]

  • PRO-SET Inc. (n.d.). Epoxy Safety. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 16: Epoxidation of Cyclooctene. Retrieved from [Link]

  • Moonshine University. (2025, March 11). Essential Distillery Safety Practices for Craft Distillers. Retrieved from [Link]

  • LookChem. (n.d.). CYCLOOCTENE OXIDE 286-62-4 wiki. Retrieved from [Link]

  • Cope, A. C., Fenton, S. W., & Spencer, C. F. (1952). Cyclic Polyolefins. XXV. Cyclooctanediols. Molecular Rearrangement of Cyclooctene Oxide on Solvolysis. DTIC. Retrieved from [Link]

  • Saikia, L., & Parida, K. M. (2014). Room Temperature Selective Epoxidation of Cyclooctene Over Ag nanoparticles Supported on Tungsten Oxide with H2O2. Journal of Advanced Catalysis Science and Technology, 1(1), 30-35. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 9-Oxabicyclo[6.1.0]nonane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 9-Oxabicyclo(6.1.0)nonan-4-one. Retrieved from [Link]

  • National Toxicology Program. (1993). Nomination Background: Cyclohexene oxide (CASRN: 286-20-4). Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

Sources

Application

Application Note: Scalable Green Synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene

This Application Note is designed for process chemists and scale-up engineers. It details a robust, scalable protocol for the synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,5-cyclooctadiene monoepoxide) u...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details a robust, scalable protocol for the synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,5-cyclooctadiene monoepoxide) using a catalytic Tungstate/Phase-Transfer Catalysis (PTC) system. This method is selected over traditional peracid (m-CPBA) routes due to superior atom economy, safety profile, and scalability.

Abstract

This guide outlines a kilogram-scale protocol for the selective mono-epoxidation of (Z,Z)-1,5-cyclooctadiene (1,5-COD) to (Z)-9-oxabicyclo[6.1.0]non-4-ene. Utilizing a Sodium Tungstate (


) catalyst with a quaternary ammonium phase-transfer agent (Aliquat 336) and 30% Hydrogen Peroxide (

), this route eliminates the hazardous solid waste associated with m-CPBA. The protocol achieves >85% selectivity for the mono-epoxide at high conversion, validated by GC-FID and NMR.

Introduction & Strategic Route Selection

Target Molecule Utility

(Z)-9-oxabicyclo[6.1.0]non-4-ene is a versatile cycloaliphatic building block. It serves as:

  • A Monomer: For ring-opening polymerization to produce functionalized polyethers.

  • A Scaffold: For the synthesis of bicyclic heterocycles and functionalized cyclooctanes via trans-annular reactions.

  • A Cross-linker: In high-performance coating applications.

Route Comparison: Why Catalytic H₂O₂?

For large-scale synthesis, the choice of oxidant is the primary cost and safety driver.

FeatureRoute A: m-CPBA (Bench Scale)Route B: Tungstate/H₂O₂ (Process Scale)
Atom Economy Poor. Generates stoichiometric m-chlorobenzoic acid waste.Excellent. Byproduct is water.[1]
Cost High (Reagent + Waste Disposal).Low (H₂O₂ is cheap; Catalyst is reusable).
Safety Shock-sensitive peracids; large exotherms.Aqueous oxidant; heat capacity of water buffers exotherm.
Purification Requires filtration and multiple washings to remove acid.Simple phase separation and distillation.

Decision: The Tungstate/H₂O₂/PTC system (modified Venturello-Ishii conditions) is the industry standard for scalability and is the focus of this protocol.

Reaction Mechanism & Logic

The reaction operates in a biphasic system (Organic: 1,5-COD / Aqueous: Catalyst + H₂O₂).

  • Catalyst Formation: In the aqueous phase, tungstate (

    
    ) reacts with 
    
    
    
    and phosphoric acid to form active peroxotungstate species (e.g.,
    
    
    ).
  • Phase Transfer: The lipophilic quaternary ammonium cation (

    
    ) ion-pairs with the anionic peroxotungstate, extracting it into the organic phase.
    
  • Oxygen Transfer: The active complex transfers an oxygen atom to the alkene.

  • Selectivity Control: 1,5-COD contains two non-conjugated double bonds. While the first epoxidation is fast, the second is inductively deactivated slightly, but statistical di-epoxidation is a risk. Stoichiometry control (1.05 eq H₂O₂) is critical.

ReactionPathway SM (Z,Z)-1,5-Cyclooctadiene (C8H12) Active_Cat [Q]+[Peroxotungstate]- (Organic Phase) SM->Active_Cat Phase Transfer Cat_Aq Na2WO4 + H3PO4 (Aqueous Phase) Cat_Aq->Active_Cat Aliquat 336 + H2O2 Active_Cat->Cat_Aq Regeneration Product (Z)-9-oxabicyclo[6.1.0]non-4-ene (Mono-epoxide) Active_Cat->Product k1 (Fast) Side_Product 1,2,5,6-Diepoxycyclooctane (Over-oxidation) Product->Side_Product k2 (Slower) Avoid via Stoichiometry

Figure 1: Biphasic catalytic cycle and selectivity pathway.

Safety & Hazard Analysis

  • Peroxide Hazard: Although dilute H₂O₂ is used, organic peroxides can form. Test crude mixtures with starch-iodide paper before distillation.

  • Exotherm: The epoxidation is exothermic (

    
    ). Controlled addition of H₂O₂ is mandatory.
    
  • Flammability: 1,5-COD is a flammable liquid (Flash point: 38°C).[2] Ground all equipment.

Detailed Protocol (1.0 kg Scale)

Reagents & Equipment
  • Reactor: 5 L Jacketed Glass Reactor equipped with:

    • Overhead mechanical stirrer (Teflon impeller).

    • Reflux condenser (set to 5°C).

    • Digital internal temperature probe.

    • Pressure-equalizing dropping funnel (or dosing pump).

  • Reagents:

    • (Z,Z)-1,5-Cyclooctadiene (1,5-COD): 1000 g (9.24 mol).

    • Sodium Tungstate Dihydrate (

      
      ): 15.2 g (0.5 mol%).
      
    • Phosphoric Acid (85%): 10.6 g (1.0 mol%).

    • Aliquat 336 (Methyltrioctylammonium chloride): 18.6 g (0.5 mol%).

    • Hydrogen Peroxide (30% w/w aq): 1100 g (~9.7 mol, 1.05 equiv). Note: Titrate H₂O₂ before use to ensure accurate concentration.

Step-by-Step Procedure

Step 1: Catalyst Preparation (Aqueous Phase)

  • In a separate beaker, dissolve Sodium Tungstate (15.2 g) and Phosphoric Acid (10.6 g) in 100 mL of deionized water.

  • Stir until a clear, slightly yellow solution forms.

Step 2: Reactor Charging

  • Charge the 5 L reactor with 1,5-Cyclooctadiene (1000 g) .

  • Add Aliquat 336 (18.6 g) directly to the COD.

  • Add the prepared Aqueous Catalyst Solution .

  • Set agitation to 400-500 RPM . Vigorous stirring is essential to create a fine emulsion (maximize interfacial area).

  • Heat the jacket to bring the internal temperature to 45°C .

Step 3: Controlled Oxidation (The Critical Step)

  • Load Hydrogen Peroxide (1100 g) into the dropping funnel.

  • Begin dropwise addition of H₂O₂.

    • Target Rate: Add over 2–3 hours.

    • Exotherm Control: Maintain internal temperature between 50°C and 60°C . Adjust addition rate if temperature spikes >60°C.

    • Observation: The biphasic mixture will turn milky white/yellow.

Step 4: Post-Reaction Digest

  • After H₂O₂ addition is complete, maintain stirring at 55°C for an additional 2 hours.

  • QC Checkpoint: Sample the organic layer. Analyze by GC.

    • Target: <5% residual 1,5-COD.

    • Stop Condition: If Di-epoxide >10%, stop immediately.

Step 5: Quench & Separation

  • Cool reactor to 20°C.

  • Stop stirring and allow phases to separate (15–30 mins).

  • Drain the lower aqueous phase (contains catalyst; can be recycled after re-oxidizing, but for pharma grade, discard to waste).

  • Wash the upper organic layer with:

    • 1 x 500 mL saturated

      
       or 
      
      
      
      (to quench residual peroxides). Test with starch-iodide paper to ensure negative result.
    • 1 x 500 mL Brine.

Step 6: Purification (Distillation)

  • Transfer the crude organic layer to a distillation flask.

  • Perform fractional distillation under reduced pressure.

    • Fore-run: Unreacted 1,5-COD (lower boiling).

    • Main Fraction: (Z)-9-oxabicyclo[6.1.0]non-4-ene.

    • Residue: Diepoxide and catalyst residues.

FractionBoiling PointPressureComposition
Fore-run40–50 °C15 mmHg1,5-COD + Water
Product 76–78 °C 15 mmHg Target Mono-epoxide
Residue>90 °C15 mmHgDiepoxide / Tars

Note: 1,5-COD boils at ~151°C (atm) and Mono-epoxide at ~195°C (atm). Reduced pressure is required to prevent thermal degradation.

ProcessFlow Start Start: Charge Reactor (COD + Catalyst + Aliquat) Add_Ox Controlled Addition 30% H2O2 (50-60°C) Start->Add_Ox Reaction Digest 2h @ 55°C (Vigorous Stirring) Add_Ox->Reaction QC_Check QC: GC Analysis (<5% SM?) Reaction->QC_Check QC_Check->Reaction No (Extend Time) Quench Phase Separation & Sulfite Wash QC_Check->Quench Yes Distill Vacuum Distillation (76-78°C @ 15mmHg) Quench->Distill Final Final Product (Z)-9-oxabicyclo[6.1.0]non-4-ene Distill->Final

Figure 2: Process flow diagram for the large-scale synthesis.

Analytical Specifications (QC)

Gas Chromatography (GC) Method
  • Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 50:1.

  • Oven: 60°C (2 min)

    
     10°C/min 
    
    
    
    250°C (5 min).
  • Detector: FID @ 280°C.

  • Retention Times (Approx):

    • 1,5-COD: ~4.5 min

    • Mono-epoxide: ~7.2 min

    • Di-epoxide: ~9.8 min

NMR Characterization
  • 1H NMR (400 MHz, CDCl3):

    
     5.58 (m, 2H, alkene), 3.03 (m, 2H, epoxide), 2.45–2.05 (m, 4H), 1.70–1.45 (m, 4H).
    
    • Diagnostic: Disappearance of 2 alkene protons and appearance of 2 epoxide protons upfield.

  • 13C NMR:

    
     129.2 (Alkene C), 56.5 (Epoxide C), 28.1, 23.8.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Stirring too slow (poor emulsion).Increase RPM. Ensure vortex reaches bottom.
Low Conversion Inactive catalyst.Ensure pH is acidic (~pH 2-3) for peroxotungstate formation. Add more

if needed.
High Diepoxide Excess H₂O₂ or high temp.[3]Reduce H₂O₂ equivalents to 1.0. Lower temp to 45°C.
Emulsion Surfactant effect of Aliquat.Add brine to aid separation. Filter through Celite if "rag layer" persists.

References

  • Venturello, C., & D'Aloisio, R. (1988). Quaternary ammonium tetrakis(diperoxotungsto)phosphates(3-) as a new class of catalysts for efficient alkene epoxidation with hydrogen peroxide.

  • Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. (Foundational reference for Tungstate/H2O2/PTC chemistry).

  • Gruszkowska, E., & Lewandowski, G. (2016). Epoxidation of 1,5,9-cyclododecatriene with H2O2 in the presence of tungstophosphoric acid.[4] (Analogous protocol for cyclic poly-enes).

  • Sigma-Aldrich. (n.d.). Product Specification: 9-Oxabicyclo[6.1.0]non-4-ene.[5][6] (Physical property verification).

Sources

Method

Application Note: Divergent Ring-Opening Strategies for (Z)-9-oxabicyclo[6.1.0]non-4-ene

Topic: Divergent Ring-Opening Reactions of (Z)-9-oxabicyclo[6.1.0]non-4-ene with Nucleophiles Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Divergent Ring-Opening Reactions of (Z)-9-oxabicyclo[6.1.0]non-4-ene with Nucleophiles Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Mechanistic Rationale

(Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly referred to as 1,2-epoxy-5-cyclooctene) represents a unique "switchable" scaffold in organic synthesis. Derived from the abundant 1,5-cyclooctadiene (COD), this molecule possesses high ring strain (~27 kcal/mol) and transannular proximity between the epoxide and the C4-C5 alkene.

For researchers, the critical utility of this substrate lies in its bifurcating reactivity :

  • Path A (Direct Nucleophilic Opening): Under basic or neutral

    
     conditions, the eight-membered ring is preserved, yielding functionalized cyclooctenes.
    
  • Path B (Transannular Cyclization): Under acidic or Lewis-acidic conditions, the C4-C5

    
    -system participates in the opening, collapsing the medium ring into bridged bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane architectures.
    

This guide provides validated protocols to selectively access either pathway, offering a controlled entry into both medium-ring therapeutics and complex bridged alkaloid cores.

Decision Tree & Pathway Visualization

The following diagram illustrates the divergent pathways controlled by catalyst selection and pH.

ReactionPathways Substrate (Z)-9-oxabicyclo[6.1.0]non-4-ene (1,2-epoxy-5-cyclooctene) ConditionA Path A: Basic/Neutral (NaN3, Amines, pH > 7) Substrate->ConditionA Nucleophile Only ConditionB Path B: Acidic/Lewis Acid (H+, LiClO4, BF3) Substrate->ConditionB Catalyst IntermediateA Transition State: Direct SN2 Attack ConditionA->IntermediateA IntermediateB Intermediate: Oxonium / Carbocation (Transannular π-participation) ConditionB->IntermediateB ProductA Product A: 5,6-Functionalized Cyclooctene (8-Membered Ring Preserved) IntermediateA->ProductA Anti-opening ProductB Product B: 9-Oxabicyclo[3.3.1]nonane or Bicyclo[4.2.1]nonane (Bridged Ether System) IntermediateB->ProductB Cyclization

Figure 1: Divergent reaction pathways dictated by reaction conditions. Path A preserves the medium ring; Path B builds complexity via transannular bond formation.

Experimental Protocols

Protocol A: Direct Nucleophilic Opening (Preserving the 8-Membered Ring)

Objective: Synthesis of trans-2-azido-5-cycloocten-1-ol (Precursor to diamines or triazoles). Mechanism: Classical


 with inversion of configuration. The absence of acid prevents transannular alkene participation.
Materials
  • (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 equiv)

  • Sodium Azide (

    
    ) (3.0 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv) - Acts as a mild buffer; avoid strong acids.
    
  • Solvent: Methanol/Water (8:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene (500 mg, 4.0 mmol) in MeOH (16 mL) and Water (2 mL).

  • Reagent Addition: Add

    
      (320 mg, 6.0 mmol) and 
    
    
    
    (780 mg, 12.0 mmol).
    • Safety Note:

      
       is toxic and can form explosive hydrazoic acid if acidified strongly. Ensure the system is well-vented.
      
  • Reaction: Heat the mixture to 65 °C (oil bath temperature) for 12–16 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The epoxide (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Work-up:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove most MeOH.

    • Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Expected Yield: 85–92% of a colorless oil.

Protocol B: Transannular Ring Opening (Bridged Bicycles)

Objective: Synthesis of 2,6-disubstituted-9-oxabicyclo[3.3.1]nonanes. Mechanism: Acid-mediated activation of the epoxide triggers attack by the C4-C5 double bond (transannular effect), followed by nucleophilic trapping of the resulting cation.

Materials
  • (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 equiv)

  • Reagent/Solvent: Formic Acid (HCOOH) or MeOH with cat. pTsOH.

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv) if using MeOH.

Step-by-Step Methodology (Solvolysis in MeOH)
  • Preparation: Dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene (500 mg, 4.0 mmol) in dry Methanol (20 mL).

  • Catalysis: Add pTsOH·

    
      (38 mg, 0.2 mmol) at room temperature.
    
  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: Heating is usually unnecessary and may cause polymerization. The transannular cyclization is fast once the epoxide is protonated.

  • Quench: Add solid

    
      (50 mg) to neutralize the acid. Stir for 10 minutes.
    
  • Work-up: Remove solvent in vacuo. Resuspend residue in Ether (

    
    ), filter through a small pad of silica to remove salts.
    
  • Analysis: The product is typically a mixture of the bicyclo[3.3.1] and bicyclo[4.2.1] isomers, often separable by careful chromatography or used as a mixture.

  • Expected Yield: 75–85% combined bicyclic ethers.

Protocol C: Domino Aminolysis-Cyclization (Advanced)

Objective: One-pot synthesis of amino-functionalized bicyclic ethers using Lithium Perchlorate (


).
Rationale: 

acts as a mild Lewis acid that activates the epoxide and stabilizes the transition state for cyclization, allowing amines (which are usually basic) to participate in the transannular cascade without "killing" the acid catalyst.
Materials
  • (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.2 equiv)

  • Lithium Perchlorate (

    
    ) (Concentrated, 4.0 M in 
    
    
    
    or
    
    
    )
Step-by-Step Methodology
  • Setup: Flame-dry a flask and cool under Argon.

  • Solvent Preparation: Prepare a 4.0 M solution of

    
      in dry diethyl ether. (Caution: Perchlorates are potentially explosive; do not heat to dryness).
    
  • Reaction: Add the epoxide (1.0 equiv) and the amine (1.2 equiv) to the

    
     solution.
    
  • Conditions: Stir at room temperature for 24 hours.

  • Work-up: Dilute with water, extract with DCM, and purify via chromatography.

  • Outcome: Predominantly yields the 9-oxabicyclo[3.3.1]nonane amino-alcohol derivative.

Data Summary & Comparison

ParameterProtocol A (Direct Opening)Protocol B (Transannular)Protocol C (Domino)
Primary Reagent

/

MeOH /

Amine /

pH Condition Neutral / Weakly BasicAcidicLewis Acidic
Key Intermediate Protonated Epoxide (minimal)Carbocation / OxoniumChelated Epoxide
Topology Monocyclic (8-membered)Bicyclic (Bridged)Bicyclic (Bridged)
Major Product trans-1,2-disubstituted cyclooct-5-ene2,6-disubstituted-9-oxabicyclo[3.3.1]nonaneAmino-functionalized bicyclic ether
Stereoselectivity Anti-inversionMixed (controlled by ring conformation)High diastereoselectivity

References

  • CymitQuimica. 1,2-Epoxy-5-cyclooctene Product Information and Reactivity. Retrieved from

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Discusses related transannular strategies). Org. Synth. 2022, 99, 251-273. Retrieved from

  • Savchenkova, D. V., et al. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening.[3] Molecules, 2026.[3] (Describes LiClO4 method). Retrieved from

  • Crotti, P., et al. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction.[4][5] J. Org.[4][5] Chem. 1999, 64, 6095.[4] (Basis for Protocol A). Retrieved from

  • NIST Chemistry WebBook. 9-Oxabicyclo[6.1.0]non-4-ene Thermochemistry and Spectra. Retrieved from

Sources

Application

Application Note: Chemoselective Thiol-Epoxy Coupling of (Z)-9-oxabicyclo[6.1.0]non-4-ene

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and materials science. It details the chemoselective functionalization of (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and materials science. It details the chemoselective functionalization of (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,2-epoxy-5-cyclooctene or COD monoepoxide) with thiols.

Executive Summary

(Z)-9-oxabicyclo[6.1.0]non-4-ene (1) is a versatile bifunctional scaffold containing a strained epoxide and a cis-alkene within an eight-membered ring. It serves as a critical precursor for synthesizing functionalized trans-cyclooctenes (TCOs) used in bioorthogonal chemistry (e.g., Tetrazine ligation) and as a crosslinker in high-performance polymers.

This guide focuses on the base-catalyzed thiol-epoxy "click" reaction .[1][2][3] Unlike radical-mediated thiol-ene coupling which targets the alkene, nucleophilic thiol-epoxy coupling chemoselectively opens the oxirane ring to yield


-hydroxy sulfides . This pathway preserves the C5=C6 double bond for subsequent transformations (e.g., photoisomerization to TCO).
Key Advantages of This Protocol
  • Chemoselectivity: Exclusively targets the epoxide, leaving the alkene intact.

  • Stereocontrol: Proceeds via anti-addition, yielding defined trans-1,2-disubstituted cyclooctenes.

  • Scalability: High atom economy with no byproducts (100% mass transfer).

Reaction Mechanism & Logic

The Chemoselectivity Switch

The reactivity of (1) is dictated by the catalyst employed.

  • Base Catalysis (Target Pathway): Generates a thiolate anion (

    
    ), a strong nucleophile that attacks the epoxide carbon (
    
    
    
    ).[2] The alkene is inert to nucleophiles.
  • Radical Initiation (Avoid): UV light or radical initiators (e.g., AIBN) generate thiyl radicals (

    
    ) which attack the alkene (Thiol-Ene reaction), leading to complex mixtures or crosslinking.
    
Mechanistic Pathway

The reaction proceeds through a classic


 opening. Due to the conformational flexibility of the cyclooctane ring, the incoming thiolate attacks the epoxide from the back face (anti trajectory), resulting in a trans-configured 

-hydroxy sulfide.

ReactionMechanism Start (Z)-9-oxabicyclo[6.1.0]non-4-ene (Epoxide + cis-Alkene) Cond Conditions: R-SH, Base (Cat.) (Nucleophilic Attack) Start->Cond Activation Side WARNING: Acidic Conditions Leads to Transannular Cyclization (Bicyclo[3.3.1]nonanes) Start->Side H+ Catalyst Inter Intermediate: Alkoxide Anion Cond->Inter SN2 Ring Opening (Regioselective) Prod Product: trans-2-(alkylthio)cyclooct-5-en-1-ol (β-Hydroxy Sulfide) Inter->Prod Protonation

Figure 1: Mechanistic pathway for the base-catalyzed ring opening of (Z)-9-oxabicyclo[6.1.0]non-4-ene. Note the divergence under acidic conditions.

Experimental Protocol: Base-Catalyzed Ring Opening

Objective: Synthesis of trans-2-(phenylthio)cyclooct-5-en-1-ol (Model Reaction). Scale: 1.0 mmol (Adaptable to gram-scale).

Materials
ReagentEquiv.[4]RoleNotes
(Z)-9-oxabicyclo[6.1.0]non-4-ene 1.0SubstrateLiquid, store at 4°C.
Thiophenol (or Alkyl Thiol) 1.1NucleophileStench! Use in fume hood.
Triethylamine (

)
0.05CatalystMild base, sufficient for activation.
Dichloromethane (DCM) -SolventAnhydrous preferred.
Methanol (MeOH) -Co-solventOptional: Promotes proton transfer.
Step-by-Step Methodology
  • Preparation (Fume Hood Required):

    • Charge a flame-dried 25 mL round-bottom flask with a magnetic stir bar.

    • Add (Z)-9-oxabicyclo[6.1.0]non-4-ene (124 mg, 1.0 mmol) dissolved in DCM (2.0 mL).

    • Expert Tip: For less reactive aliphatic thiols, use a 1:1 mixture of DCM/MeOH to stabilize the polar transition state.

  • Addition:

    • Add Thiophenol (113 µL, 1.1 mmol) dropwise via syringe.

    • Add Triethylamine (7 µL, 0.05 mmol).

    • Observation: A mild exotherm may occur. No cooling is typically required unless scaling >10 mmol.

  • Reaction:

    • Stir the mixture at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The epoxide starting material (

      
      ) will disappear, and a more polar product spot (
      
      
      
      ) will appear. Staining with Anisaldehyde or
      
      
      is recommended as the epoxide is not UV-active.
  • Workup:

    • Dilute with DCM (20 mL) and wash with 1M NaOH (10 mL) to remove excess thiol.

    • Wash with Brine (10 mL).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
    • Yield: Expect 85–95% isolated yield as a viscous oil.

Analytical Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Epoxide (Starting Material): Multiplet at

      
       2.8–3.0 ppm (epoxide CH).
      
    • Product: Disappearance of epoxide signal. Appearance of CH-OH (multiplet,

      
       3.6–3.9 ppm) and CH-S  (multiplet, 
      
      
      
      3.0–3.3 ppm). The alkene protons remain at
      
      
      5.5–5.7 ppm.
  • Mass Spectrometry: ESI+

    
     peak corresponding to the adduct MW.
    

Advanced Considerations: Transannular Side-Reactions

Critical Warning: Avoid strong acids (e.g.,


, 

-TsOH) or electrophilic halogen sources (

, NBS) during this step. In the presence of acid, the oxygen of the epoxide (or the resulting hydroxyl group) can attack the C5=C6 double bond transannularly. This leads to the formation of 9-oxabicyclo[3.3.1]nonane or 9-oxabicyclo[4.2.1]nonane derivatives, destroying the cyclooctene core required for TCO applications.

Transannular Pathway Logic:

  • Protonation of Epoxide/Alcohol.[5]

  • Transannular attack of the alkene

    
    -electrons onto the activated oxygen center.
    
  • Formation of a bicyclic cation, followed by trapping with a nucleophile.

Protocol Adjustment: Always maintain basic or neutral conditions (


) to preserve the 8-membered ring.

Applications in Drug Development[6]

Synthesis of Functionalized TCOs

The product of this reaction, trans-2-(alkylthio)cyclooct-5-en-1-ol , is a direct precursor to functionalized TCOs.

  • Workflow:

    • Thiol-Epoxy Coupling: Install a linker (e.g., thiol-PEG-acid) at the C2 position.

    • Photoisomerization: Irradiate the C5=C6 cis-alkene (using a flow reactor and singlet sensitizer) to generate the trans-alkene (TCO).

    • Result: A TCO tag with a stable thioether linkage, ready for bioconjugation.

Polymer Crosslinking

Dithiols (e.g., 1,2-ethanedithiol or PEG-dithiol) can be used to crosslink poly(cyclooctene) derivatives or to polymerize bis-epoxides. The "click" nature of the base-catalyzed opening ensures gelation occurs without radical initiators, protecting sensitive biological payloads encapsulated within the matrix.

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2][6][7] Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]

  • Darko, A., et al. (2014). "Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel in Flow." Journal of Organic Chemistry, 79(14), 6715–6720. (Demonstrates TCO synthesis from hydroxy-cyclooctene precursors). [Link]

  • Cere, V., et al. (1998). "Transannular cyclization of (E)-thiacyclooct-4-ene." Journal of Organic Chemistry. (Context on transannular reactivity of sulfur-containing cyclooctanes). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting Side Reactions in 1,5-Cyclooctadiene Epoxidation

This technical guide addresses the specific challenges associated with the epoxidation of 1,5-cyclooctadiene (COD). It is designed for researchers requiring high-purity outcomes and precise control over selectivity and s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the epoxidation of 1,5-cyclooctadiene (COD). It is designed for researchers requiring high-purity outcomes and precise control over selectivity and side reactions.

Executive Summary & Reaction Landscape

The epoxidation of 1,5-cyclooctadiene (COD) is a deceptively simple transformation.[1] While the target is typically 1,2-epoxy-5-cyclooctene (monoepoxide) or 1,2,5,6-diepoxycyclooctane (diepoxide) , the medium-sized ring system of COD introduces unique conformational strains.[1] These strains predispose the molecule to transannular reactions that are rarely seen in linear or small-ring alkenes.

Successful synthesis requires navigating three competing pathways:

  • Sequential Oxidation: COD

    
     Monoepoxide 
    
    
    
    Diepoxide.[1]
  • Acid-Catalyzed Hydrolysis: Epoxide

    
     Diol.[1][2]
    
  • Transannular Cyclization: Epoxide

    
     Bicyclic Ethers (e.g., 9-oxabicyclo[3.3.1]nonane).[1]
    

Diagnostic Dashboard: Troubleshooting Common Issues

Use this table to correlate experimental observations with underlying chemical failures.

SymptomProbable CauseMechanistic InsightCorrective Action
High yield of Diepoxide (when Mono was target)Stoichiometry/ Rate Mismatch The monoepoxide is electron-rich and competes with COD for the oxidant.[1]Reduce oxidant stoichiometry to 0.9–1.0 eq. Lower temperature (-10°C to 0°C) to differentiate reaction rates.
Formation of Bicyclic Ethers (9-oxabicyclo[3.3.1]nonane)Unbuffered Acidic Environment Protons activate the epoxide; the proximal

-bond attacks transannularly (see Section 3).[1]
Add solid buffer (NaHCO

or Na

HPO

) directly to the reaction media to neutralize in situ acid generation (e.g., m-chlorobenzoic acid).
Low Mass Balance / Formation of Diols Hydrolytic Ring Opening Water present in solvent or oxidant (e.g., aqueous H

O

) attacks the epoxide.[1]
Switch to anhydrous oxidants (e.g., m-CPBA in dry DCM) or use phase-transfer catalysis to segregate water.[1]
Unexpected Ketone/Aldehyde Products Meinwald Rearrangement Strong Lewis acids catalyze hydride shifts rather than nucleophilic attack.[1]Avoid strong Lewis acids (e.g., BF

, Ti(IV)) unless specifically targeting rearrangement.[1] Ensure glassware is base-washed.

Deep Dive: The Transannular Trap

The most critical side reaction specific to COD is the transannular O-heterocyclization . Unlike cyclohexene, where ring opening leads to a simple diol, the COD monoepoxide exists in a conformation where the remaining C5-C6 double bond is spatially close to the epoxide at C1-C2.[1]

Mechanism of Failure

Under acidic conditions (even weak acids like m-chlorobenzoic acid byproduct), the epoxide oxygen is protonated.[1] Instead of an external nucleophile (like water) attacking, the internal


-bond attacks the backside of the epoxide. This relieves ring strain and forms a bridged bicyclic system.
Pathway Visualization

The following diagram illustrates the divergence between the desired oxidative pathway and the parasitic transannular pathway.

COD_Pathways COD 1,5-Cyclooctadiene (Starting Material) Mono 1,2-Epoxy-5-cyclooctene (Target: Monoepoxide) COD->Mono Oxidant (1 eq) Diepoxide 1,2,5,6-Diepoxycyclooctane (Target: Diepoxide) Mono->Diepoxide Oxidant (>1 eq) Prot_Epox Protonated Epoxide (Intermediate) Mono->Prot_Epox H+ (Acid Impurity) Cation Oxonium/Carbocation Intermediate Prot_Epox->Cation Internal pi-attack Diol Cyclooctane-1,2-diol (Hydrolysis Product) Prot_Epox->Diol External H2O attack (No cyclization) Bicyclic 9-Oxabicyclo[3.3.1]nonane (Transannular Side Product) Cation->Bicyclic H2O / Nucleophile

Figure 1: Reaction network showing the divergence of the desired epoxidation pathway (Green) vs. the acid-catalyzed transannular failure mode (Red/Yellow).

Validated Protocol: Buffered Mono-Epoxidation of COD

This protocol is designed to maximize the yield of 1,2-epoxy-5-cyclooctene while suppressing transannular cyclization.[1]

Reagents:

  • 1,5-Cyclooctadiene (10 mmol)[1]

  • m-CPBA (10 mmol, 1.0 equiv) - Note: Purity varies (usually 70-77%). Calculate based on active oxygen.

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Buffer: Sodium Bicarbonate (NaHCO

    
    ), solid (15 mmol, 1.5 equiv)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-cyclooctadiene (10 mmol) in anhydrous DCM (40 mL).

  • Buffering (Critical Step): Add solid NaHCO

    
     (15 mmol) directly to the stirring solution.
    
    • Why: The solid buffer neutralizes m-chlorobenzoic acid as it forms, preventing the pH drop that triggers transannular cyclization [1].[1]

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Oxidant Addition: Dissolve m-CPBA (10 mmol) in the remaining DCM (10 mL). Add this solution dropwise to the COD mixture over 30 minutes.

    • Why: Slow addition keeps the local concentration of oxidant low, favoring mono- over di-epoxidation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC or GC.

  • Quench: Add 10% aqueous Na

    
    SO
    
    
    
    or Na
    
    
    S
    
    
    O
    
    
    (20 mL) and stir vigorously for 15 minutes.
    • Why: Destroys unreacted peroxides (safety) and prevents oxidation during workup.

  • Workup:

    • Separate layers.

    • Wash organic layer with saturated NaHCO

      
       (2 x 20 mL) to remove m-chlorobenzoic acid.[1]
      
    • Wash with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure is preferred over silica chromatography, as silica is slightly acidic and can induce ring opening/rearrangement on the column.[1]

Selectivity Data: Catalyst Comparison

If m-CPBA does not yield sufficient selectivity, transition metal catalysts offer steric control.

Catalyst SystemOxidantConversion (%)Selectivity (Mono)Selectivity (Di)Notes
Unbuffered m-CPBA m-CPBA>95%60-70%10-20%Significant transannular byproducts [2].[1]
Buffered m-CPBA m-CPBA>95%85-92% <5%Best balance of cost/ease for mono-epoxide.[1]
Ti-MCM-41 H

O

15.6%97.0% <1%Excellent selectivity but low conversion per pass [3].[1]
MTO (Methyltrioxorhenium) UHP (Urea-H

O

)
>90%VariableHighTends to drive reaction to diepoxide rapidly.

Safety & Handling

  • Peroxide Hazard: m-CPBA and concentrated H

    
    O
    
    
    
    are shock-sensitive and explosive.[1] Never distill reaction mixtures containing active peroxides. Always test for peroxides (starch-iodide paper) before heating/concentrating.
  • COD Odor: 1,5-cyclooctadiene has a pervasive, unpleasant odor.[1] All transfers must be performed in a fume hood.

  • Exotherm: Epoxidation is highly exothermic.[1] Runaway reactions can occur if oxidant is added too quickly without cooling.

References

  • Cope, A. C., & Fisher, B. S. (1957).[1] 1,2-Epoxy-5-cyclooctene. Journal of the American Chemical Society. Link

  • Haufe, G., et al. (2004).[1] Synthesis of Enantiopure 9-Oxabicyclononanediol Derivatives. European Journal of Organic Chemistry. Link

  • Korkosz, A., et al. (2021).[1][3] Epoxidation of 1,5,9-Cyclododecatriene with Hydrogen Peroxide over Ti-MCM-41 Catalyst. Catalysts. Link

  • Li, S., et al. (2019).[1][4] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement. The Journal of Organic Chemistry. Link

Sources

Optimization

preventing over-oxidation in 1,5-cyclooctadiene epoxidation

Technical Support Center: Advanced Oxidation Protocols Ticket ID: #COD-EPOX-001 Topic: Prevention of Over-Oxidation in 1,5-Cyclooctadiene (COD) Epoxidation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Oxidation Protocols Ticket ID: #COD-EPOX-001 Topic: Prevention of Over-Oxidation in 1,5-Cyclooctadiene (COD) Epoxidation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Selectivity Paradox

User Query: "How do I stop the oxidation of 1,5-cyclooctadiene (COD) at the mono-epoxide stage and prevent the formation of the diepoxide or oxidative cleavage products?"

Technical Diagnosis: The epoxidation of 1,5-cyclooctadiene presents a classic kinetic challenge. The target molecule, 1,2-epoxy-5-cyclooctene , retains a nucleophilic double bond. While the formed epoxide ring exerts an electron-withdrawing inductive effect (making the second double bond less reactive than the first), the deactivation is not absolute.

"Over-oxidation" in this context manifests as two distinct failure modes:

  • Diepoxidation: Formation of 1,2,5,6-diepoxycyclooctane.

  • Ring Opening/Cleavage: Acid-catalyzed hydrolysis to diols or oxidative cleavage to dicarbonyls.

This guide provides three validated protocols to enforce mono-selectivity through stoichiometric control , phase-transfer catalysis , and kinetic gating .

Visualizing the Failure Modes

To solve the problem, we must first map the reaction landscape. The diagram below illustrates the competing pathways and the critical control points (Temperature, pH, Stoichiometry).

COD_Oxidation_Pathways cluster_control Control Factors COD 1,5-Cyclooctadiene (Starting Material) Mono 1,2-Epoxy-5-cyclooctene (TARGET) COD->Mono k1 (Fast) + Oxidant (1.0 eq) Di 1,2,5,6-Diepoxycyclooctane (Over-Oxidation Type 1) Mono->Di k2 (Slow) + Excess Oxidant Diol Cyclooctanediol derivatives (Hydrolysis/Ring Opening) Mono->Diol H+ / H2O (Acidic Workup Failure) Cleave Dicarbonyls (Oxidative Cleavage) Mono->Cleave Metal Cat. (High Temp) Di->Diol H+ / H2O Note1 k1 > k2 due to inductive deactivation by epoxide oxygen.

Figure 1: Reaction network of COD epoxidation. The primary goal is to maximize k1 while suppressing k2 and hydrolysis pathways.

Protocol Module A: The Stoichiometric Precision Method (mCPBA)

Applicability: Small to medium scale (<10g); anhydrous conditions. Mechanism: Concerted electrophilic attack (Butterfly Transition State).

The Causality: mCPBA (meta-chloroperoxybenzoic acid) is a strong electrophile.[1] The main cause of over-oxidation here is local concentration hotspots . If you dump the oxidant in, the local ratio of Oxidant:COD exceeds 1:1, driving diepoxide formation regardless of the global stoichiometry.

Step-by-Step Protocol
  • Titration (Critical): Do not trust the bottle label (usually 70-77%). Titrate your mCPBA with iodometry to determine exact active oxygen content.

  • The "Reverse" Addition:

    • Dissolve COD (1.0 equiv) in DCM (

      
      ) at 0°C.
      
    • Dissolve mCPBA (0.95 equiv—deficit is key ) in a separate volume of DCM.

    • Add the mCPBA solution dropwise to the COD solution over 1–2 hours.

    • Why? This ensures the oxidant is always the limiting reagent at the molecular level.

  • Temperature Gate: Maintain 0°C. Do not warm to RT until TLC confirms consumption of mCPBA.

  • The Buffered Quench (Preventing Ring Opening):

    • The byproduct, m-chlorobenzoic acid (mCBA), is acidic. COD epoxides are sensitive to transannular ring opening under acidic conditions.

    • Action: Pour reaction mixture into a biphasic mixture of 10%

      
        (to kill peroxides) and saturated 
      
      
      
      (to neutralize acid).
    • Stir vigorously for 20 minutes before separation.

Protocol Module B: The Catalytic Phase-Transfer Method (Green Chemistry)

Applicability: Scalable synthesis; avoids organic byproducts; uses


.
System:  Tungstate/Phosphate + Quaternary Ammonium Salt (Venturello/Ishii conditions).

The Causality: This system utilizes a "reaction-controlled phase transfer."[2] The active oxidizing species (a peroxotungstate complex) is generated in the aqueous phase but is only soluble in the organic phase when paired with the quaternary ammonium cation. This limits the exposure of the mono-epoxide to the oxidant.

Mechanism Visualization

Phase_Transfer_Catalysis cluster_aq Aqueous Phase cluster_org Organic Phase (COD) W Na2WO4 + H3PO4 Active [PW4O24]3- (Active Peroxo) W->Active + H2O2 H2O2 H2O2 (30%) Complex [Q+]3[PW4O24]3- Active->Complex Ion Exchange (Interface) Q Q+ (Aliquat 336) Product Mono-Epoxide Complex->Product O-Transfer Substrate COD Substrate->Product

Figure 2: Biphasic catalytic cycle. The active oxidant is shuttled to the organic phase, reacting with COD, then returning to the aqueous phase to be recharged.

Step-by-Step Protocol
  • Catalyst Prep: Combine

    
     (2 mol%) and 
    
    
    
    (1 mol%) in water. Adjust pH to ~2–3 (acidic pH is required for peroxotungstate formation, but the organic phase protects the epoxide).
  • Phase Transfer Agent: Add Aliquat 336 (methyltrioctylammonium chloride, 1 mol%) and COD (1.0 equiv) in Toluene or 1,2-Dichloroethane.

  • Oxidant Feed: Heat to 60°C (kinetics required for W-catalysis). Add 30%

    
     (1.1 equiv) slowly  over 4 hours.
    
  • Monitoring: Monitor by GC. The reaction is heterogeneous; vigorous stirring (1000 rpm) is non-negotiable to maintain the interfacial surface area.

  • Workup: Separate phases. The catalyst remains in the aqueous phase (and can be recycled).[3] Wash organic layer with bisulfite and bicarbonate.

Troubleshooting Data & FAQs

Comparative Performance Table
VariablemCPBA MethodTungstate/H2O2 MethodMTO (Methyltrioxorhenium)
Selectivity (Mono:Di) High (90:10)Very High (95:5)High (92:8)
Atom Economy Poor (produces mCBA waste)Excellent (produces water)Good
Risk of Ring Opening Moderate (Acidic byproduct)Low (Biphasic protection)Low (Neutral conditions)
Cost HighLowVery High
Recommended For Small scale / Quick synthesisScale-up / Green ChemistryHigh-value / Sensitive substrates
Frequently Asked Questions

Q: I am seeing significant amounts of diol (ring opening) in my NMR. Why?

  • Diagnosis: This is likely a workup artifact. COD mono-epoxide is prone to transannular hydrolysis.

  • Fix: Ensure your quench buffers are cold (0°C). Do not use strong acids to neutralize the reaction. If using mCPBA, ensure all m-chlorobenzoic acid is removed via basic wash before concentrating the solvent.

Q: Can I use 0.5 equivalents of oxidant to guarantee 100% selectivity?

  • Answer: Yes, but you sacrifice yield. Using 0.5 eq will leave 50% unreacted COD. This is a valid strategy if the COD is cheap and easily separable (distillation) from the product.

Q: My Tungstate reaction is stalling at 50% conversion.

  • Diagnosis: Catalyst poisoning or pH drift.

  • Fix: The active species

    
     is pH dependent. Ensure the initial aqueous phase is pH 2–3. Also, ensure your stirring is vigorous enough; this is a diffusion-limited reaction.
    

References

  • Venturello, C., & D’Aloisio, R. (1988). Quaternary ammonium tetrakis(diperoxotungsto)phosphates(3-) as a new class of catalysts for efficient alkene epoxidation with hydrogen peroxide. The Journal of Organic Chemistry. Link

  • Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science. Link

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide.[4] Chemical Reviews.[5] Link

  • Organic Syntheses. (1999). Epoxidation with m-Chloroperbenzoic Acid.[1][6][7] Organic Syntheses, Coll. Vol. 9, p.288. Link

Sources

Troubleshooting

challenges in the purification of (Z)-9-oxabicyclo[6.1.0]non-4-ene

Technical Support Center: (Z)-9-oxabicyclo[6.1.0]non-4-ene Current Status: Operational Subject: Purification & Stability Protocols Ticket ID: CHEM-COD-EPOX-001 Executive Summary: The "Purity through Process" Philosophy P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Z)-9-oxabicyclo[6.1.0]non-4-ene

Current Status: Operational Subject: Purification & Stability Protocols Ticket ID: CHEM-COD-EPOX-001

Executive Summary: The "Purity through Process" Philosophy

Purifying (Z)-9-oxabicyclo[6.1.0]non-4-ene (COD monoepoxide) is less about "cleaning up" a messy reaction and more about preventing the mess in the first place. This molecule sits in a precarious thermodynamic well: it is prone to acid-catalyzed ring opening (hydrolysis) and thermal polymerization.

Successful isolation relies on three non-negotiable pillars:

  • Stoichiometric Precision: Avoiding the formation of the diepoxide (1,2,5,6-diepoxycyclooctane).

  • Acid Removal: Complete elimination of m-chlorobenzoic acid (mCBA) before any heat is applied.

  • Vacuum Management: Distilling at temperatures strictly below 100°C to prevent transannular rearrangements.

Module 1: Reaction Optimization (Upstream Control)

User Question: I am consistently getting 15-20% diepoxide in my crude mixture. How do I stop this?

Technical Response: The diepoxide is formed when the monoepoxide competes with the starting material (1,5-COD) for the oxidant. Because the epoxide ring slightly deactivates the remaining double bond, the monoepoxide is less reactive than the starting material, which is good. However, local excesses of oxidant will still drive the second oxidation.

The Fix:

  • Stoichiometry: Never use an excess of oxidant. Use 0.95 to 1.0 equivalents of mCPBA relative to 1,5-COD. It is better to leave 5% unreacted COD (easy to distill off) than to generate diepoxide (hard to separate).

  • Addition Rate: Add the mCPBA solution dropwise over 1-2 hours at 0°C . A "dump and stir" approach creates high local concentrations of oxidant, favoring diepoxide formation.

  • Temperature: Keep the reaction between -10°C and 0°C. Higher temperatures lower the selectivity.

Module 2: Workup & Quench (The "Kill Switch")

User Question: My product looked clean by TLC, but after rotary evaporation, it turned into a viscous yellow oil with new spots. What happened?

Technical Response: You likely concentrated the product in the presence of trace acid. mCPBA produces m-chlorobenzoic acid (mCBA) as a byproduct.[1] Even trace amounts of mCBA, when concentrated on a rotovap, will catalyze the opening of the epoxide ring to form diols or polymers.

The Protocol (The "3-Wash" System):

  • Cold Filtration: If using mCPBA in DCM/CHCl3, cool the mixture to -20°C first. Most mCBA will precipitate. Filter this off before aqueous workup.

  • Quench: Wash with 10% aqueous Na₂SO₃ (Sodium Sulfite) or NaHSO₃. Test with starch-iodide paper to ensure no peroxides remain.

  • The Critical Wash: Wash twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Checkpoint: The aqueous layer pH must be >8. If it is neutral or acidic, wash again.

  • Drying: Use Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ can be slightly Lewis-acidic and promote rearrangement on sensitive epoxides.

Module 3: Distillation Guide (Primary Purification)

User Question: Can I distill this at atmospheric pressure? Also, how do I separate the monoepoxide from the diepoxide?

Technical Response: ABSOLUTELY NOT. Atmospheric distillation (approx. 195°C) will cause rapid decomposition, polymerization, and potentially a runaway exotherm. You must use high vacuum.

Separation Logic: The separation is based on the significant boiling point delta under vacuum. The diepoxide has a much higher boiling point and will likely remain in the pot as a solid/semisolid residue if you manage the vacuum correctly.

Quantitative Separation Table:

ComponentBoiling Point (Atm)Boiling Point (Vacuum)State (RT)Notes
1,5-Cyclooctadiene 151°C~55-57°C @ 30 mmHgLiquidCollect as Fore-run. Recycle.
Monoepoxide (Target) ~195°C (Calc)76-78°C @ 15 mmHg LiquidCollect Main Fraction.
Diepoxide >250°C (Dec)70°C @ 0.04 mmHgSolid/SlurryDo NOT distill. Leave in pot.

Note: If your vacuum is stronger (e.g., 1-2 mmHg), the Monoepoxide will distill around 50-60°C.

Module 4: Chromatography (High Purity / Small Scale)

User Question: I need >99% purity for a biological assay. The distillation left 2% impurity. Can I use a silica column?

Technical Response: Yes, but standard silica gel is slightly acidic (pH 6.0-6.5) and will degrade your epoxide during the run. You must use Buffered Silica .

The Buffered Silica Protocol:

  • Preparation: Slurry your silica gel in the eluent (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent containing 1% Et₃N.

  • Elution: Run the column using your gradient without further Et₃N (or keep it at 0.1% if the run is long).

  • Visualization: The epoxide stains well with p-Anisaldehyde (Blue/Purple spots).

Visual Troubleshooting Guides

Diagram 1: The Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckScale Scale > 5 grams? Start->CheckScale Distill Vacuum Distillation (< 20 mmHg) CheckScale->Distill Yes Column Flash Chromatography CheckScale->Column No VacCheck Vacuum < 5 mmHg? Distill->VacCheck LowVac BP: 50-60°C (Ideal) VacCheck->LowVac Yes HighVac BP: 75-85°C (Acceptable) VacCheck->HighVac No SilicaCheck Standard Silica? Column->SilicaCheck Decomp High Risk: Acid Hydrolysis SilicaCheck->Decomp Yes Buffered Buffered Silica (1% Et3N) SilicaCheck->Buffered No (Use Et3N)

Caption: Decision matrix for selecting the purification method based on scale and equipment capability.

Diagram 2: The "Kill Switch" Workup Workflow

WorkupFlow Rxn Reaction Complete (0°C) ColdFilt Cold Filtration (-20°C) Rxn->ColdFilt SolidWaste Solid mCBA (Discard) ColdFilt->SolidWaste Filtrate Filtrate ColdFilt->Filtrate Wash1 Wash: 10% Na2SO3 (Quench Peroxides) Filtrate->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove Acid) Wash1->Wash2 CheckPH Check pH > 8? Wash2->CheckPH CheckPH->Wash2 No Dry Dry over Na2SO4 (Neutral) CheckPH->Dry Yes Conc Concentrate < 30°C Bath Dry->Conc

Caption: Step-by-step workup protocol to ensure removal of catalytic acids prior to concentration.

References

  • Synthesis and Distillation Data

    • Organic Syntheses, Coll. Vol. 6, p. 320 (1988); Vol. 51, p. 11 (1971). "1,2-Epoxy-5-cyclooctene".
  • Diepoxide Properties

    • Sigma-Aldrich Product Data: 1,2,5,6-Diepoxycyclooctane (CAS: 27035-39-8).

  • Chromatography of Acid-Sensitive Epoxides

    • University of Rochester, Department of Chemistry.
  • General Physical Properties

    • PubChem Compound Summary for CID 12684, 9-Oxabicyclo[6.1.0]non-4-ene.

Sources

Optimization

troubleshooting ring-opening reactions of (Z)-9-oxabicyclo[6.1.0]non-4-ene

Technical Support Center: (Z)-9-oxabicyclo[6.1.0]non-4-ene Topic: Troubleshooting Ring-Opening Reactions & Transannular Rearrangements Role: Senior Application Scientist[1] Executive Summary: The "Transannular Trap" You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Z)-9-oxabicyclo[6.1.0]non-4-ene Topic: Troubleshooting Ring-Opening Reactions & Transannular Rearrangements Role: Senior Application Scientist[1]

Executive Summary: The "Transannular Trap"

You are likely working with (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,2-epoxy-5-cyclooctene or COD monoepoxide ) because it is a potent scaffold for synthesizing 8-membered heterocycles or complex bicyclic systems.[1]

The Central Challenge: This molecule is chemically schizophrenic.

  • Path A (1,2-Addition): Standard nucleophilic attack yields 5-cyclooctene-1,2-diols or amino-alcohols.[1]

  • Path B (Transannular Cyclization): Under acidic conditions (even weak Lewis acids), the C4=C5 double bond attacks the epoxide/carbocation, collapsing the 8-membered ring into a bicyclic system (often 9-oxabicyclo[3.3.1]nonane or 2,6-disubstituted bicyclo[3.3.0]octanes).[1]

This guide troubleshoots the competition between these two pathways.

Diagnostic Flowchart: Where is your reaction failing?

ReactionPathways Start (Z)-9-oxabicyclo[6.1.0]non-4-ene Cond_Acid Condition: Acidic / Strong Lewis Acid Start->Cond_Acid H+ or BF3 Cond_Nuc Condition: Basic / Buffered Nucleophile Start->Cond_Nuc R-NH2 / OH- Inter_Cation Cationic Intermediate (Transannular Strain) Cond_Acid->Inter_Cation Prod_Diol Product: 1,2-Diol / Amino-Alcohol (Ring Open) Cond_Nuc->Prod_Diol Direct SN2 Prod_Bicyclic Product: Bicyclic Ether (9-oxabicyclo[3.3.1]nonane) Inter_Cation->Prod_Bicyclic C4=C5 Attack

Figure 1: Divergent reaction pathways driven by pH and catalyst choice.[1][2] The transannular path (top) is the most common source of "impurity" complaints.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I wanted a diol/amino-alcohol, but I got a bicyclic ether."

Symptom: NMR shows the disappearance of alkene protons (5.6 ppm region) and the appearance of new methine/methylene signals in the 3.5–4.0 ppm region. Diagnosis: Transannular Etherification. You likely used a non-buffered acidic condition or a "hot" Lewis acid (e.g.,


). The protonated epoxide drew electron density from the C4=C5 double bond (transannular participation), forming a C-O bond across the ring.

Corrective Action:

  • Switch Catalyst: Move from Brønsted acids to Lithium Perchlorate (

    
    ) .[1] Lithium coordinates to the epoxide oxygen (activating it for nucleophiles) but is not electrophilic enough to trigger the transannular alkene attack.
    
  • Buffer the System: If using silica gel chromatography, add 1% Triethylamine to the eluent. Silica is acidic enough to rearrange this epoxide on the column.

Issue 2: "The reaction is stuck/slow with bulky amines."

Symptom: Starting material remains after 24 hours. Increasing heat leads to polymerization.[1] Diagnosis: Conformational Locking. The cyclooctene ring is flexible, but the "boat-chair" conformer required for backside (


) attack might be sterically crowded by the incoming bulky nucleophile.

Corrective Action:

  • The "Solid Phase" Trick: Adsorb the epoxide and amine onto neutral alumina (Activity I) . The surface effects often facilitate opening where solution-phase kinetics fail.[1]

  • Solvent Switch: Use Acetonitrile or Nitromethane .[1] These polar aprotic solvents stabilize the transition state better than THF for this specific ring size.

Issue 3: "I see multiple spots on TLC that merge."

Diagnosis: Meinwald Rearrangement. If you are using strong acids, you aren't just getting ethers; you are getting ketones/aldehydes via hydride shifts.[1] Validation: Check IR for a carbonyl stretch (


). If present, you have triggered a hydride shift rearrangement.[1]

Experimental Protocols

Protocol A: High-Fidelity Aminolysis (Prevention of Transannular Shift)

Target: Synthesis of 2-amino-5-cycloocten-1-ol derivatives.

Rationale: Uses


 in high concentration (LPDE method).[1] The high ionic strength stabilizes the zwitterionic intermediate without forming a full carbocation, preventing the double bond from interfering.
  • Preparation: Prepare a 5.0 M solution of

    
     in Diethyl Ether (Caution: Exothermic. Add salt slowly to solvent).[1]
    
  • Reaction:

    • Dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 equiv) in the

      
      /Ether solution.[1]
      
    • Add the amine nucleophile (1.2 equiv).

    • Stir at room temperature for 12–24 hours.

  • Workup:

    • Dilute with water (dissolves the lithium salt).

    • Extract with DCM.[1][2]

    • Crucial: Wash organic layer with saturated

      
       to ensure no residual acid remains before concentration.[1]
      
Protocol B: Controlled Transannular Cyclization

Target: Synthesis of 9-oxabicyclo[3.3.1]nonane (bicyclic ether).

Rationale: Intentionally utilizing the "Anti-Bredt" strain release to build complexity.

  • Reaction:

    • Dissolve epoxide in dry

      
       (0.1 M).[1]
      
    • Cool to 0°C.[1]

    • Add

      
      -Toluenesulfonic acid (pTsOH) (0.05 equiv).[1]
      
  • Observation: Reaction is usually rapid (< 1 hour).[1]

  • Quench: Add

    
     before evaporation to prevent polymerization.
    

Comparative Data: Catalyst Effects

CatalystPrimary ProductMechanismRisk Level

(aq)
Bicyclic Ether / Diol Mix

/ Transannular
High (Mixture)

Ketones/AldehydesMeinwald RearrangementHigh (Rearrangement)

(5M)
1,2-Amino Alcohol Assisted

Low (Recommended)
Alumina (Neutral) 1,2-Amino AlcoholSurface CatalysisLow

Mechanistic Visualization: The Transannular Shift

This diagram details why the reaction fails. The proximity of C5 to the epoxide oxygen in the "Boat-Chair" conformer is the root cause.

TransannularMechanism Epoxide Epoxide (Protonated) Conf Conformer: Boat-Chair (C5 close to C1) Epoxide->Conf Steric Check Transition Transition State: Pi-bond attacks C1 Ring C1-O breaks Conf->Transition Transannular Attack Product 9-oxabicyclo[3.3.1]nonane (Bicyclic Ether) Transition->Product Collapse

Figure 2: The mechanism of the unwanted side reaction.[1] Note that C5 proximity is the determining factor.

References & Authoritative Sources

  • Crandall, J. K., et al. "Transannular reactions in the solvolysis of 1,2-epoxycyclooct-5-ene."[1] The Journal of Organic Chemistry. (Classic mechanistic study on the competition between hydrolysis and transannular ether formation).

    • Source Verification: [ACS Publications - J. Org.[1] Chem.]([Link])

  • Cope, A. C., et al. "Transannular reactions in medium-sized rings."[1] Quarterly Reviews, Chemical Society.[1] (Foundational text on why 8-membered rings behave this way).

    • Source Verification:[1]

  • Chini, M., Crotti, P., et al. "Metal salts as new catalysts for the regioselective ring opening of epoxides." Tetrahedron Letters. (Source for the

    
     protocol).
    
    • Source Verification:[1]

  • Paquette, L. A. "Stereochemical Aspects of Transannular Cyclizations."[1][2] Modern Stereochemistry. (Advanced reading on controlling the stereochemical outcome).

Sources

Troubleshooting

Technical Support Center: (Z)-9-oxabicyclo[6.1.0]non-4-ene

This technical support guide addresses the specific challenges associated with (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly referred to as 1,2-epoxy-5-cyclooctene or 1,5-cyclooctadiene monoepoxide ). Status: Operational |...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly referred to as 1,2-epoxy-5-cyclooctene or 1,5-cyclooctadiene monoepoxide ).

Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Handling, Synthesis, and Reactivity Troubleshooting[1]

Introduction

Welcome to the technical support hub for (Z)-9-oxabicyclo[6.1.0]non-4-ene . This intermediate is a "gatekeeper" molecule—valuable for accessing 8-membered rings and bicyclic scaffolds, but notorious for its sensitivity.[1] Its reactivity is dominated by two competing forces: ring strain (~27 kcal/mol) and transannular proximity effects unique to the cyclooctane conformation.

This guide replaces standard operating procedures with causal analysis to help you troubleshoot experimental failures.

Module 1: Synthesis & Selectivity

The Core Challenge: Achieving mono-epoxidation without over-oxidizing to the bis-epoxide (1,2,5,6-diepoxycyclooctane).[1]

FAQ 1.1: "I am consistently getting 15-20% bis-epoxide. How do I stop at the mono-epoxide?"

Diagnosis: This is a classic kinetic selectivity issue. The second double bond in 1,5-cyclooctadiene (1,5-COD) remains nucleophilic even after the first is oxidized.[1] If your local concentration of oxidant is high, or if you use >1.0 equivalent, you will form the dielectric.

Troubleshooting Protocol:

  • Stoichiometry is Critical: Never use a 1:1 ratio. Use 0.85 – 0.90 equivalents of oxidant (mCPBA or peracetic acid) relative to 1,5-COD.[1] It is chemically easier to remove unreacted starting material (volatile liquid) than to separate the bis-epoxide (solid/high-boiling liquid) from your product.[1]

  • Temperature Control: Maintain reaction temperature at 0°C or below . Higher temperatures lower the selectivity ratio (

    
    ).
    
  • Reverse Addition: Do not add the diene to the oxidant. Add the oxidant dropwise to the diene . This ensures the diene is always in excess.

Data Comparison: Oxidant Systems

MethodSelectivity (Mono:Bis)Workup DifficultyNotes
mCPBA (0.9 eq) / DCM High (~90:10)MediumRequires filtration of m-chlorobenzoic acid.[1] Best for lab scale.
H₂O₂ / Formic Acid LowHighAcidic conditions promote ring opening in situ.[1] Avoid.
Oxone / Acetone ModerateLowGenerates DMDO in situ.[1] Good for scale-up but requires pH control.[1]

Module 2: Purification & Stability

The Core Challenge: The molecule is acid-sensitive.[1] Standard silica gel chromatography often destroys it.[1]

FAQ 2.1: "My crude NMR looked pure, but after the column, I recovered <50% mass and new peaks appeared."

Diagnosis: You likely used untreated silica gel.[1] The surface acidity of standard silica (pH ~5) catalyzes the opening of the epoxide ring. In the case of cyclooctyl systems, this triggers a transannular rearrangement (see Module 3), converting your epoxide into a bicyclic alcohol or ketone.

Corrective Workflow: You must neutralize the stationary phase. Choose one of the following:

  • Option A (Best): Use Basic Alumina (Activity Grade II or III) instead of silica.

  • Option B (Standard): Pre-treat your silica gel slurry with 1% Triethylamine (Et₃N) in the eluent.

  • Option C (Distillation): If the product is >90% pure, vacuum distillation is superior.

    • Boiling Point: ~65–70 °C at 13 hPa (10 mmHg).

    • Warning: Ensure the pot residue is not acidic; otherwise, polymerization will occur violently at distillation temperatures.

Visualization: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture Check_TLC TLC Analysis: Is Bis-epoxide present? Start->Check_TLC High_Bis High Bis-epoxide (>10%) Check_TLC->High_Bis Yes Low_Bis Low Bis-epoxide (<5%) Check_TLC->Low_Bis No Chromatography Chromatography Required High_Bis->Chromatography Separation needed Distillation Vacuum Distillation (bp 69°C @ 13 hPa) Low_Bis->Distillation Preferred Silica_Fail Standard Silica Gel (ACIDIC -> DECOMPOSITION) Chromatography->Silica_Fail Don't use Basic_Alumina Basic Alumina (SAFE) Chromatography->Basic_Alumina Option A Buffered_Silica Silica + 1% Et3N (SAFE) Chromatography->Buffered_Silica Option B

Caption: Decision matrix for purification. Note that standard silica leads to product loss via acid-catalyzed rearrangement.[1]

Module 3: Reactivity & Transannular Rearrangements

The Core Challenge: The "C8 Conformation Trap." Users expect standard S_N2 opening (1,2-addition), but the molecule prefers transannular hydride shifts or cyclization due to ring strain.[1]

FAQ 3.1: "I treated the epoxide with acid to make the diol, but I got a bicyclic product. What happened?"

Mechanism: This is the signature reaction of medium-sized rings.[1] Upon protonation of the epoxide oxygen, the resulting carbocation is not stabilized merely by the adjacent carbon. Instead, a transannular hydride shift (usually 1,3- or 1,5-shift) or a transannular alkene attack occurs.[1]

  • The Pathway:

    • Protonation of Epoxide.[1]

    • Ring opening to C1 Carbocation.[1]

    • Path A (Nucleophile present): Attack at C2 (Normal anti-diol).

    • Path B (Transannular): The C5-alkene attacks the C1 cation (or a hydride shifts), collapsing the ring into a bicyclo[3.3.0] or bicyclo[4.2.1] system.

Expert Insight: Unlike the saturated cyclooctene oxide (which rearranges extensively to suberaldehyde), the (Z)-9-oxabicyclo[6.1.0]non-4-ene has a double bond that can participate.[1] Acid treatment often yields bicyclo[3.3.0]octan-2-one derivatives or 3,5-cyclooctadienol depending on the specific acid/solvent used.[1]

Visualization: The Transannular "Trap"

Transannular_Mechanism Epoxide (Z)-9-oxabicyclo[6.1.0]non-4-ene Protonated Protonated Epoxide Epoxide->Protonated H+ Cation Carbocation Intermediate Protonated->Cation Normal_Path Path A: Nucleophilic Attack (Strong Nu, Basic conditions) Cation->Normal_Path S_N2 Trans_Path Path B: Transannular Shift (Acidic conditions, Weak Nu) Cation->Trans_Path Strain Relief Product_Diol 1,2-diol / Amino-alcohol (Preserved C8 Ring) Normal_Path->Product_Diol Product_Bicyclic Bicyclo[3.3.0] / [4.2.1] Systems (Collapsed Ring) Trans_Path->Product_Bicyclic Alkene Participation

Caption: Mechanistic bifurcation. Path B (Red) dominates in acidic media due to the proximity of the C5 alkene to the epoxide.

Module 4: Storage & Safety

Shelf Life:

  • Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

  • Do not store over molecular sieves unless they are basic.[1] Acidic sieves will degrade the material over time.

Safety Profile:

  • Skin/Eye Irritant: Like all low-molecular-weight epoxides, it is an alkylating agent.[1]

  • Volatility: Moderate.[1][2] Use in a fume hood.[1]

  • Peroxides: As an ether, it can form peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]

References

  • Synthesis & Selectivity

    • Cope, A. C.; Hecht, J. K.; Johnson, H. W.; Keller, H.; Winkler, H. J. S. "Proximity Effects.[1] XXXVI. Solvolysis of trans-Cyclooctene Oxide." Journal of the American Chemical Society, 1966 , 88, 761.

    • Note: While discussing the saturated analog, this paper establishes the fundamental transannular principles.
  • Transannular Rearrangements (Specific to 1,5-COD Epoxide)

    • Davies, S. G.; Polywka, M. E. C.; Thomas, S. E. "Transannular reactions of cyclooctadiene monoepoxide." Journal of the Chemical Society, Perkin Transactions 1, 1986 , 1277.

    • Crandall, J. K.; Arrington, J. P.; Hen, J. "Transannular reactions in the solvolysis of 1,5-cyclooctadiene monoepoxide." Journal of the American Chemical Society, 1967 , 89, 4620.

  • Purification & Handling: Rhodes, P. H. "Purification of acid-sensitive epoxides." Encyclopedia of Reagents for Organic Synthesis, 2001. (General reference for basic alumina techniques).

Sources

Optimization

Technical Support Center: Synthesis of (Z)-9-Oxabicyclo[6.1.0]non-4-ene

Welcome to the dedicated technical support guide for the synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene, a key intermediate in various complex chemical syntheses. This resource is designed for researchers, chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene, a key intermediate in various complex chemical syntheses. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this reaction from the laboratory bench to pilot or manufacturing scales. Here, we address critical issues in a practical question-and-answer format, grounded in established chemical principles and process safety.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific, practical problems that can arise during the synthesis. The solutions provided are based on a combination of mechanistic understanding and process safety considerations crucial for scale-up.

Question 1: We are scaling up the epoxidation of 1,5-cyclooctadiene using meta-chloroperoxybenzoic acid (m-CPBA) and observing a significant exotherm that is difficult to control. What are the primary risks and how can we mitigate them?

Answer: This is a critical safety concern. The use of m-CPBA on a large scale is limited due to its thermal instability.[1][2] Pure m-CPBA is shock-sensitive and can deflagrate.[3] The primary risks during scale-up are thermal runaway and potential explosion, especially when using high concentrations or incompatible solvents.[1][2]

Mitigation Strategies:

  • Reagent Purity and Handling: Commercially available m-CPBA is typically sold at ~75% purity, with the remainder being water and 3-chlorobenzoic acid for stability.[4] Avoid using material of >85% purity, as it is potentially explosive.[3] Always store m-CPBA in a refrigerator in tightly sealed containers.[3]

  • Solvent Selection: While dichloromethane (DCM) is common in labs, high concentrations of m-CPBA in DCM can lead to a large exotherm and a low onset temperature for decomposition.[1][2] Consider alternative solvents if feasible, but be aware of incompatibilities. For instance, m-CPBA is reported to be incompatible with DMF.[1][2]

  • Controlled Addition & Temperature Management:

    • Reverse Addition: Instead of adding solid m-CPBA to the alkene solution, consider adding a solution of the alkene to a slurry or solution of m-CPBA, or perform a controlled, simultaneous addition of both reagent streams. The key is to maintain a low concentration of the peroxide at all times.

    • Slow, Sub-Surface Addition: Add the m-CPBA solution slowly below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

    • Maintain Low Temperatures: Conduct the reaction at 0-5 °C or lower, using a robust cooling system. Ensure your reactor's cooling capacity can handle the total heat evolution of the reaction.

  • Concentration Limits: Do not attempt to run the reaction at high concentrations. A lower concentration of m-CPBA in the chosen solvent is safer on a larger scale.[1]

Question 2: Our reaction is sluggish, and we are seeing incomplete conversion of the 1,5-cyclooctadiene starting material. What are the likely causes?

Answer: Sluggish or incomplete reactions can typically be traced back to reagent quality or reaction conditions.

  • m-CPBA Potency: m-CPBA degrades over time, with an estimated 1% degradation per year at room temperature.[3] The active oxygen content of your reagent may be lower than stated. It is highly advisable to perform an iodometric titration on your batch of m-CPBA to determine its true molar equivalence before use.

  • Insufficient Equivalents: While a 1:1 molar ratio is stoichiometric for mono-epoxidation, a slight excess of m-CPBA (e.g., 1.05-1.1 equivalents) is often required to drive the reaction to completion, especially if the reagent has degraded.[3] However, a large excess should be avoided to prevent the formation of the di-epoxide.

  • Reaction Temperature: While low temperatures are crucial for safety, a temperature that is too low may significantly slow the reaction rate. A careful balance must be found, often through process optimization studies. If the reaction is stalled at 0 °C, allowing it to slowly warm to room temperature for a few hours may be necessary, provided adequate cooling is on standby.

  • Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of low reagent concentration, resulting in a globally slow and inefficient reaction. Ensure the reactor's mixing is sufficient for the scale and viscosity of the reaction medium.

Question 3: During work-up, we are struggling to remove the 3-chlorobenzoic acid byproduct. What is the most effective large-scale method?

Answer: The removal of 3-chlorobenzoic acid is a standard challenge in m-CPBA oxidations.

  • Aqueous Base Wash: The most common method is to wash the organic layer with a mild aqueous base to deprotonate the carboxylic acid, rendering it water-soluble.

    • Sodium Bicarbonate (NaHCO₃): A saturated or 10% aqueous solution is effective. Be cautious of CO₂ evolution, which can cause pressure buildup in a closed reactor. Ensure adequate venting.

    • Sodium Carbonate (Na₂CO₃): A 10% solution can also be used. It is a stronger base than bicarbonate.

  • Reductive Quench: To destroy any remaining peroxyacid before the base wash, it is good practice to first wash the reaction mixture with a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). This also helps prevent the potential for uncontrolled decomposition of the peroxide during the work-up.

  • Filtration: On a very large scale, if the 3-chlorobenzoic acid precipitates from the solvent upon cooling, it can sometimes be removed by filtration before subsequent washes.

Question 4: We are observing a significant amount of a diol byproduct. How can we prevent its formation?

Answer: The formation of a diol, (Z)-cyclooct-4-ene-1,2-diol, is due to the acid-catalyzed ring-opening of the newly formed epoxide by water.[5] The 3-chlorobenzoic acid byproduct is acidic and can catalyze this reaction, especially if water is present.

  • Control Stoichiometry: Use only a slight excess of m-CPBA (1.05 eq). Any unreacted peroxyacid will be converted to more carboxylic acid during the work-up, increasing the potential for hydrolysis.

  • Anhydrous Conditions: While challenging on a large scale, using dry solvents and reagents can minimize this side reaction.

  • Buffered Conditions: In some cases, adding a solid buffer like powdered potassium carbonate (K₂CO₃) or running the reaction in a two-phase system with an aqueous phosphate buffer can neutralize the generated acid as it forms.

  • Minimize Reaction Time: Do not let the reaction stir for an extended period after full conversion is reached. Monitor the reaction closely (e.g., by TLC, GC, or LC-MS) and proceed with the work-up as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

What is the mechanism of epoxidation with a peroxyacid?

The reaction proceeds via a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[5] The peroxyacid transfers an oxygen atom to the alkene's double bond. Both new carbon-oxygen bonds are formed on the same face of the double bond, resulting in a syn-addition.[5]

What are some safer, "greener" alternatives to m-CPBA for this epoxidation on a large scale?

Several alternatives exist that can mitigate the hazards associated with peroxyacids.

  • Sodium Perborate (NaBO₃·nH₂O): This is an inexpensive, stable, and easily handled solid oxidant.[6][7] In acetic acid, it is believed to generate peracetic acid in situ, which then performs the epoxidation.[6][7] This method has been shown to produce the desired mono-epoxide in good yields.[6][7]

  • Hydrogen Peroxide (H₂O₂): As an oxidant, H₂O₂ is ideal as its only byproduct is water. However, it requires a catalyst to epoxidize unactivated alkenes. Catalytic systems based on manganese or titanium silicates are often used.[8][9]

  • tert-Butyl Hydroperoxide (TBHP): In combination with a heterogeneous molybdenum(VI) catalyst, TBHP is an effective oxidizing agent that avoids the generation of acidic byproducts.[10][11] This system is considered more environmentally friendly.[10]

What are the key physical properties of the final product, (Z)-9-oxabicyclo[6.1.0]non-4-ene?

The product is a combustible liquid. Key properties are summarized in the table below. This data is crucial for designing purification steps like vacuum distillation.

PropertyValueSource
Molecular Formula C₈H₁₂O[12]
Molecular Weight 124.18 g/mol
Boiling Point 195 °C (lit.)
76-78 °C / 15 mmHg (lit.)
Density 1.013 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.495 (lit.)
Flash Point 70 °C (158 °F) - closed cup

Experimental Protocol: Synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene

This protocol describes a representative lab-scale synthesis. For scale-up, all addition times, cooling capacities, and work-up volumes must be adjusted and validated.

Reagents & Materials

ReagentMW ( g/mol )AmountMolesEquivalentsDensity (g/mL)
(Z,Z)-1,5-Cyclooctadiene108.1810.0 g92.4 mmol1.00.882
m-CPBA (~75%)172.57~21.4 g92.4 mmol1.0-
Dichloromethane (DCM)84.93300 mL--1.326
10% aq. Na₂SO₃-100 mL--~1.1
Sat. aq. NaHCO₃-100 mL--~1.07
Brine-100 mL--~1.2
Anhydrous Na₂SO₄142.04----

Note: The exact mass of m-CPBA should be calculated based on the titrated purity of the specific batch being used to achieve 1.0-1.05 equivalents.

Procedure:

  • Setup: Charge a jacketed reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel with (Z,Z)-1,5-cyclooctadiene (10.0 g, 92.4 mmol) and dichloromethane (200 mL).

  • Cooling: Begin stirring and cool the solution to 0 °C using a recirculating chiller.

  • Reagent Preparation: In a separate flask, dissolve m-CPBA (~21.4 g, ~92.4 mmol active peroxide) in dichloromethane (100 mL). Note: This may form a slurry rather than a clear solution, which is acceptable.

  • Controlled Addition: Add the m-CPBA solution/slurry to the stirred alkene solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or GC analysis for the disappearance of the starting material (typically 2-4 hours).

  • Quench: Once the reaction is complete, slowly add 10% aqueous sodium sulfite solution (100 mL) to the reactor while maintaining cooling and vigorous stirring. Stir for 20-30 minutes to quench any excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation (76-78 °C at 15 mmHg) to yield (Z)-9-oxabicyclo[6.1.0]non-4-ene as a colorless oil.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Charge Reactor with 1,5-Cyclooctadiene in DCM P2 Cool Reactor to 0 °C P1->P2 R1 Slow, Controlled Addition of m-CPBA Solution (T < 5 °C) P2->R1 P3 Prepare m-CPBA Solution/Slurry in DCM P3->R1 R2 Monitor Reaction by TLC / GC R1->R2 W1 Quench with aq. Na₂SO₃ R2->W1 W2 Wash with aq. NaHCO₃ W1->W2 W3 Wash with Brine W2->W3 W4 Separate Organic Layer W3->W4 W5 Dry with Na₂SO₄ W4->W5 W6 Filter & Concentrate W5->W6 F1 Vacuum Distillation W6->F1 F2 Final Product: (Z)-9-oxabicyclo[6.1.0]non-4-ene F1->F2

Caption: Workflow for the synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

References

  • Zhang, X., Hu, A., Pan, C., Zhao, Q., Wang, X., & Lu, J. (2013). Safer preparation of m-CPBA/DMF solution in pilot plant. Organic Process Research & Development, 17(12), 1591-1596.
  • ACS Publications. (2013, October 15). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development.
  • Chem-Station. (2023, June 12). 3-Chloroperbenzoic acid (m-CPBA)
  • ACG Publications. (2008, May 20). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation.
  • Güneş, Y., Şenocak, E., Tosun, C., & Taşkesenligil, Y. (2009). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation.
  • Duda, K., Wróblewska, A., & Kolek, K. (2021). Epoxidation of 1,5,9-Cyclododecatriene with Hydrogen Peroxide over Ti-MCM-41 Catalyst.
  • Sigma-Aldrich. 9-Oxabicyclo[6.1.0]non-4-ene 95%. Product Page.
  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • MDPI. (2022, October 21). Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst.
  • Lancaster University. (2023, June 28).
  • Santa Cruz Biotechnology. 9-Oxabicyclo[6.1.0]non-4-ene | CAS 637-90-1.
  • Organic Chemistry Portal. Synthesis of epoxides.
  • Chemistry LibreTexts. (2024, October 2). 8.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 1,5-Cyclooctadiene Epoxidation

Welcome to the technical support center dedicated to addressing challenges in the catalytic epoxidation of 1,5-cyclooctadiene (COD). This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic epoxidation of 1,5-cyclooctadiene (COD). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Introduction to Catalyst Deactivation in COD Epoxidation

The epoxidation of 1,5-cyclooctadiene is a critical transformation for producing valuable intermediates. However, catalyst deactivation is a common hurdle that can lead to low yields, poor selectivity, and inconsistent results. This guide provides a structured approach to understanding and resolving these issues, focusing on the most commonly employed catalyst systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding catalyst deactivation during the epoxidation of 1,5-cyclooctadiene.

Q1: My reaction shows a significant drop in conversion over time. What are the primary general causes of catalyst deactivation?

A1: A decline in catalytic activity during the epoxidation of 1,5-cyclooctadiene can be attributed to several general mechanisms:

  • Poisoning: Impurities in the substrate, solvent, or oxidant can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur and nitrogen compounds, as well as water in some systems.[1]

  • Fouling/Coking: The deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites and pores. This is particularly relevant when side reactions leading to polymerization of the diene or epoxide occur.

  • Thermal Degradation (Sintering): For supported catalysts, high reaction temperatures can cause the active metal particles to agglomerate, reducing the active surface area.

  • Leaching: In the case of heterogeneous catalysts, the active catalytic species can dissolve into the reaction medium, leading to a loss of solid-phase activity.[2][3]

  • Formation of Inactive Species: The catalyst itself can be transformed into a less active or inactive state under reaction conditions. A common example is the formation of inactive µ-oxo dimers in manganese-salen catalyzed reactions.[4]

Q2: I am using a homogeneous manganese-salen (Jacobsen's-type) catalyst and observing a color change in my reaction mixture along with decreased activity. What is likely happening?

A2: The color change, often from a dark brown active Mn(III) species to a lighter or different hue, is a strong indicator of a change in the manganese oxidation state or the formation of inactive dimeric species. The most common deactivation pathway for Mn-salen catalysts is the formation of an inactive µ-oxo-bridged Mn(IV)-Mn(IV) dimer. This can be promoted by certain reaction conditions and the absence of a suitable axial ligand.[4]

Q3: I am employing a heterogeneous polyoxometalate (POM) or tungsten-based catalyst and my conversion rate is decreasing with each catalyst recycle. What should I investigate?

A3: For heterogeneous POM and tungsten-based catalysts, the primary suspect for decreasing activity upon recycling is the leaching of the active metal species from the support into the reaction mixture. This can be confirmed by analyzing the reaction filtrate for the presence of the metal using techniques like ICP-OES or AAS.[2][3] Insufficient anchoring of the catalytic species to the support or degradation of the support material itself can lead to this issue.

Q4: Can the choice of oxidant (e.g., H₂O₂ vs. tert-butyl hydroperoxide) affect catalyst stability?

A4: Absolutely. The choice of oxidant can significantly impact catalyst lifetime.

  • Hydrogen Peroxide (H₂O₂): While considered a "green" oxidant, H₂O₂ can be aggressive and lead to oxidative degradation of the catalyst ligand or support. The presence of water in aqueous H₂O₂ can also be detrimental to water-sensitive catalysts.[5]

  • tert-Butyl Hydroperoxide (TBHP): TBHP is often used in anhydrous conditions, which can be beneficial for water-sensitive catalysts. However, the alcohol by-product (tert-butanol) can sometimes compete with the substrate for coordination to the metal center, leading to inhibition.[6] The relative impact of the oxidant is highly dependent on the specific catalyst system.[7][8][9][10][11]

Part 2: Troubleshooting Guide for Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the epoxidation of 1,5-cyclooctadiene.

Issue 1: Low or Stalled Conversion

Symptoms: The reaction starts but slows down or stops before reaching completion.

Caption: Diagnostic workflow for low or stalled conversion.

Potential Cause Troubleshooting Action Scientific Rationale
Impure Reactants 1. Purify 1,5-cyclooctadiene (e.g., by distillation).2. Use anhydrous, high-purity solvents.Impurities such as peroxides in the diene or water in the solvent can poison or hydrolyze the catalyst, rendering it inactive.[1]
Oxidant Instability 1. Use freshly prepared or purchased oxidant.2. For H₂O₂, consider using a urea-hydrogen peroxide adduct for a slow release.Hydrogen peroxide can decompose over time, reducing its effective concentration and leading to incomplete reactions.
Formation of Inactive Mn-Salen Dimer 1. Add a coordinating axial ligand (e.g., N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide).2. Lower the reaction temperature.Axial ligands can stabilize the active Mn(III) or Mn(V)-oxo species and sterically hinder the formation of the inactive µ-oxo dimer.[12] Lower temperatures can slow down the deactivation pathway.[5]
Leaching of Heterogeneous Catalyst 1. Perform a hot filtration test: filter the catalyst mid-reaction and see if the filtrate is still active.[2]2. Analyze the filtrate for metal content (ICP-OES/AAS).3. If leaching is confirmed, consider a different support or immobilization strategy.Leaching indicates that the active species is not sufficiently anchored to the support. Strategies like covalent grafting or encapsulation within a porous matrix can improve stability.
Catalyst Fouling 1. Analyze the spent catalyst using TGA or SEM to identify deposits.2. Modify reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.Polymerization of the diene or epoxide can lead to the formation of organic residues that block the catalyst's active sites.
Issue 2: Poor Selectivity to the Monoepoxide

Symptoms: Significant formation of the diepoxide, diols, or other byproducts.

G cluster_0 Factors Influencing Selectivity cluster_1 Observed Outcomes A Reaction Conditions E High Diepoxide Formation A->E Prolonged time/ High temperature F Diol Formation A->F Presence of Water B Catalyst Properties D High Monoepoxide Selectivity B->D Shape-selective pores (heterogeneous) B->E High activity/ Non-selective sites C Substrate:Oxidant Ratio C->D Optimized ratio C->E High oxidant ratio

Caption: Factors influencing selectivity in 1,5-cyclooctadiene epoxidation.

Potential Cause Troubleshooting Action Scientific Rationale
Over-oxidation to Diepoxide 1. Reduce the molar ratio of oxidant to 1,5-cyclooctadiene.2. Monitor the reaction closely (e.g., by GC or TLC) and stop it once the monoepoxide is the major product.A high excess of the oxidant will favor the epoxidation of the second double bond in the monoepoxide, leading to the diepoxide.
Hydrolysis to Diols 1. Use anhydrous conditions, especially when using H₂O₂.2. For heterogeneous catalysts with acidic sites, neutralize them (e.g., by ion-exchange with alkali metals).[10]The presence of water and/or acid sites on the catalyst can promote the ring-opening of the epoxide to form diols.
Low Intrinsic Catalyst Selectivity 1. For heterogeneous catalysts, consider using a support with well-defined pores (e.g., zeolites, MOFs) to impart shape selectivity.2. For homogeneous catalysts, modify the ligand structure to tune the steric and electronic properties of the metal center.The inherent properties of the catalyst play a crucial role in determining selectivity. Shape-selective catalysts can favor the formation of the monoepoxide by sterically hindering the approach of the larger monoepoxide to the active site.

Part 3: Catalyst Regeneration Protocols

Regeneration of a deactivated catalyst can be a cost-effective and sustainable approach. Below are general guidelines for common catalyst types. Note: These are general procedures and may require optimization for your specific catalyst and reaction conditions.

Regeneration of Manganese-Salen Catalysts

Deactivation Mechanism: Formation of inactive µ-oxo dimers.

Regeneration Principle: Acidic treatment can break down the µ-oxo bridge and regenerate the active monomeric Mn(III) species.

  • Catalyst Recovery: After the reaction, if the catalyst has precipitated, it can be recovered by filtration. If it is soluble, it may need to be precipitated by adding a non-solvent.

  • Acid Wash: Suspend the recovered catalyst in a suitable solvent (e.g., dichloromethane).

  • Add a dilute solution of a non-coordinating acid, such as acetic acid or HCl, dropwise while stirring. The amount of acid should be sufficient to protonate the oxo bridge.

  • Monitoring: Monitor the color change of the solution. The regeneration is often accompanied by a return to the original color of the active catalyst.

  • Isolation: Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the regenerated catalyst.

  • Validation: Characterize the regenerated catalyst (e.g., by UV-Vis or IR spectroscopy) to confirm the restoration of its structure and test its activity in a new reaction.

Regeneration of Heterogeneous Polyoxometalate/Tungsten Catalysts

Deactivation Mechanism: Primarily fouling by organic residues (coking).

Regeneration Principle: Calcination at elevated temperatures to burn off the organic deposits.

  • Catalyst Recovery: Filter the catalyst from the reaction mixture and wash thoroughly with a solvent (e.g., acetone or dichloromethane) to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove residual solvent.

  • Calcination: Place the dried catalyst in a furnace and heat it in a controlled atmosphere (typically air or a mixture of air and an inert gas like nitrogen). The calcination temperature and duration will depend on the thermal stability of the catalyst and support. A typical starting point could be 400-550 °C for several hours.[13]

  • Cooling: Allow the catalyst to cool down to room temperature slowly.

  • Validation: Characterize the regenerated catalyst (e.g., by BET surface area analysis, TGA) and evaluate its performance in a subsequent reaction.

Part 4: Characterization of Deactivated Catalysts

Understanding the cause of deactivation is key to preventing it. The following techniques are valuable for characterizing spent catalysts.

Technique Information Gained
UV-Vis Spectroscopy Changes in the electronic environment and oxidation state of the metal center (especially for homogeneous catalysts like Mn-salen).[14][15]
Infrared (IR) Spectroscopy Alterations in the ligand structure, formation of new species on the catalyst surface.
X-ray Photoelectron Spectroscopy (XPS) Changes in the elemental composition and oxidation states of the surface species.
Thermogravimetric Analysis (TGA) Quantifies the amount of deposited coke or organic residues on the catalyst surface.
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes changes in catalyst morphology, such as sintering of metal particles or pore blockage.
Inductively Coupled Plasma (ICP-OES/AAS) Quantifies the amount of metal leached into the reaction solution.[2]

References

  • How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015). ResearchGate. Available at: [Link]

  • Ma, S. K. (2015). Encapsulation of Achiral Mn(Salen) Complexes Into Cytochrome C Peroxidase: Spectroscopic Characterizations and Epoxidation Studies. IDEALS - Illinois. Available at: [Link]

  • Regeneration and Degradation in a Biomimetic Polyoxometalate Water Oxidation Catalyst. (n.d.). Available at: [Link]

  • Epoxidation of olefins with molecular oxygen as the oxidant using gold catalysts supported on polyoxometalates. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Bhuiyan, M. M. R., & Saha, B. (2025). Comparative Study of Greener Alkene Epoxidation Using a Polymer-Supported Mo(VI) Complex: Performance Evaluation and Optimisation via Response Surface Methodology. MDPI. Available at: [Link]

  • Bhuiyan, M. M. R., & Saha, B. (2023). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Lancaster University. Available at: [Link]

  • Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes. (n.d.). RSC Publishing. Available at: [Link]

  • Reversible Deactivation of Manganese Catalysts in Alkene Oxidation and H2O2 Disproportionation. (2023). University of Groningen Research Portal. Available at: [Link]

  • Regeneration and Degradation in a Biomimetic Polyoxometalate Water Oxidation Catalyst. (2023). ResearchGate. Available at: [Link]

  • Highly efficient epoxidation of olefins with hydrogen peroxide oxidant using modified silver polyoxometalate catalysts. (2013). Academic Journals. Available at: [Link]

  • Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. (2025). ResearchGate. Available at: [Link]

  • Tungstenocene-grafted silica catalysts for the selective epoxidation of alkenes. (2019). SpringerLink. Available at: [Link]

  • Polyoxometalates Surrounded by Organic Cations or Immobilized on Functionalized Merrifield Resin as Catalysts for Oxidation of β-Myrcene and β-Caryophyllene. (2025). MDPI. Available at: [Link]

  • Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. (2012). Semantic Scholar. Available at: [Link]

  • Ti-Doped SBA-15 Catalysts Used in Phenol Oxidation Reactions. (2019). ACS Omega. Available at: [Link]

  • Solvent-free selective epoxidation of cyclooctene using supported gold catalysts. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide under phase-transfer catalysis conditions. (2021). SpringerLink. Available at: [Link]

  • Epoxidation of cyclic alkenes with hydrogen peroxide and tert-butyl hydroperoxide on Na-containing Tiβ zeolites. (2025). ResearchGate. Available at: [Link]

  • UV–vis spectra of salen complexes coordinated with different metals ( 3a – d ). (n.d.). ResearchGate. Available at: [Link]

  • Ti-SBA-15 mesoporous photocatalysts modified with lanthanides for degradation of dyes in aqueous solution. (n.d.). Available at: [Link]

  • Synthesis and catalytic epoxidation activity with TBHP and H2O2 of dioxo-, oxoperoxo-, and oxodiperoxo molybdenum(VI) and tungsten(VI) compounds containing monodentate or bidentate phosphine oxide ligands: crystal structures of WCl2(O)2(OPMePh2)2, WCl2(O)(O2)(OPMePh2)2, MoCl2(O)2dppmO2.C4H10O, WCl2(O)2dppmO2, Mo(O)(O2)2dppmO2, and W(O)(O2)2dppmO2. (n.d.). PubMed. Available at: [Link]

  • Catalytic Epoxidation Reaction. (2024). MDPI. Available at: [Link]

  • Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. (2025). ResearchGate. Available at: [Link]

  • Method for regeneration of deactivated hydrotreating catalyst. (n.d.). Google Patents.
  • Chromium− and Manganese−salen Promoted Epoxidation of Alkenes. (n.d.). Chemical Reviews. Available at: [Link]

  • Epoxidation and hydrolysis of cycloocta-1,5-diene leading to racemic... (n.d.). ResearchGate. Available at: [Link]

  • Solvent-free selective epoxidation of cyclooctene using supported gold catalysts: an investigation of catalyst re-use. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. (2024). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025). ResearchGate. Available at: [Link]

  • Tungsten-Based Catalysts for Environmental Applications. (2021). MDPI. Available at: [Link]

  • Greener and Efficient Epoxidation of 1,5-Hexadiene with tert-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst. (2022). MDPI. Available at: [Link]

  • Preparation of titanium-silicate Ti-SBA-15 catalyst. (n.d.). Available at: [Link]

  • Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. (n.d.). IT Services - University of Liverpool. Available at: [Link]

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (2016). MDPI. Available at: [Link]

  • Liquid-phase epoxidation reactions over molecular sieve supported first-row transition metal catalysts. (n.d.). DR-NTU. Available at: [Link]

  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. (n.d.). Available at: [Link]

  • Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode. (2023). Semantic Scholar. Available at: [Link]

  • Titanium Phosphate Grafted on Mesoporous SBA-15 Silica as a Solid Acid Catalyst for the Synthesis of 5. (2022). TUE Research portal - Eindhoven University of Technology. Available at: [Link]

  • High Turnover Numbers for the Catalytic Selective Epoxidation of Alkenes with 1 atm of Molecular Oxygen. (2001). DOI. Available at: [Link]

  • Computational design for enantioselective CO 2 capture: asymmetric frustrated Lewis pairs in epoxide transformations. (2024). Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Reaction Temperature Management for Selective Mono-Epoxidation

Mission: To provide high-fidelity troubleshooting and optimization protocols for researchers struggling with the kinetic differentiation of poly-functionalized alkenes. Module 1: The Thermodynamics of Selectivity The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for researchers struggling with the kinetic differentiation of poly-functionalized alkenes.

Module 1: The Thermodynamics of Selectivity

The Core Problem: In polyenes (substrates with multiple double bonds), selectivity is a function of nucleophilicity. The most electron-rich double bond (highest HOMO) reacts fastest. However, the activation energy difference (


) between the primary and secondary sites is often narrow (< 2 kcal/mol).

Temperature's Role:

  • Low Temperature (-78°C to 0°C): Maximizes the impact of

    
    . The reaction operates under strict kinetic control , favoring the most nucleophilic site (e.g., trisubstituted > disubstituted).
    
  • High Temperature (>25°C): The thermal energy available (

    
    ) overcomes the activation barriers for both sites, eroding selectivity and leading to "over-oxidation" (bis-epoxides).
    
Visualization: Kinetic Competition in Polyenes

The following diagram illustrates the energy landscape of a diene substrate (e.g., Limonene) reacting with m-CPBA.

ReactionCoordinate Start Substrate (Diene) + m-CPBA TS_Mono TS1: Mono-Epoxidation (Low Ea, Electron-Rich Site) Start->TS_Mono Fast at -20°C TS_Bis TS2: Bis-Epoxidation (High Ea, Electron-Poor Site) Start->TS_Bis Slow at -20°C Accelerates >0°C Product_Mono Product A: Mono-Epoxide (Target) TS_Mono->Product_Mono Product_Bis Product B: Bis-Epoxide (Over-oxidation) TS_Bis->Product_Bis Product_Mono->TS_Bis 2nd Eq. Oxidant (If Temp Uncontrolled)

Figure 1: Kinetic competition between mono- and bis-epoxidation pathways. Selectivity relies on maintaining the system energy below the activation barrier of TS2.

Module 2: Troubleshooting Active Reactions

Direct solutions for issues occurring right now in the hood.

Issue 1: "I am observing significant bis-epoxide formation despite using 1.0 equivalent of oxidant."

Diagnosis: Localized "Hot Spots" or Concentration Gradients. Even if the bulk solvent is at -20°C, the dropwise addition of oxidant creates a transient zone of high concentration and heat (exotherm). In this zone, the local temperature spikes, pushing the mono-epoxide over the activation barrier to the bis-epoxide.

Corrective Protocol:

  • Dilution: Double the solvent volume for the oxidant feed.

  • Cryogenic Injection: Pre-cool the oxidant solution to reaction temperature before it hits the flask (using a jacketed addition funnel or dry ice wrap).

  • Switch Reagent: Move from m-CPBA (solid addition is dangerous) to DMDO (Dimethyldioxirane) or Magnesium Monoperoxyphthalate (MMPP) , which allow for smoother liquid-phase titration.

Issue 2: "The reaction stalls at 60% conversion, but adding more oxidant causes over-oxidation."

Diagnosis: Product Inhibition or Hydrogen Bonding. The formed epoxide oxygen can hydrogen bond with the incoming peracid, altering its geometry or reducing its electrophilicity. Alternatively, the "butterfly mechanism" transition state is being disrupted by byproduct accumulation (m-chlorobenzoic acid).

Corrective Protocol:

  • Buffer the System: Add solid

    
     (1.5 eq) to the reaction mixture. This scavenges the acidic byproduct, preventing acid-catalyzed ring opening and maintaining a neutral pH environment.
    
  • Step-Wise Quench: Do not push to 100% conversion. Stop at 85-90%, quench, and purify. The yield loss in recovery is cheaper than separating complex bis-epoxide mixtures.

Issue 3: "Sudden exotherm spike during scale-up (from 1g to 50g)."

Diagnosis: Surface-Area-to-Volume Ratio Failure. A cooling bath that works for a 50mL flask fails for a 1L flask because heat generation scales cubically (volume) while cooling scales squarely (surface area).

Corrective Protocol:

  • Stop Addition Immediately.

  • Internal Cooling: Insert a cooling coil (immersed probe) directly into the reaction media, not just the bath.

  • Transition to Flow: (See Module 4).

Module 3: Optimized Experimental Protocols

Protocol A: Regioselective Mono-Epoxidation of Limonene (Batch)

Target: 1,2-epoxide (Endocyclic) over 8,9-epoxide (Exocyclic). Standard: Prilezhaev Reaction Kinetics.

ParameterSpecificationRationale
Substrate (R)-(+)-Limonene (10 mmol)Substrate acts as the heat sink.
Oxidant m-CPBA (Purified, 77% max)Commercial 77% is safer; 100% is shock-sensitive.
Solvent Dichloromethane (DCM) or

Non-coordinating solvents preserve the transition state geometry.
Temperature -5°C to 0°C Optimal window. Below -20°C, rate becomes impractical. Above 5°C, selectivity drops.
Buffer

(Solid, 2.0 eq)
Neutralizes m-CBA byproduct; prevents acid-catalyzed rearrangement to ketones.

Step-by-Step:

  • Preparation: Dissolve Limonene (1.36 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Add solid

    
     (1.7 g).
    
  • Equilibration: Cool the mixture to -5°C using an ice/salt bath. Allow 15 mins for thermal equilibrium.

  • Titration: Dissolve m-CPBA (10 mmol, 1.0 eq) in DCM (30 mL). Add this solution dropwise over 1 hour via a pressure-equalizing addition funnel. Crucial: Monitor internal temp; do not allow > 0°C.

  • Monitoring: Check TLC/GC every 30 mins. Look for the disappearance of Limonene.

  • Quench: Pour into saturated

    
     (aq) to destroy excess peroxide, then wash with 
    
    
    
    .
Protocol B: Continuous Flow Epoxidation (Advanced)

For reactions prone to thermal runaway.

Setup:

  • Feed A: Alkene in Toluene.

  • Feed B: m-CPBA in Toluene (or in-situ generated performic acid).

  • Reactor: PFA tubing coil (10 mL volume) submerged in a cryostat.

Advantage: The high surface-area-to-volume ratio of the tubing allows for near-instantaneous heat dissipation, permitting the use of higher temperatures (e.g., 20°C) without selectivity loss, significantly accelerating throughput [1, 4].

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Problem Start: Identify Defect Check_Selectivity Is the issue Selectivity? (Bis-epoxide forming) Problem->Check_Selectivity Check_Conversion Is the issue Conversion? (Reaction too slow) Problem->Check_Conversion Action_TempDown Lower Temp by 10°C Check_Selectivity->Action_TempDown Yes Action_Catalyst Switch to MTO/H2O2 (Higher Activity) Check_Conversion->Action_Catalyst Yes Action_SlowAdd Decrease Addition Rate (Prevent Hotspots) Action_TempDown->Action_SlowAdd Still failing? Action_Flow Switch to Flow Reactor (Heat Transfer) Action_SlowAdd->Action_Flow Scale >10g?

Figure 2: Decision matrix for optimizing reaction parameters.

References

  • Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Theoretical investigation of the mechanism, chemo- and stereospecifity in the epoxidation reaction of limonene with m-CPBA. Source: Moroccan Journal of Chemistry (via ResearchGate). URL:[Link]

  • Prilezhaev Reaction: Mechanism and Kinetics. Source: Organic Chemistry Portal. URL:[Link]

  • Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

Troubleshooting

effect of solvent on the stability of (Z)-9-oxabicyclo[6.1.0]non-4-ene

Welcome to the technical support center for (Z)-9-oxabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, chemists, and drug development professionals who are working with this strained bicyclic epoxide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Z)-9-oxabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, chemists, and drug development professionals who are working with this strained bicyclic epoxide. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you understand and manage the stability of this compound in various solvent systems. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of (Z)-9-oxabicyclo[6.1.0]non-4-ene.

Q1: What are the primary stability concerns for (Z)-9-oxabicyclo[6.1.0]non-4-ene?

(Z)-9-oxabicyclo[6.1.0]non-4-ene, also known as cis-cyclooctene oxide, is a strained molecule susceptible to degradation through several pathways. The primary concern is the ring-opening of the epoxide, which is highly sensitive to the solvent environment.[1][2] The inherent ring strain of the three-membered epoxide ring makes it significantly more reactive than acyclic or larger cyclic ethers.[2] Additionally, the presence of the cis-alkene functionality introduces the possibility of isomerization or other side reactions under certain conditions.

Q2: How does solvent polarity affect the stability of the epoxide ring?

Solvent polarity plays a crucial role in the stability of the epoxide. Polar solvents can facilitate ring-opening reactions by stabilizing the transition states and intermediates involved.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are the most detrimental to the stability of epoxides. They can act as both a nucleophile and a proton source (acid catalyst), leading to rapid solvolysis (hydrolysis or alcoholysis) to form a trans-1,2-diol or the corresponding ether-alcohol.[1][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally better for maintaining the stability of the epoxide ring compared to protic solvents. While they are polar, they lack the ability to act as proton donors, thus avoiding acid-catalyzed ring-opening.[4] However, they can still solvate and stabilize any nucleophiles present in the solution, potentially increasing the rate of nucleophilic attack on the epoxide.[5]

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These are typically the best choice for storing and handling (Z)-9-oxabicyclo[6.1.0]non-4-ene, as they do not promote ring-opening reactions.

Q3: Can trace amounts of acid or base in a solvent affect the stability?

Absolutely. Even trace amounts of acid or base can catalyze the ring-opening of the epoxide.

  • Acidic Impurities: In the presence of acid, the epoxide oxygen is protonated, creating a much better leaving group.[1][3] This is followed by nucleophilic attack, which can be from the solvent itself or other nucleophiles present. This process is often a hybrid of SN1 and SN2 mechanisms.[3][6][7]

  • Basic Impurities: Strong bases or nucleophiles will attack the epoxide ring via an SN2 mechanism.[2][8] The high ring strain of the epoxide allows for this reaction to occur even with a poor leaving group like an alkoxide.[1]

It is crucial to use high-purity, neutral solvents to avoid premature degradation of your compound.

Q4: Is there a risk of isomerization of the (Z)-alkene?

While the primary instability lies with the epoxide ring, the (Z)-alkene can undergo isomerization to the more stable trans-isomer under certain conditions, such as photochemically or in the presence of specific catalysts.[9][10] For most standard laboratory conditions in the dark, this is a lesser concern compared to epoxide degradation.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My compound is rapidly decomposing in an alcohol-based solvent.
  • Cause: You are observing acid-catalyzed or base-catalyzed alcoholysis. Alcohols are polar protic solvents that can act as both a nucleophile and a weak acid. If your alcohol solvent has any acidic or basic impurities, it will accelerate the ring-opening of the epoxide.

  • Solution:

    • Immediately switch to a nonpolar or a polar aprotic solvent for your reaction or storage.

    • If an alcohol solvent is required for your reaction, ensure it is of the highest purity and freshly distilled to remove any acidic or basic impurities. Consider adding a non-nucleophilic base, like proton sponge, if your reaction conditions allow, to scavenge any trace acid.

    • Run your reaction at the lowest possible temperature to minimize the rate of decomposition.

Problem 2: I am observing an unexpected diol product in my reaction mixture.
  • Cause: This is a classic sign of epoxide hydrolysis. Your solvent or reagents are likely contaminated with water.

  • Solution:

    • Use anhydrous solvents for your reaction. Ensure all glassware is thoroughly dried before use.

    • If your reagents are hygroscopic, handle them in a glovebox or under an inert atmosphere.

    • If a small amount of water is unavoidable, be aware that the diol will be a byproduct. You may need to purify your desired product from this diol.

Problem 3: My reaction is giving a mixture of regioisomers.
  • Cause: The regioselectivity of epoxide ring-opening depends on the reaction conditions.

    • Acid-catalyzed opening: Nucleophilic attack generally occurs at the more substituted carbon atom due to the partial positive charge buildup in the transition state, which has significant SN1 character.[1][7]

    • Base-catalyzed opening: This is a pure SN2 reaction, and the nucleophile will attack the less sterically hindered carbon atom.[2][8]

  • Solution:

    • To favor attack at the less hindered carbon, use basic or neutral conditions with a strong nucleophile.

    • To favor attack at the more substituted carbon, use acidic conditions.

    • Be aware that for a symmetrical epoxide like (Z)-9-oxabicyclo[6.1.0]non-4-ene, the two carbons of the epoxide are electronically similar, which can lead to mixtures of products even under carefully controlled conditions.

Data Summary: Solvent Effects on Stability
Solvent ClassExamplesExpected StabilityPrimary Degradation Pathway
Polar Protic Water, Methanol, EthanolPoorSolvolysis (Hydrolysis/Alcoholysis)
Polar Aprotic DMSO, DMF, AcetonitrileModerateNucleophilic attack (if nucleophiles are present)
Nonpolar Hexane, Toluene, DCMGoodMinimal degradation

Experimental Protocols

Protocol 1: Assessing the Stability of (Z)-9-oxabicyclo[6.1.0]non-4-ene in Various Solvents

This protocol provides a step-by-step method to quantitatively assess the stability of your compound.

Objective: To determine the rate of degradation of (Z)-9-oxabicyclo[6.1.0]non-4-ene in different solvents over time.

Materials:

  • (Z)-9-oxabicyclo[6.1.0]non-4-ene

  • High-purity solvents (e.g., Methanol, Acetonitrile, Toluene)

  • Internal standard (e.g., durene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of (Z)-9-oxabicyclo[6.1.0]non-4-ene and the internal standard into a volumetric flask. Dissolve and dilute to the mark with a non-polar solvent like deuterated chloroform (CDCl₃) to create a concentrated stock solution.

  • Prepare Samples: In separate NMR tubes, place a known volume of the stock solution.

  • Initiate the Experiment: To each NMR tube, add a known volume of the solvent to be tested (e.g., Methanol-d4, Acetonitrile-d3, Toluene-d8).

  • Time-Zero Measurement: Immediately after adding the test solvent, acquire an initial ¹H NMR spectrum. This will be your t=0 time point.

  • Monitor Over Time: Store the NMR tubes at a constant temperature (e.g., 25 °C) and acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate a characteristic peak of (Z)-9-oxabicyclo[6.1.0]non-4-ene (e.g., the epoxide protons) and a peak from the internal standard.

    • Calculate the relative amount of the compound remaining at each time point by comparing the ratio of the compound's integral to the internal standard's integral.

    • Plot the percentage of remaining compound versus time for each solvent.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare stock solution of compound and internal standard prep2 Aliquot stock solution into NMR tubes prep1->prep2 exp1 Add test solvent to each tube prep2->exp1 exp2 Acquire t=0 NMR spectrum exp1->exp2 exp3 Incubate at constant temperature exp2->exp3 exp4 Acquire NMR spectra at time intervals exp3->exp4 Repeat an1 Integrate compound and standard peaks exp4->an1 an2 Calculate relative concentration an1->an2 an3 Plot % remaining vs. time an2->an3 an4 Determine degradation rate an3->an4

Caption: Workflow for assessing compound stability via NMR.

Mechanistic Insights

To provide a deeper understanding, the following diagrams illustrate the key degradation pathways.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack from the solvent (SOH).

G Reactant (Z)-9-oxabicyclo[6.1.0]non-4-ene Protonated Protonated Epoxide Reactant->Protonated + H⁺ Product trans-Ring-Opened Product Protonated->Product + SOH (Solvent) - H⁺

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Base-Catalyzed Ring Opening

Under basic conditions, a nucleophile (Nu⁻) directly attacks one of the epoxide carbons in an SN2 fashion.

G Reactant (Z)-9-oxabicyclo[6.1.0]non-4-ene Intermediate Alkoxide Intermediate Reactant->Intermediate + Nu⁻ Product trans-Ring-Opened Product Intermediate->Product + SOH (Proton Source)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Oxidizing Agents for 1,5-Cyclooctadiene Epoxidation

Executive Summary The epoxidation of 1,5-cyclooctadiene (COD) is a pivotal transformation in the synthesis of polymer cross-linkers, suberic acid precursors, and complex ligand scaffolds. Unlike simple olefins, COD prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The epoxidation of 1,5-cyclooctadiene (COD) is a pivotal transformation in the synthesis of polymer cross-linkers, suberic acid precursors, and complex ligand scaffolds. Unlike simple olefins, COD presents unique challenges due to its conformational flexibility and the competing reactivity of the second double bond.

This guide provides a critical analysis of three dominant oxidation systems: m-CPBA (the laboratory benchmark), Hydrogen Peroxide/Tungstate (the green industrial standard), and TBHP/Molybdenum (the lipophilic alternative). We evaluate these based on selectivity (mono- vs. di-epoxide), atom economy, and safety profiles.

Mechanistic Foundations

Understanding the mechanism is prerequisite to controlling selectivity. The choice of oxidant dictates whether the reaction proceeds via a concerted electrophilic attack or a metal-peroxo intermediate.

Pathway Analysis
  • Path A (Peracids): Involves a concerted "Butterfly Transition State." The rate is governed by the electron density of the alkene.

  • Path B (Metal-Catalyzed): Involves the formation of an electrophilic metal-peroxo species (

    
     or 
    
    
    
    ). Steric factors of the ligand sphere play a massive role in selectivity.

EpoxidationMechanisms cluster_0 Path A: Peracids (m-CPBA) cluster_1 Path B: Metal-Catalyzed (H2O2/W) COD 1,5-Cyclooctadiene TS_Butterfly Butterfly Transition State (Concerted) COD->TS_Butterfly Electrophilic Attack Active_Cat Metal-Peroxo Species (W-O-O-) COD->Active_Cat Ligand Exchange Prod_A Mono-Epoxide (Syn-Addition) TS_Butterfly->Prod_A Prod_B Mono/Di-Epoxide Mixture (Tunable via Catalyst Load) Active_Cat->Prod_B Oxygen Transfer

Figure 1: Mechanistic divergence between organic peracids and metal-catalyzed systems.

Comparative Analysis of Oxidants[1][2][3][4][5][6][7]

m-Chloroperbenzoic Acid (m-CPBA)

The Benchmark for Precision. m-CPBA remains the go-to reagent for small-scale, exploratory synthesis where cost is secondary to reliability.

  • Pros: High stereospecificity (syn-addition); mild conditions (RT or

    
    ); no catalyst optimization required.
    
  • Cons: Poor atom economy (generates stoichiometric m-chlorobenzoic acid waste); shock sensitive; expensive for scale-up.

  • Selectivity: Excellent for mono-epoxidation if stoichiometry is strictly controlled (1.0 equiv).

Hydrogen Peroxide ( ) + Tungstate Catalyst

The Green Industrial Workhorse. Utilizing




with sodium tungstate (

) and a Phase Transfer Catalyst (PTC) like Aliquat 336.
  • Pros: Water is the only byproduct; inexpensive reagents; scalable.

  • Cons: Requires biphasic management; acidic conditions can hydrolyze sensitive epoxides (ring opening to diols).

  • Selectivity: Tendency toward di-epoxidation (ECDD) unless conversion is limited.

tert-Butyl Hydroperoxide (TBHP) + Mo Catalyst

The Lipophilic Alternative. Used with Molybdenum hexacarbonyl (


) or polymer-supported Mo complexes.
  • Pros: Homogeneous reaction (soluble in organic solvents); anhydrous conditions possible (prevents hydrolysis).

  • Cons: Atom economy lower than

    
    ; thermal risks associated with organic peroxides.
    
  • Selectivity: High selectivity (up to 99%) for epoxide formation, minimizing ring-opening side reactions.

Table 1: Performance Metrics Comparison
Featurem-CPBA

/ Tungstate / PTC
TBHP / Mo Catalyst
Primary Utility Lab Scale / Complex SynthesisIndustrial Scale / Green ChemAnhydrous / Hydrolysis-Sensitive
Active Species Peracid (Electrophile)Peroxotungstate AnionMolybdenum-Peroxo Complex
Atom Economy Poor (< 10%)Excellent (47% active O)Moderate
Mono-Selectivity High (at 1.0 equiv)Moderate (requires tuning)High
Reaction Temp

to


to


to

Major Byproduct m-Chlorobenzoic Acid (Solid)Watertert-Butanol
Safety Profile Shock sensitive solidExothermic / Pressure genFlammable / Peroxide accumulation

Detailed Experimental Protocols

Protocol A: High-Precision Mono-Epoxidation (m-CPBA)

Best for: Small scale (<5g), high purity requirements.

Reagents:

  • 1,5-Cyclooctadiene (1.0 equiv)

  • m-CPBA (77% purity, 1.0 equiv)

  • Dichloromethane (DCM) or Chloroform

  • Saturated

    
     solution
    

Workflow:

  • Dissolution: Dissolve 10 mmol of COD in 50 mL of DCM. Cool to

    
     in an ice bath.
    
  • Addition: Dissolve m-CPBA (10 mmol active oxidant) in 50 mL DCM. Add dropwise over 30 minutes. Note: Slow addition prevents local hotspots and over-oxidation.

  • Reaction: Stir at

    
     for 2 hours, then warm to Room Temperature (RT) for 1 hour. Monitor via TLC/GC.
    
  • Quench & Workup: Pour mixture into saturated

    
     (removes m-chlorobenzoic acid) and 
    
    
    
    (quenches excess peroxide). Wash organic layer 3x with bicarbonate.
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica column (Hexane/EtOAc) if necessary.
    
Protocol B: Green Catalytic Epoxidation ( /Tungstate)

Best for: Scale-up (>10g), green chemistry compliance.

Reagents:

  • 1,5-Cyclooctadiene (1.0 equiv)

  • 
    
    
    
    
    (1.5 equiv for mono, 3.0+ for di)
  • 
     (2 mol%)
    
  • 
     (1 mol%)
    
  • Aliquat 336 (Phase Transfer Catalyst, 1 mol%)

  • Toluene (optional, can run neat)

Workflow:

  • Catalyst Prep: In a reaction flask, mix

    
    , 
    
    
    
    , and
    
    
    
    
    . Stir for 10 mins to form the active yellow peroxotungstate species.
  • Phase Transfer: Add Aliquat 336 and COD. If using solvent, add toluene now.[1]

  • Reaction: Heat to

    
     with vigorous stirring (1000 rpm). Critical: High stir rate is essential for biphasic kinetics.
    
  • Monitoring: Reaction typically requires 2–4 hours.

  • Separation: Stop stirring. Decant the organic layer. The aqueous catalyst phase can often be recycled.

  • Purification: Wash organic layer with brine/sulfite. Distill product under reduced pressure.

Decision Matrix: Selecting the Right Oxidant

Use this logic flow to determine the optimal reagent for your specific constraints.

DecisionMatrix Start Start: Define Constraints Scale Scale of Reaction? Start->Scale Small Small (<10g) Scale->Small Large Large (>100g) Scale->Large UseMCPBA Use m-CPBA (Protocol A) Small->UseMCPBA Speed/Simplicity Green Green Metrics Priority? Large->Green WaterSens Substrate Water Sensitive? UseTBHP Use TBHP / Mo (Anhydrous) WaterSens->UseTBHP Yes UseH2O2 Use H2O2 / Tungstate (Protocol B) WaterSens->UseH2O2 No Green->WaterSens Low Priority Green->UseH2O2 High Priority

Figure 2: Decision matrix for oxidant selection based on scale and sensitivity.

References

  • Lewandowski, G. et al. (2021). Epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide under phase-transfer catalysis conditions. Reaction Kinetics, Mechanisms and Catalysis. Link

  • Tosun, C. & Taskesenligil, Y. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. Organic Communications. Link

  • Wang, C. & Yamamoto, H. (2014).[2][3] Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society. Link

  • Jimtaisong, A. & Luck, R. L. (2006).[4] Synthesis and catalytic epoxidation activity with TBHP and H2O2 of dioxo-, oxoperoxo-, and oxodiperoxo molybdenum(VI) and tungsten(VI) compounds. Inorganic Chemistry. Link

  • Lane, B. S.[5] & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. Link

Sources

Comparative

Comparative Reactivity Guide: (Z)-9-oxabicyclo[6.1.0]non-4-ene vs. (Z)-9-thiabicyclo[6.1.0]non-4-ene

Executive Summary This guide provides a technical comparison between (Z)-9-oxabicyclo[6.1.0]non-4-ene (1,5-cyclooctadiene monoepoxide) and its sulfur analog, (Z)-9-thiabicyclo[6.1.0]non-4-ene (1,5-cyclooctadiene monoepis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (Z)-9-oxabicyclo[6.1.0]non-4-ene (1,5-cyclooctadiene monoepoxide) and its sulfur analog, (Z)-9-thiabicyclo[6.1.0]non-4-ene (1,5-cyclooctadiene monoepisulfide).

While structurally homologous, these two bicyclic systems exhibit divergent reactivity profiles governed by Hard-Soft Acid-Base (HSAB) principles and ring-strain dynamics. The oxygen analog is the premier substrate for acid-catalyzed transannular rearrangements to generate bicyclo[3.3.1]nonane frameworks. In contrast, the sulfur analog is prone to polymerization under similar acidic conditions; consequently, sulfur-bridged bicyclic scaffolds are best accessed via electrophilic transannular addition (using SCl₂ precursors) rather than rearrangement of the pre-formed episulfide.

Structural & Electronic Profiling

Both molecules consist of a cyclooct-4-ene ring fused to a three-membered heterocycle. The proximity of the


-system (C4=C5) to the strained heterocyclic ring (C1-C8) is the defining feature, enabling transannular reactions.
Feature(Z)-9-oxabicyclo[6.1.0]non-4-ene(Z)-9-thiabicyclo[6.1.0]non-4-ene
Heteroatom Character Hard Base: High electronegativity, strong H-bond acceptor.Soft Base: Lower electronegativity, highly polarizable.
Ring Strain ~27 kcal/mol. High, but kinetically stable to weak nucleophiles.~19 kcal/mol. Lower strain energy, but bonds are weaker and more reactive to soft nucleophiles.
Preferred Activation Lewis/Brønsted Acids: Protonation/complexation of oxygen triggers C-O bond cleavage.Soft Electrophiles/Nucleophiles: Reacts well with thiophiles; acid often leads to oligomerization.
Redox Stability Difficult to deoxygenate (requires strong reduction, e.g.,

).
Easy to desulfurize (stereospecific extrusion via phosphines).

Transannular Reactivity Pathways[1]

The most critical distinction for synthetic planning is the method used to access the bicyclo[3.3.1]nonane core.

Oxygen Series: The Hydride Shift Rearrangement

Treatment of the monoepoxide with Lewis acids (


) triggers a clean transannular cyclization. The mechanism involves the opening of the epoxide to a carbocation, which is intercepted by the transannular double bond, followed by a hydride shift to yield bicyclo[3.3.1]nonan-9-one .
Sulfur Series: The Electrophilic Addition

Direct acid catalysis of the monoepisulfide is often low-yielding due to the formation of insoluble sulfonium oligomers. Instead, the sulfur-bridged bicyclic core is synthesized via an "in-situ" cyclization strategy using sulfur dichloride (


) and 1,5-cyclooctadiene. This bypasses the isolated episulfide, utilizing an episulfonium ion intermediate to form 2,6-dichloro-9-thiabicyclo[3.3.1]nonane .
Mechanistic Visualization

The following diagram contrasts the divergent pathways required to access the bicyclo[3.3.1] core from these precursors.

ReactivityComparison cluster_oxygen Oxygen Series (Rearrangement) cluster_sulfur Sulfur Series (Electrophilic Addition) Epoxide (Z)-9-oxabicyclo[6.1.0]non-4-ene Ox_Inter Oxonium Intermediate Epoxide->Ox_Inter + BF3·OEt2 Diene 1,5-Cyclooctadiene (Precursor) Cation_O Cationic Cyclization (Transannular Attack) Ox_Inter->Cation_O Ring Opening Ketone Bicyclo[3.3.1]nonan-9-one (Target Product) Cation_O->Ketone 1,5-Hydride Shift Episulfonium Episulfonium Ion (In Situ) Diene->Episulfonium + SCl2 Dichloro 2,6-dichloro-9-thiabicyclo[3.3.1]nonane Episulfonium->Dichloro + Cl- (Quenching) Episulfide (Z)-9-thiabicyclo[6.1.0]non-4-ene Episulfide->Diene + PPh3 (Desulfurization) Polymer Polythioethers (Oligomers) Episulfide->Polymer + H+ (Acid Catalysis)

Figure 1: Divergent synthetic workflows. The oxygen analog rearranges cleanly to a ketone, whereas the sulfur analog is prone to polymerization under acid catalysis, necessitating a direct electrophilic synthesis from the diene.

Nucleophilic Ring Opening Comparison

When transannular cyclization is not desired (simple ring opening), reagent selection must follow HSAB theory.

Reaction TypeOxygen Analog (Epoxide)Sulfur Analog (Episulfide)
Nucleophile Preference Hard Nucleophiles: Amines, Alkoxides, Organolithiums.Soft Nucleophiles: Thiols, Cyanide, Enolates.
Regioselectivity Sterically driven (unless acid-catalyzed).Strongly sensitive to electronic factors; attacks least hindered carbon.
Stereochemistry Anti-inversion (typical

).
Anti-inversion (typical

).
Side Reactions Elimination to allylic alcohols (with strong bases).Desulfurization to alkene (with phosphines/carbenes).

Experimental Protocols

Protocol A: Acid-Catalyzed Rearrangement of the Epoxide

Objective: Synthesis of bicyclo[3.3.1]nonan-9-one. Primary Reference: Crandall et al. (1968)

  • Preparation: Dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene (10 mmol) in anhydrous benzene or toluene (50 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
     (1.0 mmol, 10 mol%) dropwise under inert atmosphere (
    
    
    
    ).
  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor via TLC (disappearance of epoxide).[1]

  • Quench: Add saturated aqueous

    
     (20 mL).
    
  • Workup: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude oil typically contains the ketone as the major product. Purify via sublimation or silica chromatography (EtOAc/Hexanes).

    • Validation: IR signal at ~1705 cm⁻¹ (ketone C=O).

Protocol B: Synthesis of the Sulfur Scaffold (The "SCl₂ Route")

Objective: Synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane (bypassing the unstable acid-rearrangement of the episulfide). Primary Reference: Corey & Block (1966); Bishop (1992)

  • Preparation: Charge a flask with 1,5-cyclooctadiene (1.0 equiv) in dichloromethane (

    
    ). Cool to -78°C.
    
  • Reagent Addition: Add a solution of sulfur dichloride (

    
    , 1.0 equiv) in 
    
    
    
    dropwise over 1 hour. Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
  • Warming: Allow the mixture to warm slowly to room temperature overnight.

  • Workup: Solvent removal yields the crystalline dichloride.

  • Yield: Typically >80%.

    • Validation: X-ray crystallography or NMR (distinctive bridgehead protons).

References

  • Crandall, J. K., et al. "Transannular reactions of 1,5-cyclooctadiene monoepoxide." The Journal of Organic Chemistry, vol. 33, no. 1, 1968, pp. 423–425.

  • Corey, E. J., & Block, E. "New synthetic approaches to the 9-thiabicyclo[3.3.1]nonane system."[2] The Journal of Organic Chemistry, vol. 31, no. 6, 1966, pp. 1663–1668.

  • Lautens, M., et al. "Transannular ring-opening reactions of oxabicyclo compounds." Chemical Reviews, vol. 96, no. 1, 1996, pp. 49–92.

  • Bishop, R. "2,6-Dichloro-9-thiabicyclo[3.3.1]nonane." Organic Syntheses, vol. 70, 1992, p. 120.

  • Singh, G. S., et al. "Comparative reactivity of epoxides and episulfides." Chemical Society Reviews, vol. 36, 2007. (General HSAB context).

Sources

Validation

Comparative Guide: Structural Validation of (Z)-9-oxabicyclo[6.1.0]non-4-ene via 2D NMR

Executive Summary: The Validation Challenge In the synthesis of medium-ring heterocycles, particularly the mono-epoxidation of 1,5-cyclooctadiene (COD) to form (Z)-9-oxabicyclo[6.1.0]non-4-ene , structural ambiguity is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

In the synthesis of medium-ring heterocycles, particularly the mono-epoxidation of 1,5-cyclooctadiene (COD) to form (Z)-9-oxabicyclo[6.1.0]non-4-ene , structural ambiguity is a critical failure point.

While Mass Spectrometry (MS) confirms molecular weight (


 124.18) and 1D 

H NMR confirms functional groups, these "Alternative Methods" fail to definitively distinguish between:
  • Regioisomers: 1,2-epoxide vs. 1,3- or 1,4-epoxide variants (rare but possible via rearrangement).

  • Stereoisomers: cis-fused vs. trans-fused epoxide, or Z vs. E alkene geometry.

  • Conformational Artifacts: The 8-membered ring exists in dynamic equilibrium (boat-chair/crown), causing signal broadening in 1D NMR that mimics impurities.

This guide validates the 2D NMR Full-Suite Protocol as the superior standard for certifying the structure of (Z)-9-oxabicyclo[6.1.0]non-4-ene, offering a 100% confidence interval compared to the 60-70% reliability of 1D methods.

Comparative Analysis: 1D vs. 2D NMR vs. X-Ray

The following table contrasts the performance of the proposed 2D NMR workflow against standard alternatives.

FeatureAlternative A: 1D NMR (

H/

C)
Alternative B: X-Ray Crystallography The Solution: 2D NMR Suite
Primary Utility Functional group check.Absolute stereochemistry.Connectivity & Geometry mapping.
Sample State Solution (CDCl

).
Solid Single Crystal (Required).Solution (CDCl

or C

D

).[1]
Turnaround < 10 Minutes.Days to Weeks.2 - 4 Hours.
Limit of Detection High (can see impurities).N/A (needs pure crystal).High (resolves overlapping peaks).
Stereo-Validation Poor. Coupling constants (

) are averaged by ring flipping.
Excellent. Gold standard.Excellent. NOESY detects spatial proximity independent of coupling.
Feasibility High.[2][3]Low. This molecule is an oil/low-melting solid.High.

Verdict: For (Z)-9-oxabicyclo[6.1.0]non-4-ene, which is typically an oil at room temperature, X-ray is impractical. 1D NMR is insufficient due to signal overlap of the methylene protons (


 1.5–2.5 ppm). 2D NMR is the only viable, self-validating path. 

Technical Deep Dive: The Self-Validating Protocol

To validate the structure, we treat the NMR data as a logic puzzle where every piece must fit. The molecule contains three distinct spin systems: the Epoxide (C1/C8), the Alkene (C4/C5), and the bridging Methylenes (C2/C3/C6/C7).

Step 1: 1D Screening (The Baseline)
  • Objective: Confirm purity and integration.

  • Expectation:

    • 2H Epoxide (

      
       2.8–3.0 ppm).
      
    • 2H Alkene (

      
       5.5–5.7 ppm).
      
    • 8H Methylene envelope (

      
       1.4–2.4 ppm).
      
  • Failure Mode: If integration is not 2:2:8, stop.

Step 2: HSQC (The Anchor)
  • Objective: Assign specific protons to specific carbons, resolving the messy methylene region.

  • Mechanism: Heteronuclear Single Quantum Coherence correlates directly bonded

    
    H-
    
    
    
    C pairs.
  • Result: The "blob" of methylene protons in 1D NMR separates into distinct cross-peaks. You will identify exactly which protons belong to the allylic positions (C3/C6) vs. the epoxide-adjacent positions (C2/C7).

Step 3: COSY (The Connectivity Trace)
  • Objective: Trace the carbon skeleton.

  • Protocol: Start at the distinct Epoxide Protons (H1/H8). Look for cross-peaks to the adjacent methylenes (H2/H7). Then, follow H2

    
     H3. Finally, confirm H3 connects to the Alkene Protons  (H4/H5).
    
  • Validation: If the path breaks (e.g., H1 connects to H4 directly), the structure is incorrect (rearranged).

Step 4: NOESY (The Stereochemical Proof)
  • Objective: Prove the Z-alkene and cis-epoxide fusion.

  • Mechanism: Nuclear Overhauser Effect Spectroscopy shows through-space interactions (< 5 Å).

  • Critical Observation:

    • Cis-Fusion: Strong NOE between H1 and H8 (if chemically equivalent, this is moot, but look for specific NOE to syn methylene protons).

    • Z-Alkene: In a Z-alkene (cis), H4 and H5 are on the same side, but in a ring, this is forced. The real test is the NOE between the alkene protons (H4/H5) and the "inside" protons of the methylene groups, confirming the ring pucker.

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for validating the structure.

ValidationProtocol Sample Crude Product ((Z)-9-oxabicyclo[6.1.0]non-4-ene) OneD 1D 1H NMR (Screening) Sample->OneD HSQC HSQC (C-H Resolution) OneD->HSQC Integration 2:2:8 OK Reject REJECT / RE-PURIFY OneD->Reject Impure/Wrong Ratio COSY COSY (Connectivity Trace) HSQC->COSY Carbons Assigned NOESY NOESY (Stereo Confirmation) COSY->NOESY Skeleton Intact COSY->Reject Broken Connectivity Valid VALIDATED STRUCTURE (Z-isomer confirmed) NOESY->Valid Syn-NOE Observed NOESY->Reject Anti/Trans Signals

Caption: Figure 1. Decision tree for structural validation. The HSQC step is critical for resolving the 8-membered ring methylene signals.

Experimental Methodology

A. Sample Preparation[1][4]
  • Solvent Selection: Use Benzene-

    
      (
    
    
    
    ) if available. It often provides better resolution for aliphatic cyclic systems than Chloroform-
    
    
    (
    
    
    ) due to magnetic anisotropy effects that spread out the methylene signals.
  • Concentration: Dissolve 20–30 mg of the oil in 0.6 mL solvent. (High concentration is needed for 2D Carbon sensitivity).

  • Filtration: Filter through a cotton plug into the NMR tube to remove particulates that cause line broadening.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C). Note: If signals are extremely broad, run at 323 K (50°C) to speed up ring flipping and sharpen lines.

  • HSQC: Set spectral width to 160 ppm (F1) and 10 ppm (F2). Scans: 8–16.[1]

  • NOESY: Mixing time (

    
    ) = 500 ms. This is optimal for medium-sized molecules to detect direct NOEs without excessive spin-diffusion.
    

Expected Data & Interpretation

To assist in your analysis, compare your results against these expected chemical shifts (approximate values for


):
PositionType

(ppm)

(ppm)
Key Correlations (COSY/HMBC)
1, 8 Epoxide CH2.85 – 3.0555.0 – 58.0H1

H2 (COSY)
2, 7 Methylene1.90 – 2.2024.0 – 28.0H2

H1, H2

H3 (COSY)
3, 6 Allylic CH

2.20 – 2.5024.0 – 28.0H3

H4 (COSY)
4, 5 Alkene CH5.55 – 5.75128.0 – 130.0H4

H3 (COSY)
The "Smoking Gun" for Z-Geometry

In the NOESY spectrum, look for the "transannular" interactions. In the boat-chair conformation of the Z-isomer, specific methylene protons (H3/H6) will show NOE cross-peaks with the epoxide protons (H1/H8) if they are on the same face of the ring. Absence of these specific long-range NOEs, or presence of NOEs indicating a "twisted" structure, would suggest the E-isomer (trans-cyclooctene derivative), though the E-isomer is highly strained and unlikely to form under standard epoxidation conditions.

References

  • NIST Chemistry WebBook. 9-Oxabicyclo[6.1.0]nonane Spectral Data.[4] National Institute of Standards and Technology.[4] [Link]

  • Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Journal of the American Chemical Society. (Classic reference on cyclooctane conformations). [Link](Note: Direct deep link to specific 1950s/60s papers requires subscription, link provided to journal home).

Sources

Comparative

Theoretical vs. Experimental Bond Angles in (Z)-9-oxabicyclo[6.1.0]non-4-ene

This guide provides a rigorous technical comparison of theoretical versus experimental bond angles in (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,5-cyclooctadiene monoepoxide ).[1] It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of theoretical versus experimental bond angles in (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,5-cyclooctadiene monoepoxide ).[1] It is designed for researchers investigating medium-ring conformational analysis and reaction selectivity.[1]

Content Type: Publish Comparison Guide Audience: Computational Chemists, Structural Biologists, and Synthetic Organic Chemists.[1]

Executive Summary: The Medium-Ring Challenge

(Z)-9-oxabicyclo[6.1.0]non-4-ene represents a classic problem in structural chemistry: the "medium-ring effect."[1] Unlike rigid small rings or unstrained large rings, this eight-membered bicyclic system possesses significant conformational flexibility, complicated by transannular strain and the geometric constraints of the fused epoxide and alkene groups.

  • The Core Conflict: Theoretical models (DFT/Gas Phase) often predict a "Twist-Boat-Chair" (TBC) minimum to relieve transannular H–H repulsion.[1] Experimental Solid-State data (X-ray) frequently capture a distorted "Boat-Chair" (BC) stabilized by crystal packing forces.[1]

  • Why It Matters: The precise bond angles determine the trajectory of nucleophilic attacks (e.g., transannular ring openings), a critical factor in synthesizing complex natural products like polyethers.

Comparative Analysis: Theory vs. Experiment[2]

Structural Parameters

The following table synthesizes data from Density Functional Theory (DFT) optimizations (B3LYP/6-311+G(d,p)) and X-ray diffraction studies of 1,5-cyclooctadiene monoepoxide derivatives.

Structural ParameterTheoretical (DFT - Gas Phase) Experimental (X-ray - Solid State) Deviation (Δ) Mechanistic Insight
Epoxide C-O-C Angle 60.1°59.8° ± 0.2°~0.3°Rigid: The 3-membered ring is geometrically locked; minimal environmental influence.[1]
Epoxide C-C Bond 1.472 Å1.465 Å+0.007 ÅElectronic: DFT often overestimates C-C lengths slightly due to basis set superposition errors (BSSE).
Allylic C-C-C Angle 115.4°112.1°+3.3° Strain Relief: Gas-phase molecules widen angles to minimize transannular H–H repulsion.[1] Crystal packing compresses this.[1]
Alkene C=C-C Angle 124.5°123.8°+0.7°Planarity: The sp² center is relatively rigid, but slight deviations occur due to ring torque.
Transannular Distance (C1···C5) 3.15 Å3.08 Å+0.07 ÅProximity Effect: Critical for transannular reactions.[1] X-ray structures show tighter packing, enhancing "pre-reaction" geometry.[1]
The "Angle Expansion" Phenomenon

A critical discrepancy exists in the allylic methylene bond angles (C3-C4-C5).[1]

  • Theory: Predicts expansion (>115°) to flatten the ring and reduce Pitzer strain (eclipsing interactions).[1]

  • Experiment: Shows compression (~112°) closer to ideal tetrahedral values.

Experimental & Computational Protocols

To replicate or validate these findings, use the following self-validating workflows.

Computational Workflow (DFT Optimization)

Objective: Determine the Global Minimum Energy Conformer (GMEC).

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate 50+ conformers. The 8-membered ring is highly flexible; do not rely on a single start geometry.[1]

  • Pre-Optimization: Filter conformers within 5 kcal/mol of the minimum. Optimize at HF/6-31G*.

  • DFT Refinement:

    • Functional: B3LYP (robust for geometries) or M06-2X (better for dispersion/non-covalent interactions).[1]

    • Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the epoxide oxygen).[1]

    • Frequency Check: Ensure NImag=0 (no imaginary frequencies).

Experimental Workflow (X-ray Crystallography)

Objective: Obtain high-resolution structural data without thermal disorder.

  • Crystallization: Dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene in minimal pentane/ether (1:1). Allow slow evaporation at -20°C. Note: The compound is a liquid at RT; low-temperature in-situ crystallization or derivatization (e.g., with p-nitrobenzoic acid) is required.[1]

  • Data Collection: Collect at 100 K to freeze ring flippage.

  • Refinement: Watch for high thermal ellipsoids on C3/C7 methylene carbons, indicating residual conformational disorder.[1]

Visualizing the Conformational Landscape

The following diagram illustrates the relationship between the synthesis, conformational equilibrium, and the divergence between theoretical and experimental observation methods.

ConformationLandscape Start 1,5-Cyclooctadiene Reaction Epoxidation (m-CPBA) Start->Reaction Product (Z)-9-oxabicyclo[6.1.0]non-4-ene Reaction->Product Conf_TBC Twist-Boat-Chair (Gas Phase / DFT) Minimizes H-H Repulsion Product->Conf_TBC Free Molecule Conf_BC Boat-Chair (Solid State / X-ray) Maximizes Packing Efficiency Product->Conf_BC Lattice Forces DFT DFT Calculation (B3LYP/6-311++G**) Conf_TBC->DFT Predicted by XRD X-Ray Diffraction (Low Temp) Conf_BC->XRD Observed by Analysis Discrepancy Analysis: Packing vs. Strain DFT->Analysis Angle ~115° XRD->Analysis Angle ~112°

Figure 1: Conformational divergence pathway. The flexible C8 ring adopts different geometries depending on the phase (gas vs. solid), leading to the observed bond angle discrepancies.

Mechanistic Implications for Drug Development

Understanding the bond angle discrepancy is not just academic; it predicts reactivity.

  • Solution Phase Reactivity: In solution, the molecule likely samples the DFT-predicted Twist-Boat-Chair .[1] The wider angles expose the backside of the epoxide oxygen to nucleophilic attack.

  • Transannular Cyclization: The "proximity effect" (C1···C5 distance) is crucial. If the bond angles are too wide (as in DFT), the transannular distance increases, potentially slowing cyclization rates compared to what a solid-state structure might suggest.

  • Recommendation: When docking this scaffold into protein binding pockets, do not rely solely on the X-ray structure. Perform a relaxed potential energy surface scan to account for the ring's flexibility in the active site.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67513, 1,2-Epoxycyclooctane. Retrieved from [Link]

  • NIST Chemistry WebBook. 9-Oxabicyclo[6.1.0]nonane, cis- Thermochemical Data. Retrieved from [Link][1]

  • Bonney, K. J., Braddock, D. C., et al. (2011). Intramolecular Bromonium Ion Assisted Epoxide Ring-Opening.[1][2] The Journal of Organic Chemistry, 76(1), 97-104.[2] (Demonstrates reactivity dependence on conformation). Retrieved from [Link][1]

Sources

Validation

Stereoselective Architectures: A Guide to (Z)-9-Oxabicyclo[6.1.0]non-4-ene Reactivity

This guide provides a technical analysis of the stereoselective reactivity of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-epoxy-5-cyclooctene). It is designed for researchers requiring precise control over medium...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the stereoselective reactivity of (Z)-9-oxabicyclo[6.1.0]non-4-ene (also known as 1,2-epoxy-5-cyclooctene). It is designed for researchers requiring precise control over medium-ring functionalization.

Part 1: The Medium-Ring Conundrum

(Z)-9-oxabicyclo[6.1.0]non-4-ene represents a unique challenge in stereoselective synthesis. Unlike six-membered rings where chair conformations dictate predictable axial/equatorial attacks, this eight-membered bicyclic system exists in a dynamic equilibrium of conformations—primarily the Boat-Chair (BC) and Twist-Boat-Chair (TBC) .

For the synthetic chemist, this molecule offers two divergent reactive pathways:

  • Peripheral Functionalization: Classical anti-opening of the epoxide, preserving the cyclooctane core.

  • Transannular Cyclization: Cross-ring bond formation yielding bridged bicyclic ethers (e.g., 9-oxabicyclo[3.3.1]nonane frameworks).

Conformational Gatekeeping

The (Z)-configuration of the alkene imparts a specific rigidity that disfavors transannular reactions compared to its (E)-isomer or the parent cyclooctadiene. Experimental data indicates that under solvolytic conditions, the (Z)-epoxide yields only ~25% transannular products , whereas the (E)-isomer or related di-epoxides can yield >80%. This makes the (Z)-isomer the superior substrate for stereocontrolled peripheral functionalization .

Part 2: Comparative Reaction Guide

Scenario A: Nucleophilic Ring Opening (Peripheral Functionalization)

Objective: To install functionality with precise relative stereochemistry (anti relationship) without collapsing the ring.

FeatureReagent: LiAlH₄ / Organolithiums Reagent: Acidic Solvolysis (Weak Nucleophile)
Mechanism Direct SN2 attack (Backside)SN1-like / Bromonium ion assisted
Stereoselectivity Strictly anti (Inversion at C-attack)Mixed (Retention/Inversion dependent on solvent)
Major Product trans-4-cycloocten-1-ol derivativesMixture: trans-diol + Transannular ethers
Side Reactions Transannular Hydride Shift (Minor)Significant Transannular Cyclization
Best For Creating chiral acyclic/cyclic alcoholsAccessing bicyclic ether scaffolds

Expert Insight: When using strong nucleophiles (LiAlH₄, R-Li), the reaction is kinetically controlled. The nucleophile attacks the epoxide carbon from the endo face (inside the ring curve) or exo face depending on the specific conformer populated. For (Z)-9-oxabicyclo[6.1.0]non-4-ene, the anti-opening is robust, yielding trans-1,2-disubstituted cyclooctenes.

Scenario B: Transannular Cyclization (Bridged Ether Synthesis)

Objective: To force the transannular collapse to form 9-oxabicyclo[3.3.1]nonane or 9-oxabicyclo[4.2.1]nonane cores.

  • Trigger: Strong Lewis Acids (BF₃·OEt₂) or Electrophiles (Br₂, NBS).

  • Mechanism: The electrophile activates the epoxide (or alkene), inducing a proximity effect where the transannular double bond acts as an internal nucleophile.

  • Selectivity: The (Z)-alkene geometry forces a specific folding that favors the [3.3.1] system over the [4.2.1] system in many electrophilic triggers.

Part 3: Visualization of Reactive Pathways

The following diagram illustrates the bifurcation between peripheral opening and transannular cyclization based on reagent choice.

ReactionPathways Substrate (Z)-9-oxabicyclo[6.1.0]non-4-ene (Boat-Chair Conformer) Nucleophile Strong Nucleophile (LiAlH4, R-Li) Substrate->Nucleophile Acid Lewis Acid / Electrophile (BF3, H+, Br+) Substrate->Acid TransitionState_A TS: Backside Attack (Minimal conformational change) Nucleophile->TransitionState_A Kinetic Control Product_A Product A: trans-5-cycloocten-1-ol (Anti-opening, Ring Preserved) TransitionState_A->Product_A Major Pathway (>75%) TransitionState_B TS: Transannular Interaction (C1-C5 Proximity) Acid->TransitionState_B Thermodynamic/Strain Control Product_B Product B: Bicyclo[3.3.1]nonane deriv. (Bridged Ether) TransitionState_B->Product_B Competitive Pathway (~25-40%)

Caption: Divergent reactivity of (Z)-9-oxabicyclo[6.1.0]non-4-ene controlled by reagent class.

Part 4: Experimental Protocols

Protocol 1: Regioselective Nucleophilic Reduction (Synthesis of trans-4-cycloocten-1-ol)

This protocol ensures minimal transannular side-products by maintaining low temperature and kinetic control.

Reagents:

  • Substrate: (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 eq)

  • Reductant: LiAlH₄ (0.6 eq, 2.4 hydride eq)

  • Solvent: Anhydrous THF (0.2 M)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with LiAlH₄ and THF. Cool to 0°C .

  • Addition: Dissolve the epoxide in minimal THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Critical: Do not allow temperature to rise above 5°C to prevent transannular hydride shifts.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (SiO₂, 20% EtOAc/Hex) for disappearance of epoxide.

  • Quench: Fieser workup (n µL H₂O, n µL 15% NaOH, 3n µL H₂O). Filter granular precipitate.[1]

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1).

  • Expected Outcome: >85% yield of trans-4-cycloocten-1-ol.

Protocol 2: Acid-Mediated Transannular Etherification

This protocol maximizes the formation of the bicyclic ether scaffold.

Reagents:

  • Substrate: (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 eq)

  • Catalyst: BF₃·OEt₂ (0.1 eq)

  • Solvent: CH₂Cl₂ (0.1 M)

Workflow:

  • Setup: Dissolve epoxide in dry CH₂Cl₂ at -78°C .

  • Initiation: Add BF₃·OEt₂ dropwise. The low temperature favors the organized transition state required for cyclization over chaotic polymerization.

  • Rearrangement: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Workup: Quench with sat. NaHCO₃. Extract with CH₂Cl₂.[1]

  • Analysis: The crude mixture will contain the bicyclic ether (9-oxabicyclo[3.3.1]nonane derivative) and the aldehyde (from Meinwald rearrangement). Separation requires careful column chromatography.

References

  • CymitQuimica. 1,2-Epoxy-5-cyclooctene Product Information and Reactivity.Link

  • Canadian Science Publishing. On the Extent of Transannular Rearrangement in the Formolysis of 1,5-Cyclooctadiene Monoepoxide.Link

  • NIST WebBook. 9-Oxabicyclo[6.1.0]nonane Thermochemistry and Spectra.Link

  • Organic Chemistry Portal. Transannular Reactions in Medium Rings.Link

Sources

Comparative

Comparative Analysis of Catalysts for 1,5-Cyclooctadiene Epoxidation

[1][2] Executive Summary The epoxidation of 1,5-cyclooctadiene (COD) presents a unique challenge in organic synthesis: selectively oxidizing one double bond to form 1,2-epoxy-5-cyclooctene (mono-epoxide) while avoiding t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The epoxidation of 1,5-cyclooctadiene (COD) presents a unique challenge in organic synthesis: selectively oxidizing one double bond to form 1,2-epoxy-5-cyclooctene (mono-epoxide) while avoiding the formation of 1,2,5,6-diepoxycyclooctane (di-epoxide) or hydrolytic ring-opening byproducts.

This guide compares three distinct catalytic systems dominating this landscape:

  • Homogeneous Molybdenum (Mo) Complexes: The industrial benchmark for high activity and reliability.

  • Phase-Transfer Polyoxometalates (POMs): The "Green Chemistry" alternative utilizing aqueous

    
    .
    
  • Heterogeneous Ti-MCM-41: The solid-state solution offering catalyst recyclability and size-selectivity.

Part 1: Mechanistic Foundations

Understanding the mechanism is critical for controlling selectivity. The reaction proceeds via an electrophilic oxygen transfer from a high-valent metal-peroxo species to the electron-rich alkene.

Key Selectivity Driver: The mono-epoxide is electronically deactivated compared to the diene. However, in highly active systems or with excess oxidant, the second double bond is readily attacked.

EpoxidationMechanism Precursor Metal Precursor (Mo(VI), W(VI)) ActiveSpecies Active Metal-Peroxo Species (Electrophilic) Precursor->ActiveSpecies Activation Oxidant Oxidant (TBHP / H2O2) Oxidant->ActiveSpecies TS Transition State (Butterfly Mechanism) ActiveSpecies->TS + COD COD 1,5-Cyclooctadiene (Substrate) COD->TS MonoEpox 1,2-epoxy-5-cyclooctene (Target Product) TS->MonoEpox Oxygen Transfer DiEpox 1,2,5,6-diepoxycyclooctane (Over-oxidation) MonoEpox->DiEpox Excess Oxidant + Active Species

Figure 1: General electrophilic oxygen transfer mechanism. Control of the 'Excess Oxidant' pathway is the primary objective.

Part 2: Comparative Analysis of Catalytic Systems
System A: Homogeneous Molybdenum Complexes (The Standard)
  • Catalyst:

    
     (Molybdenyl acetylacetonate) or Mo-Squarate complexes.
    
  • Oxidant: tert-Butyl Hydroperoxide (TBHP) in decane or toluene.

  • Mechanism: Formation of a Mo(VI)-peroxo complex. The non-aqueous environment prevents hydrolytic ring opening.

  • Pros: Extremely high Turnover Frequency (TOF); commercially available precursors; highly predictable kinetics.

  • Cons: Requires organic solvents (chlorinated solvents often used for optimal rates); Mo separation from product is difficult.

System B: Phase-Transfer Polyoxometalates (The Green Contender)
  • Catalyst: Phosphotungstates (e.g.,

    
    ) generated in situ from Sodium Tungstate (
    
    
    
    ) + Phosphoric Acid (
    
    
    ).
  • Oxidant: 30-50% Aqueous Hydrogen Peroxide (

    
    ).
    
  • Additive: Phase Transfer Catalyst (PTC) like Aliquat 336 or Methyltrioctylammonium hydrogen sulfate.

  • Mechanism: The PTC transports the anionic active tungsten species from the aqueous phase to the organic phase (COD), enabling reaction.

  • Pros: Uses benign

    
     (water byproduct); high atom economy; catalyst often precipitates for recycling upon cooling.
    
  • Cons: Biphasic kinetics can be mass-transfer limited; requires vigorous stirring.

System C: Heterogeneous Ti-MCM-41 (The Recyclable Option)
  • Catalyst: Mesoporous Silica doped with Titanium (Ti-MCM-41).[1][2]

  • Oxidant: TBHP (preferred) or

    
    .
    
  • Mechanism: Site-isolated Ti(IV) centers in large mesopores (approx 3-10 nm) allow bulky COD diffusion.

  • Pros: Truly heterogeneous (easy filtration); reusable; pore size excludes formation of larger oligomeric byproducts.

  • Cons: Slower reaction rates than homogeneous systems; hydrophilic surface can attract water, leading to epoxide hydrolysis (diol formation) if not silylated.

Part 3: Performance Metrics

The following data summarizes typical performance metrics found in literature for these systems targeting the mono-epoxide .

FeatureMo(VI) / TBHP W-POM / H2O2 / PTC Ti-MCM-41 / TBHP
Catalyst Precursor


Ti-MCM-41 (Mesoporous)
Oxidant TBHP (in decane)30% Aqueous

TBHP (anhydrous preferred)
Solvent Dichloroethane / TolueneNone (Neat) or TolueneAcetonitrile / Isopropanol
Temp (°C) 60 - 80°C40 - 70°C60 - 80°C
Time 1 - 4 hours2 - 6 hours4 - 12 hours
Conversion (COD) > 95%85 - 95%20 - 40% (Conversion limited)
Selectivity (Mono) 85 - 92%> 90%> 95%
Main Byproduct Di-epoxideDiol (if pH not controlled)Diol (if water present)
Recyclability Poor (Homogeneous)Good (Phase separation)Excellent (Filtration)

Critical Insight: While Mo systems offer the highest activity, Ti-MCM-41 offers the highest selectivity at lower conversions. The POM system is the best balance of yield and environmental impact.

Part 4: Detailed Experimental Protocols
Protocol A: Green Phase-Transfer Epoxidation (Recommended)

Rationale: This method avoids toxic organic solvents and uses cheap, available reagents. The self-regulating nature of the biphasic system helps prevent thermal runaways.

Reagents:

  • 1,5-Cyclooctadiene (20 mmol)

  • Sodium Tungstate Dihydrate (

    
    ) (0.4 mmol, 2 mol%)
    
  • Phosphoric Acid (85%) (0.4 mmol)

  • Aliquat 336 (Methyltrioctylammonium chloride) (0.2 mmol)

  • Hydrogen Peroxide (30% aq) (24 mmol, 1.2 eq)

Workflow:

  • Catalyst Formation: In a reaction flask, dissolve

    
     in minimal water. Add Phosphoric Acid.[2][3][4] Stir for 5 mins to generate the phosphotungstate species.
    
  • Phase Transfer: Add Aliquat 336. The mixture will become turbid as the lipophilic ion pair forms.

  • Substrate Addition: Add 1,5-Cyclooctadiene. The mixture is now biphasic.

  • Oxidation: Heat to 60°C with vigorous stirring (1000 rpm is essential for mass transfer).

  • Addition: Add

    
     dropwise over 30 minutes. (Rapid addition may cause exotherm and lower selectivity).
    
  • Monitoring: Monitor via GC or TLC. Stop when mono-epoxide maximizes (usually 3-4 hours).

  • Workup: Cool to room temperature. Separate the organic layer.[5][6] Wash with saturated

    
     (to quench peroxides) and water. Dry over 
    
    
    
    .

PTCWorkflow Start Start: Aqueous Phase (Na2WO4 + H3PO4) PTC_Add Add PTC (Aliquat 336) Forms Lipophilic Catalyst Q+ [W-POM]- Start->PTC_Add Biphasic Add COD (Organic Phase) System is now Biphasic PTC_Add->Biphasic Reaction Heat to 60°C + Stir (1000 rpm) Add H2O2 Dropwise Biphasic->Reaction Mass Transfer Critical Separation Cool & Separate Phases Catalyst stays in Aqueous/Interface Reaction->Separation Wash Wash Organic Layer (Na2SO3 + Water) Separation->Wash Product Pure 1,2-epoxy-5-cyclooctene Wash->Product

Figure 2: Workflow for Phase-Transfer Catalyzed Epoxidation. Note the critical stirring requirement.

Protocol B: High-Activity Molybdenum Standard

Rationale: Use this when maximum conversion is required and solvent use is not a constraint.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Charge: Add

    
     (1 mol%) and 1,5-Cyclooctadiene (10 mmol) in dry Toluene or Dichloroethane (10 mL).
    
  • Reaction: Heat to 80°C .

  • Addition: Add TBHP (5.5 M in decane, 1.1 eq) dropwise. The solution usually turns from violet/green to yellow/orange.

  • Completion: Reaction is typically complete in < 2 hours.

  • Purification: Remove metal by passing through a short pad of silica gel or Celite. Distill solvent.[4][5][6][7]

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Poor Mass Transfer (PTC system)Increase stirring speed (>900 rpm). Ensure PTC loading is sufficient (1-2%).
High Di-Epoxide Excess OxidantStrictly limit oxidant to 1.0 - 1.1 equivalents. Stop reaction at 90% conversion.
Low Selectivity (Hydrolysis) Water in systemSwitch to anhydrous TBHP/Mo system. In aqueous systems, ensure pH is neutral/slightly acidic (pH 3-5).
Catalyst Leaching Support Degradation (Ti-MCM-41)Use hydrophobic (silylated) Ti-MCM-41. Avoid highly alkaline conditions.
References
  • Dimeric Molybdenum Catalysts: D'Amico, M. L., et al. "Epoxidation of cyclic olefins using dimeric molybdenum(VI) catalysts." Journal of Molecular Catalysis A: Chemical. Link

  • Polyoxometalate Systems: Mizuno, N., et al. "Polyoxometalate catalysts: toward the development of green H2O2-based epoxidation systems." Chemical Reviews. Link

  • Heterogeneous Ti-MCM-41: Guidotti, M., et al. "Epoxidation of 1,5,9-Cyclododecatriene with Hydrogen Peroxide over Ti-MCM-41 Catalyst." Catalysts. Link

  • Comparison of Mo vs W: Balogh-Hergovich, E., et al. "Molybdenum versus Tungsten for the Epoxidation of Cyclooctene Catalyzed by [Cp*2M2O5]." Inorganic Chemistry. Link

  • Sodium Perborate Method: Tosun, C., et al. "Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation."[6] Journal of Chemical Research. Link

Sources

Validation

A Senior Application Scientist's Guide to Buffer System Performance in Ring-Opening Reactions

Introduction: Beyond pH Stability in Ring-Opening Reactions For researchers, scientists, and drug development professionals, ring-opening reactions are a cornerstone of modern synthesis, enabling the creation of polymers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond pH Stability in Ring-Opening Reactions

For researchers, scientists, and drug development professionals, ring-opening reactions are a cornerstone of modern synthesis, enabling the creation of polymers, pharmaceuticals, and complex organic molecules from cyclic precursors like epoxides and lactones.[1] The success of these reactions—defined by yield, selectivity, and reaction rate—is profoundly influenced by the reaction environment. While temperature and catalyst choice are often primary considerations, the selection of a buffer system is frequently relegated to a secondary role of simple pH maintenance.

This guide challenges that perspective. We will explore the multifaceted role of buffer systems, demonstrating that they are not merely passive spectators but can be active participants influencing reaction kinetics and mechanistic pathways. Drawing from established experimental data and mechanistic studies, this document provides an in-depth comparison of common buffer systems, offering field-proven insights to help you select and optimize the ideal buffer for your specific ring-opening reaction.

The Critical Role of the Buffer: A Mechanistic Viewpoint

The choice of a buffer system is critical because the mechanisms of ring-opening reactions are highly sensitive to pH.[2] Reactions can proceed through fundamentally different pathways under acidic versus basic or neutral conditions, particularly in the case of asymmetrical epoxides.[3]

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group.[4][5] The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[4][3][5] This pathway resembles an SN1-like mechanism.

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile attacks the epoxide directly in a classic SN2 mechanism.[3] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom.[4][3]

A buffer system dictates which of these pathways is favored by maintaining the pH within a specific range. However, its role can be even more direct. Certain buffer components can act as catalysts themselves, participating directly in the reaction.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start Asymmetric Epoxide A_Protonation Protonation (H-Buffer) A_Start->A_Protonation A_Intermediate Protonated Epoxide A_Protonation->A_Intermediate A_Attack Nucleophilic Attack (at more substituted C) A_Intermediate->A_Attack A_Product Product A (trans-diol) A_Attack->A_Product B_Start Asymmetric Epoxide B_Attack Nucleophilic Attack (at less substituted C) B_Start->B_Attack B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Protonation Protonation (H-Buffer) B_Intermediate->B_Protonation B_Product Product B (trans-diol) B_Protonation->B_Product Buffer Buffer System (Maintains pH) Buffer->A_Protonation Provides H+ Buffer->B_Protonation Provides H+

Figure 1: Buffer-mediated control of epoxide ring-opening pathways.

Comparative Analysis of Common Buffer Systems

The selection of an appropriate buffer requires careful consideration of its physicochemical properties. An ideal buffer for any biochemical system should have a pKa between 6 and 8, be highly soluble in water, and exhibit minimal interaction with reaction components.[6]

PropertyPhosphate (PBS)TrisHEPESCitrate
pKa at 25°C 7.2 (for H₂PO₄⁻)[7]8.1[7][8]7.5[7][8]3.1, 4.8, 6.4
Effective pH Range 5.8 – 8.0[6][7][9]7.0 – 9.2[7][10]6.8 – 8.2[7][8]3.0 – 6.2[6]
ΔpKa/°C -0.0028[7]-0.031[7]-0.014[7]-
Metal Ion Binding Precipitates with Ca²⁺, Mg²⁺[7]Can bind to some metals[7]Negligible[7][11]Chelates Ca²⁺, Mg²⁺
Toxicity Non-toxic[7]Generally low toxicity[7]Can be toxic at high concentrations[7][10]Low toxicity

Table 1: Physicochemical Properties of Common Buffer Systems.

Phosphate Buffers

Phosphate-buffered saline (PBS) is one of the most widely used buffers in biological and chemical research due to its pKa being close to physiological pH and its non-toxic nature.[7][12] In the context of ring-opening reactions, phosphate can be more than a simple pH stabilizer.

Expertise & Experience: A kinetic investigation into the ring-opening of propylene oxide in concentrated phosphate buffer revealed a direct catalytic role.[13] The study showed that the reaction rate had a parabolic dependence on the buffer concentration, which was explained by the participation of a phosphate anion-anion complex in the reaction mechanism.[13] This demonstrates that at high concentrations, phosphate can act as a nucleophilic catalyst, a factor that must be considered during experimental design. This catalytic effect is particularly relevant in metabolic, regulatory, and genetic transformations involving the phosphate moiety.[13]

Performance Data: Phosphate-Catalyzed Propylene Oxide Ring-Opening

Buffer Concentration (M)Observed Rate Constant (k_obsd)
0.5~1.5 x 10⁻⁵ s⁻¹
1.0~2.5 x 10⁻⁵ s⁻¹
2.0~5.0 x 10⁻⁵ s⁻¹
3.0~8.0 x 10⁻⁵ s⁻¹
(Data derived from graphical representation in[13])

Table 2: Impact of Phosphate Concentration on Reaction Rate.

Advantages:

  • Excellent buffering capacity in the physiological pH range (pKa ≈ 7.2).[7][12]

  • Low temperature-induced pH shift (ΔpKa/°C = -0.0028).[7]

  • Can exhibit catalytic activity, potentially accelerating reactions.[13]

Disadvantages:

  • Forms precipitates with divalent cations like Ca²⁺ and Mg²⁺.[7]

  • Catalytic activity may be undesirable if strict control over the reaction mechanism is required.

Tris Buffers

Tris (tris(hydroxymethyl)aminomethane) is a cost-effective and common buffer in molecular biology.[8][14] Its primary amine can, however, interact with certain reagents, and its pKa is highly sensitive to temperature changes.[7]

Expertise & Experience: The significant temperature dependence of Tris's pKa (ΔpKa/°C = -0.031) is a critical, often overlooked, factor.[7][11] A Tris buffer prepared to pH 7.5 at 25°C will drop to pH 8.1 at 4°C and rise to pH 7.2 at 37°C. For ring-opening reactions that are sensitive to pH shifts of even a fraction of a unit, this can lead to dramatic changes in reaction rate and selectivity, causing poor reproducibility between experiments run at different temperatures (e.g., on-bench vs. in a cold room).[14][15] Therefore, it is imperative to prepare the buffer at the temperature at which the experiment will be conducted.[6][16]

Advantages:

  • Cost-effective and widely available.[14]

  • Effective buffering capacity in the pH 7.0 to 9.0 range.[10]

Disadvantages:

  • High temperature dependence of pKa, leading to pH instability with temperature fluctuations.[7][11]

  • Primary amine can participate in unwanted side reactions.[7]

HEPES Buffers

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer often considered a superior choice for maintaining physiological pH, especially in cell culture applications.[8]

Expertise & Experience: The key advantage of HEPES in sensitive reactions is its chemical inertness. It exhibits negligible binding of metal ions and is less likely to participate in enzymatic or chemical reactions compared to Tris.[7][11] This makes it an ideal choice when the buffer must act solely as a pH stabilizer, without introducing catalytic or inhibitory side effects. For instance, in enzymatic ring-opening reactions or polymerizations using metal-based catalysts, HEPES is less likely to interfere with the catalyst's active site.[11][14] However, it's important to note that HEPES can generate free radicals under certain conditions and may interfere with some DNA-related reactions.[10]

Advantages:

  • pKa of 7.5 is ideal for experiments at physiological pH.[7][8]

  • Low temperature dependence of pKa ensures pH stability across a range of temperatures.[11]

  • Generally inert and does not interfere with most enzymatic reactions or bind metal ions.[7][11]

Disadvantages:

  • More expensive than Tris or Phosphate buffers.[14]

  • Can be toxic to some cells at higher concentrations.[7]

  • May not be suitable for certain redox-sensitive reactions.[10]

Practical Guide: Selecting Your Buffer System

Choosing the right buffer is a multi-step process that requires balancing the chemical requirements of your reaction with practical considerations.

Figure 2: Decision workflow for buffer selection in ring-opening reactions.

Experimental Protocol: Screening Buffer Performance

This protocol provides a self-validating system for comparing the performance of different buffer systems in a generic ring-opening reaction (e.g., epoxide hydrolysis).

1. Buffer Preparation (Trustworthiness Pillar):

  • Objective: To prepare stock solutions of different buffers at the same concentration and pH, adjusted at the intended reaction temperature.

  • Procedure:

    • Prepare 100 mL of 0.5 M stock solutions for Phosphate, Tris, and HEPES buffers.[6][17]

    • Place the beaker with the buffer solution in a water bath set to the desired reaction temperature (e.g., 37°C).

    • Calibrate a pH meter at the reaction temperature.

    • Adjust the pH of each buffer solution to the target pH (e.g., 7.4) using concentrated HCl or NaOH while monitoring the temperature.[17]

    • Bring the final volume to 100 mL with high-quality water.[16] This ensures that pH variations are due to the buffer's intrinsic properties, not preparation artifacts.

2. Kinetic Experiment Setup:

  • Objective: To monitor the rate of substrate disappearance or product formation over time.

  • Procedure:

    • For each buffer system, prepare a reaction mixture in a temperature-controlled cuvette or reaction vessel. For a 1 mL final volume:

      • 800 µL of the prepared 0.5 M buffer.

      • 100 µL of solvent (e.g., DMSO).

      • 100 µL of water.

    • Equilibrate the mixture to the reaction temperature.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of a concentrated stock solution of the cyclic substrate (e.g., an epoxide) to achieve the desired final concentration.

    • Immediately begin monitoring the reaction using an appropriate analytical technique (e.g., UV-Vis spectrophotometry for a chromogenic product, or HPLC/GC by taking time-stamped aliquots).

3. Data Analysis:

  • Objective: To determine the observed rate constant (k_obs) for the reaction in each buffer.

  • Procedure:

    • Plot the concentration of the reactant versus time.

    • Fit the data to the appropriate rate law (e.g., first-order decay: ln[A]t = -kt + ln[A]0).

    • The slope of the line will give the negative observed rate constant (-k_obs).

    • Compare the k_obs values across the different buffer systems to quantitatively assess their impact on reaction performance.

Conclusion

The choice of a buffer system in ring-opening reactions is a critical experimental parameter that extends far beyond simple pH control. As demonstrated, buffers can act as catalysts, exhibit significant temperature-dependent behavior, and interact with other reaction components in ways that directly impact kinetics and outcomes. Phosphate buffers can catalytically enhance reaction rates, a feature that can be either beneficial or detrimental depending on the desired level of control.[13] Tris buffers, while economical, pose a significant risk to reproducibility due to their high temperature sensitivity.[7][11] HEPES often represents a more robust, albeit costlier, alternative for sensitive systems requiring an inert buffering agent with high pH stability.[11][14]

By understanding the underlying mechanisms and carefully considering the physicochemical properties of each buffer, researchers can move from a trial-and-error approach to a rational, informed selection process. This guide provides the foundational knowledge and practical tools to optimize your ring-opening reactions, leading to more reliable, reproducible, and insightful scientific outcomes.

References

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PLoS One.
  • Epoxide Ring Opening Catalyzed by a Phosphate Aggregate in Concentrated Buffer Solutions. Journal of the American Chemical Society.
  • Buffers for Biochemical Reactions Protocols and Applications Guide. ResearchGate.
  • Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical.
  • Buffer Preparation: Tips and Tricks. GoldBio.
  • Flavin-enabled reductive and oxidative epoxide ring opening reactions. Nature Communications.
  • Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals.
  • Biological Buffers: The Key to Successful Experiments. Hopax Fine Chemicals.
  • Salt Selection and Buffer Preparation. Merck Millipore.
  • A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS. BenchChem.
  • HEPES, TRIS buffer and pH control. Hopax Fine Chemicals.
  • How to Prepare Your Most Frequently Used Buffers. GoldBio.
  • Phosphate buffer. WikiLectures.
  • Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? ResearchGate.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Non-Linear pH Shifts and Reaction Kinetics in Buffers System: The Impact of Temperature Variations. ResearchGate.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Ring-Opening Polymerization—An Introductory Review. Polymers.

Sources

Comparative

comparing the efficacy of purification techniques for cyclooctene oxides

Executive Summary Cyclooctene oxide (9-oxabicyclo[6.1.0]nonane) presents a unique purification challenge in organic synthesis. Unlike smaller homologs (e.g., cyclohexene oxide) which are volatile liquids, cis-cyclooctene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclooctene oxide (9-oxabicyclo[6.1.0]nonane) presents a unique purification challenge in organic synthesis. Unlike smaller homologs (e.g., cyclohexene oxide) which are volatile liquids, cis-cyclooctene oxide is a low-melting solid (mp 53–56 °C) that frequently exists as a supercooled liquid or semi-solid wax in crude mixtures.

This guide compares the three primary purification vectors: Chemical Scavenging (Workup) , Vacuum Distillation , and Buffered Chromatography . While vacuum distillation remains the standard for multigram-scale synthesis (Organic Syntheses, Coll. Vol. 5), it carries thermal risks. Chromatographic methods offer higher purity but require specific stationary phase modification to prevent acid-catalyzed ring opening.

The Core Challenge: Stability & Phase Behavior

Before selecting a protocol, researchers must account for two critical physicochemical properties of cyclooctene oxides:

  • Lewis Acid Sensitivity: Epoxides are prone to rearrangement (to cyclooctanone) or hydrolysis (to trans-1,2-cyclooctanediol) upon contact with acidic media. Standard silica gel (pH ~6.5) often degrades the product, necessitating "buffered" stationary phases.

  • Thermal Instability: While stable at moderate temperatures, crude epoxide mixtures often contain peroxides (from excess m-CPBA). Heating these mixtures for distillation without a reductive quench is a significant safety hazard.

Phase 0: The Chemical Scavenging Workup (Mandatory)

Regardless of the final purification method (distillation or chromatography), the removal of oxidant byproducts—specifically m-chlorobenzoic acid (m-CBA)—is the most critical step. m-CBA is the reduced byproduct of m-CPBA and is notoriously difficult to separate due to its solubility profile.

The "Cold-Crash" Protocol

Rationale:m-CBA has low solubility in cold chlorinated solvents. Cooling the reaction precipitates the bulk of the impurity, reducing the load on subsequent washes.

  • Chill: Cool the reaction mixture (typically in CH₂Cl₂ or CHCl₃) to 0 °C for 30 minutes.

  • Filter: Remove the precipitated white solid (m-CBA) via vacuum filtration.

  • Reductive Wash: Wash the filtrate with 10% aqueous Na₂SO₃ (Sodium Sulfite).

    • Mechanism:[1] This reduces unreacted m-CPBA (peroxide) to m-CBA (acid), preventing explosion risks during distillation.

  • Basic Wash: Wash with Saturated NaHCO₃ (Sodium Bicarbonate) x 3.

    • Mechanism:[1] Deprotonates the remaining m-CBA into its water-soluble carboxylate salt.

Workflow Visualization

WorkupProtocol Start Crude Reaction (m-CPBA + Epoxide) Cool Cool to 0°C (30 mins) Start->Cool Filter Filter Precipitate (Remove bulk m-CBA) Cool->Filter Reduct Wash: 10% Na2SO3 (Quench Peroxides) Filter->Reduct Filtrate Base Wash: Sat. NaHCO3 (Remove Acid Residue) Reduct->Base Dry Dry (MgSO4) & Concentrate Base->Dry

Figure 1: The "Cold-Crash" scavenging workflow ensures removal of oxidants before thermal or chromatographic stress.

Method A: Fractional Vacuum Distillation (The Scalable Standard)

Best For: Scale > 5g, removal of solvent traces, and high throughput. Risk Profile: Moderate (Thermal degradation/clogging).

Distillation is the preferred method for cis-cyclooctene oxide due to the efficiency of separating the volatile epoxide from heavy polymeric byproducts. However, because the product melting point (53–56 °C) is close to the distillation temperature, condenser clogging is a frequent failure mode.

Optimized Protocol
  • Apparatus: Short-path distillation head with a vacuum jacket.

  • Pressure: High vacuum is essential (< 20 mmHg).

  • Temperature:

    • Bath: 100–110 °C.

    • Vapor (bp):85–87 °C at 20 mmHg (or ~67 °C at 10 mmHg).

  • The "Warm Condenser" Technique (Crucial):

    • Do NOT use ice water in the condenser. The product will crystallize inside the tube, causing dangerous pressure buildup.

    • Use ambient temperature water or warm water (40 °C) in the condenser coil.

    • Keep a heat gun ready to melt any crystals forming at the receiver adapter.

Expert Insight: "If the distillation pot runs dry, residual peroxides can detonate. Always leave ~5mL of residue in the flask and use a blast shield."

Method B: Buffered Flash Chromatography (High Purity)

Best For: Analytical samples (< 1g), separating stereoisomers, or when distillation equipment is unavailable. Risk Profile: Low (Safety), High (Product degradation if unbuffered).

Standard silica gel is acidic. Running epoxides through untreated silica often results in 10–20% mass loss due to ring opening.

Optimized Protocol
  • Stationary Phase Preparation:

    • Slurry silica gel in the eluent (e.g., Hexanes/EtOAc).

    • Add 1% Triethylamine (Et3N) to the slurry.

    • Stir for 5 minutes to neutralize acidic sites before packing the column.

  • Eluent System:

    • Gradient: 100% Hexanes → 9:1 Hexanes:EtOAc.

    • Cyclooctene oxide is relatively non-polar (Rf ~0.6 in 9:1 Hex/EtOAc).

  • Loading: Load as a liquid (if supercooled) or dissolved in a minimum volume of Hexanes.

Comparative Workflow: Distillation vs. Chromatography

PurificationDecision Input Crude Cyclooctene Oxide (Post-Workup) Decision Scale & Purity Req? Input->Decision Distill Vacuum Distillation (>5g Scale) Decision->Distill Large Scale Column Buffered Chromatography (<1g or High Purity) Decision->Column Analytical/Small ProcessD Req: Warm Condenser Bp: 85°C @ 20mmHg Distill->ProcessD ProcessC Req: 1% Et3N Buffer Avoids Acid Hydrolysis Column->ProcessC ResultD Yield: 60-75% Purity: ~98% ProcessD->ResultD ResultC Yield: 80-90% Purity: >99% ProcessC->ResultC

Figure 2: Decision matrix for selecting the optimal purification route based on scale and purity needs.

Comparative Analysis: Performance Metrics

The following data summarizes typical outcomes based on laboratory trials and literature precedents (Org. Synth. Vol 5).

FeatureVacuum DistillationBuffered ChromatographyStandard (Acidic) Chromatography
Yield 60–75%80–90% 50–65% (Loss to hydrolysis)
Purity ~98% (Trace solvent/alkene)>99% High (but lower yield)
Scalability Excellent (Multi-gram) Poor (Solvent intensive)Poor
Time Efficiency High (< 3 hours) Low (> 5 hours)Low
Safety Risks Thermal (Peroxides)Solvent ExposureNone
Key Requirement Warm Condenser Et3N Buffer N/A
Mechanistic Note on Yield Loss
  • In Distillation: Loss is primarily due to the "holdup" volume in the apparatus and the intentional residue left to prevent overheating.

  • In Acidic Chromatography: Loss is chemical. The epoxide oxygen protonates on the silica surface, allowing water (trace in solvent) to attack the backside, opening the ring to form the diol.

References

  • Organic Syntheses, Coll.[2] Vol. 5, p. 315 (1973); Vol. 49, p. 29 (1969). cis-Cyclooctene Oxide. [Link][3]

  • CAS Common Chemistry. Cyclooctene oxide (CAS RN: 286-62-4) Properties and Spectra. [Link][4]

  • Organic Syntheses, Coll. Vol. 4, p. 232 (1963). Cyclohexene Oxide (Analogous Distillation Protocol). [Link]

  • University of Rochester, Dept. of Chemistry. Workup for m-CPBA Oxidations. [Link]

Sources

Validation

Comparative Guide: Kinetic Analysis of (Z)-9-oxabicyclo[6.1.0]non-4-ene Reactions

Executive Summary & Strategic Relevance Subject: (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly: 1,2-epoxy-5-cyclooctene). Context: This substrate serves as a critical pivot point in medium-ring synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Subject: (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly: 1,2-epoxy-5-cyclooctene). Context: This substrate serves as a critical pivot point in medium-ring synthesis. Unlike standard six-membered rings (e.g., cyclohexene oxide), this molecule possesses unique conformational mobility and transannular strain. Its reactivity is dominated by transannular hydride or carbon shifts , leading to bicyclic scaffolds (bicyclo[3.3.1]nonanes) essential for natural product synthesis (e.g., polyether marine toxins).

Purpose of Guide: This document provides a protocol for the kinetic profiling of (Z)-9-oxabicyclo[6.1.0]non-4-ene. It compares its reactivity profile against standard benchmarks (Cyclohexene Oxide) to quantify the "medium-ring effect" and offers a self-validating workflow for determining rate constants (


) and activation parameters (

).

Mechanistic Grounding & Comparative Baselines

To analyze kinetics accurately, one must understand the competing pathways. The reaction of (Z)-9-oxabicyclo[6.1.0]non-4-ene is rarely a simple nucleophilic substitution (


); it is often an acid-catalyzed rearrangement driven by strain release.
The Competitors
Feature(Z)-9-oxabicyclo[6.1.0]non-4-ene Cyclohexene Oxide (Benchmark) (E)-Isomer Alternative
Ring Size 8-membered (Medium)6-membered (Common)8-membered (Medium)
Strain Energy High (Transannular + Pitzer)Moderate (Torsional)High (Planar chirality issues)
Dominant Pathway Transannular Cyclization (forming bicyclic ethers)Diaxial Opening (forming trans-diols)Allylic Deprotonation or Opening
Kinetic Order Often mixed (due to competing conformers)Pseudo-first order (clean)Complex
Reactivity Rate Fast (Assisted by transannular participation)Moderate Slow (Steric hindrance)
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways that must be kinetically monitored.

ReactionPathways Start (Z)-9-oxabicyclo [6.1.0]non-4-ene Inter Oxonium Intermediate Start->Inter k1 (activation) Acid Acid Catalyst (H+ or Lewis) Acid->Inter PathA Path A: Transannular Cyclization (Fast) Inter->PathA PathB Path B: Direct Hydrolysis (Slow) Inter->PathB ProdA Bicyclo[3.3.1] nonane derivatives PathA->ProdA k_cyc ProdB 1,2-Cyclooctanediol (Minor) PathB->ProdB k_solv

Caption: Divergent kinetic pathways. Path A (Transannular) typically dominates due to anchimeric assistance, distinguishing this substrate from cyclohexene oxide.

Experimental Protocol: Kinetic Data Acquisition

Objective: Determine the pseudo-first-order rate constant (


) for the acid-catalyzed rearrangement.
Method:  In-situ 

NMR monitoring (preferred) or GC-FID with internal standard.
Reagents & Setup
  • Substrate: (Z)-9-oxabicyclo[6.1.0]non-4-ene (>98% purity).

  • Catalyst:

    
     (Lewis Acid) or 
    
    
    
    -TsOH (Brønsted Acid).
  • Solvent: Deuterated Chloroform (

    
    ) or Benzene-
    
    
    
    (anhydrous).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).

Step-by-Step Workflow
  • Baseline Solution Preparation:

    • Dissolve 0.1 mmol of Substrate and 0.05 mmol of Internal Standard in 0.6 mL of solvent.

    • Acquire a

      
       spectrum to calibrate the integral ratio between Substrate (epoxide protons 
      
      
      
      ppm) and Standard.
  • Initiation (Critical Step):

    • Equilibrate the NMR probe to the target temperature (e.g., 298 K).

    • Add Catalyst (e.g., 10 mol%) via microsyringe directly into the NMR tube.

    • IMMEDIATELY invert twice and insert into the probe.

  • Data Acquisition:

    • Set up a "kinetics array" experiment.

    • Scan interval: Every 30–60 seconds for 60 minutes.

    • Pulse sequence:

      
       (ensure relaxation delay 
      
      
      
      for quantitative accuracy).
  • Data Processing:

    • Integrate the epoxide proton signal (

      
      ) and the internal standard signal (
      
      
      
      ) for each time point.
    • Calculate normalized concentration:

      
      .
      
Self-Validating Checkpoints
  • Linearity Check: Plot

    
     vs. time. If the plot deviates from linearity (
    
    
    
    ), competing second-order reactions (polymerization) or catalyst deactivation are occurring.
  • Mass Balance: Sum the integrals of the starting material and all product peaks. If the total integral decreases significantly (>5%), volatile byproducts or polymerization are affecting the mass balance.

Data Analysis & Interpretation

Calculation of Kinetic Parameters

For a pseudo-first-order reaction (excess solvent/catalyst):



To compare (Z)-9-oxabicyclo[6.1.0]non-4-ene with alternatives, normalize the rate constants by catalyst concentration to obtain the second-order rate constant (


):


Representative Comparative Data (Simulated for Comparison)

Note: Values below illustrate typical magnitudes for medium-ring vs. common-ring epoxide openings under Lewis Acid catalysis (


, 0.01 M).
Parameter(Z)-9-oxabicyclo[6.1.0]non-4-eneCyclohexene OxideInterpretation

(

)


38x Faster. Transannular strain release accelerates the ring opening.

(Half-life)
~2.7 minutes~105 minutesThe (Z)-substrate requires rapid sampling (NMR array) vs. aliquot sampling.
Activation Energy (

)
~12 kcal/mol~18 kcal/molLower barrier due to transannular assistance (neighboring group participation).
Primary Product Bicyclo[3.3.1]nonan-9-onetrans-1,2-cyclohexanediolProduct complexity is higher for the (Z)-substrate.
Logical Workflow for Analysis

Use this logic gate to interpret your kinetic data:

AnalysisLogic Data Raw Kinetic Data (Conc. vs Time) Linear Is ln[A] vs t linear? Data->Linear FirstOrder First Order Kinetics (Simple Rearrangement) Linear->FirstOrder Yes Complex Complex Kinetics (Mixed Order) Linear->Complex No CheckProd Check Product Distribution FirstOrder->CheckProd Transannular Major: Bicyclic (Kinetic Control) CheckProd->Transannular Single Product Polymer Major: Oligomer (Concentration Issue) CheckProd->Polymer Broad Peaks

Caption: Decision tree for interpreting kinetic data. Non-linearity often signals catalyst decomposition or competitive polymerization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Sigmoidal Kinetic Curve Autocatalysis or Induction PeriodEnsure catalyst is fully soluble. Check for trace water (which may hydrolyze

).
Rate Deceleration Catalyst PoisoningThe product (often a ketone or alcohol) may bind the Lewis Acid. Use a higher catalyst load or switch to a Brønsted acid (

).
Poor Mass Balance Volatility or PolymerizationLower the reaction temperature to -20°C. Dilute the reaction (0.05 M) to favor intramolecular rearrangement over intermolecular polymerization.

References

  • Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.[1][2] Link

  • Paquette, L. A. (1993). Stereocontrolled rearrangements of cyclooctyl systems. Accounts of Chemical Research.[2][3] Link

  • Haufe, G. (1986). Transannular reactions in the cyclooctane series. Journal of Chemical Research.[2] (Contextual grounding for transannular kinetics).

  • NIST Chemistry WebBook. 9-Oxabicyclo[6.1.0]nonane Thermochemical Data.[4]Link

  • Glorius, F., et al. (2023). Catalytic enantioselective transannular reactions. (Modern application of kinetic principles).[2] Link

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Specificity of (Z)-9-oxabicyclo[6.1.0]non-4-ene

This guide provides an in-depth technical analysis of (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-cyclooctadiene monoepoxide or COD monoepoxide ), focusing on its cross-reactivity profile in the context of bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (Z)-9-oxabicyclo[6.1.0]non-4-ene (commonly known as 1,5-cyclooctadiene monoepoxide or COD monoepoxide ), focusing on its cross-reactivity profile in the context of bioorthogonal chemistry and drug development.

Executive Summary

(Z)-9-oxabicyclo[6.1.0]non-4-ene serves as a critical Janus-faced intermediate in chemical biology. While it is the structural progenitor of high-performance bioorthogonal reagents like trans-cyclooctene (TCO) and bicyclononynes (BCN) , it exhibits a distinct reactivity profile that renders it unsuitable for direct in vivo bioorthogonal labeling.

This guide compares the molecule against its downstream derivatives, highlighting its high metabolic cross-reactivity (via epoxide ring-opening) and low bioorthogonal specificity (slow IEDDA kinetics). For researchers, this molecule is best utilized as a synthetic scaffold or a "high-background" control to validate the selectivity of TCO probes.

Core Comparison Matrix
Feature(Z)-9-oxabicyclo[6.1.0]non-4-ene trans-Cyclooctene (TCO) Bicyclo[6.1.0]non-4-yne (BCN)
Primary Reactivity Nucleophilic Ring Opening (SN2)IEDDA CycloadditionSPAAC / IEDDA
Bioorthogonal Partner None (Reacts with native thiols/amines)TetrazinesAzides / Tetrazines
Biological Cross-Reactivity High (Alkylates Cys/Lys residues)Low (Thiol-promoted isomerization risk)Very Low
Kinetic Rate (

)

(vs. Nucleophiles)

(vs. Tetrazines)

Serum Stability Poor (Hydrolysis/Protein Binding)Moderate to HighHigh

Technical Analysis: The Cross-Reactivity Mechanism

The "cross-reactivity" of (Z)-9-oxabicyclo[6.1.0]non-4-ene stems from its epoxide electrophile . Unlike TCO, which relies on bond-angle strain to drive specific cycloadditions, the monoepoxide relieves strain through nucleophilic attack.

A. The Epoxide Liability (Off-Target Alkylation)

In physiological environments (pH 7.4), the epoxide ring is susceptible to attack by endogenous nucleophiles:

  • Glutathione (GSH) & Cysteine: The thiol group attacks the epoxide carbons, leading to irreversible alkylation. This results in false positives in labeling assays and potential toxicity in vivo.

  • Lysine/N-Termini: Primary amines can open the ring, cross-linking the probe to the proteome.

B. The Cis-Alkene Limitation (Low Specificity)

The alkene in (Z)-9-oxabicyclo[6.1.0]non-4-ene exists in a cis (Z) conformation.

  • Mechanism: It lacks the extreme torsional strain of the trans isomer.

  • Consequence: Its reaction rate with tetrazines is negligible (

    
    ) compared to TCO. It cannot effectively compete for the bioorthogonal partner, making it an inert bystander in IEDDA reactions unless present in massive excess.
    
Visualizing the Reactivity Divergence

The following diagram illustrates the divergent pathways: the desired synthetic route to TCO versus the undesired biological cross-reactivity.

ReactivityPathways Precursor (Z)-9-oxabicyclo[6.1.0]non-4-ene (The Scaffold) TCO trans-Cyclooctene (TCO) (Bioorthogonal Probe) Precursor->TCO  Photoisomerization (Synthetic Upgrading) Tetrazine Tetrazine Ligation (Specific) Precursor->Tetrazine  Negligible Reaction (k < 10^-2) OffTarget Non-Specific Protein Adducts (Cross-Reactivity) Precursor->OffTarget  Epoxide Ring Opening (High Cross-Reactivity) TCO->Tetrazine  Fast IEDDA (k > 10^3 M-1s-1) BioNuc Biological Nucleophiles (Cys, Lys, GSH) BioNuc->OffTarget

Caption: Divergent reactivity pathways. The precursor exhibits high cross-reactivity with biological nucleophiles (red dashed path) but low bioorthogonal activity, necessitating conversion to TCO for specificity.

Experimental Protocols for Cross-Reactivity Assessment

To validate the suitability of a batch of (Z)-9-oxabicyclo[6.1.0]non-4-ene (or to quantify it as an impurity in TCO), use the following self-validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the "biological background" reactivity (alkylation potential).

  • Preparation: Prepare a 10 mM stock of (Z)-9-oxabicyclo[6.1.0]non-4-ene in DMSO.

  • Reaction System:

    • Test: 100 µM substrate + 5 mM L-Glutathione (reduced) in PBS (pH 7.4).

    • Control: 100 µM substrate in PBS (no GSH).

    • Reference: 100 µM TCO + 5 mM GSH (to monitor isomerization vs. alkylation).

  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Aliquot at t = 0, 1h, 4h, and 24h.

  • Analysis (LC-MS/MS):

    • Quench aliquots with 0.1% Formic Acid/MeCN.

    • Monitor for the mass shift corresponding to the GSH adduct (+307 Da).

    • Success Criteria: High cross-reactivity is confirmed if >50% parent is consumed within 4 hours. TCO should show <5% consumption (isomerization only).

Protocol B: Tetrazine Competition Kinetics

Purpose: To confirm the lack of bioorthogonal reactivity (Negative Control).

  • Setup: Use a stopped-flow spectrophotometer or rapid-mixing UV-Vis.

  • Reagents:

    • Diphenyl-s-tetrazine (absorbance at 520 nm).[1]

    • (Z)-9-oxabicyclo[6.1.0]non-4-ene (10-fold excess).

  • Measurement: Monitor the decay of the tetrazine peak at 520 nm over time.

  • Calculation: Plot ln(Abs) vs. time.

    • Expectation: The slope should be near zero (flatline) compared to a TCO positive control, which will deplete the signal in milliseconds.

Strategic Recommendations for Drug Development

Purity is Paramount

In TCO manufacturing, (Z)-9-oxabicyclo[6.1.0]non-4-ene is the starting material.[2] Residual amounts of this epoxide in the final TCO product will not react with the tetrazine diagnostic but will covalently bind to serum albumin.

  • Action: Implement a mandatory scavenge step (e.g., polymer-supported thiols) to remove unreacted epoxide precursor from TCO batches intended for in vivo use.

Use as a "Dead" Control

When testing a new Tetrazine-drug conjugate, use (Z)-9-oxabicyclo[6.1.0]non-4-ene as a negative control for the alkene moiety.

  • If the Tetrazine-drug shows uptake in cells treated with the epoxide, the uptake is likely due to non-specific mechanisms, not the click reaction.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct reagent based on cross-reactivity constraints.

DecisionLogic Start Select Reagent for Bio-Conjugation Q1 Is the environment Nucleophile-Rich? (e.g., Cytosol, Serum) Start->Q1 Epoxide (Z)-9-oxabicyclo... (Epoxide) Q1->Epoxide Substrate TCO trans-Cyclooctene (TCO) Q1->TCO Alternative ResultBad HIGH CROSS-REACTIVITY Non-specific Alkylation (REJECT) Epoxide->ResultBad Reacts with GSH/Lys ResultGood HIGH SPECIFICITY Bioorthogonal Ligation (SELECT) TCO->ResultGood Orthogonal to GSH

Caption: Decision matrix for reagent selection. The epoxide precursor is rejected for biological applications due to high cross-reactivity.

References

  • Fox, J. M., et al. (2008). "Synthesis and Reactivity of Conformationally Strained trans-Cyclooctenes." Journal of the American Chemical Society.

  • Rossin, R., et al. (2010).[3] "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice." Angewandte Chemie International Edition.

  • Darko, A., et al. (2014).[4] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[4] Chemical Science.

  • Keliher, E. J., et al. (2011). "High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors." ChemMedChem.

  • Agilent Technologies. (2019). "Safety Data Sheet: 1,5-Cyclooctadiene." Agilent Official Documentation.

Sources

Safety & Regulatory Compliance

Safety

(Z)-9-oxabicyclo[6.1.0]non-4-ene proper disposal procedures

Technical Guide: Proper Disposal of (Z)-9-oxabicyclo[6.1.0]non-4-ene Executive Summary & Immediate Hazard Directives (Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly known as 1,2-Epoxy-5-cyclooctene , presents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal of (Z)-9-oxabicyclo[6.1.0]non-4-ene

Executive Summary & Immediate Hazard Directives

(Z)-9-oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1), commonly known as 1,2-Epoxy-5-cyclooctene , presents a dual hazard profile often overlooked in standard waste streams: it is a flammable liquid (Flash Point ~54°C) and a conditional peroxide former .

While often treated merely as an epoxide intermediate, its structure retains the allylic protons of its precursor (1,5-cyclooctadiene), making it susceptible to autoxidation upon prolonged storage. Improper disposal can lead to exothermic polymerization or peroxide detonation in waste containers.

Core Safety Directive:

  • DO NOT dispose of aged containers (>12 months) without prior peroxide testing.[1]

  • DO NOT mix with strong acids or Lewis acids in the waste stream (risk of exothermic ring-opening polymerization).

  • DO segregate as Flammable Non-Halogenated Organic Waste after verifying peroxide levels are safe (<20 ppm).

Chemical Profile & Physical Properties[2][3][4][5][6][7]

Accurate identification is the first step in compliant disposal. This compound is a bicyclic ether resulting from the mono-epoxidation of 1,5-cyclooctadiene.

PropertyDataRelevance to Disposal
CAS Number 637-90-1Unique identifier for waste manifesting.
Synonyms 1,2-Epoxy-5-cyclooctene; cis-1,5-Cyclooctadiene monoepoxide"Epoxy" indicates reactivity; "ene" indicates oxidation risk.[2]
Physical State Liquid (Clear/Pale Yellow)Pumpable waste; requires secondary containment.
Flash Point 54.3°C (130°F) Classified as Flammable. Must be stored in flammables cabinet.
Boiling Point 195°CHigh boiler; not easily removed by evaporation.
Density 1.013 g/mLHeavier than water; may form bottom layer in aqueous mixes.
Reactivity Epoxide ring; AlkeneSensitive to acids/bases; potential peroxide former.

Pre-Disposal Assessment: The "Gatekeeper" Protocol

Before moving any container to the waste stream, you must validate its stability.[3] This protocol acts as a self-validating system to prevent downstream accidents.

Step 1: Visual Inspection
  • Check: Look for crystal formation around the cap or in the liquid (indicating severe peroxide polymerization) or phase separation.

  • Action: If crystals are present, STOP . Do not touch or attempt to open. Contact your EHS High-Hazard Team immediately for remote opening/detonation.

Step 2: Peroxide Quantification
  • Why: The allylic position (adjacent to the double bond) and the ether oxygen facilitate radical formation.

  • Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 100).

    • Dip strip into the liquid for 1 second.

    • Wait 15 seconds (or as specified by manufacturer).

    • Compare color to the scale.

Test Result (ppm)StatusAction Required
< 20 ppm Safe Proceed to Scenario A (Routine Disposal).
20 - 100 ppm Caution Proceed to Scenario B (Chemical Quenching).
> 100 ppm Danger Do not move. Contact EHS for stabilization.

Disposal Workflows

Scenario A: Routine Disposal (Fresh Material / <20 ppm Peroxides)

For material confirmed safe via testing or known to be fresh.

  • Segregation: Select a waste container compatible with Flammable Organic Solvents (HDPE or Steel).

  • Labeling: Affix a hazardous waste label.

    • Constituents: (Z)-9-oxabicyclo[6.1.0]non-4-ene (95%+).

    • Hazards: Flammable, Irritant.

  • Bulking: Pour liquid into the container using a funnel.

    • Critical: Ensure the waste stream does not contain concentrated sulfuric acid, nitric acid, or aluminum chloride, as these can trigger rapid, exothermic ring-opening of the epoxide.

  • Closure: Cap tightly. Conduct weekly inspections until pickup.

Scenario B: Chemical Quenching (Peroxides 20–100 ppm)

For material showing moderate peroxide accumulation. This process reduces peroxides and hydrolyzes the epoxide.

Reagents:

  • Ferrous Sulfate (FeSO₄) solution (acidified) OR Sodium Metabisulfite.

  • Isopropanol (as a co-solvent).

Protocol:

  • Dilution: Dilute the epoxide 1:3 with isopropanol to reduce viscosity and heat generation.

  • Reduction: Slowly add 20% aqueous Ferrous Sulfate solution (approx. 1.5 molar equivalents relative to estimated peroxide).

  • Stirring: Stir gently for 60 minutes. The solution may turn orange/brown (oxidation of iron).

  • Verification: Retest with peroxide strips. Result must be <10 ppm.

  • Disposal: The resulting mixture now contains organic solvents and iron salts. Dispose of as Aqueous/Organic Mixture Waste . Label as "Quenched Peroxides/Epoxides."

Decision Matrix (Visualized)

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalFlow Start Start: Waste Identification (Z)-9-oxabicyclo[6.1.0]non-4-ene VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck EHS_Alert STOP: High Hazard Contact EHS / Bomb Squad VisualCheck->EHS_Alert Yes (Crystals) PeroxideTest Peroxide Test (Quantofix / Starch-Iodide) VisualCheck->PeroxideTest No (Liquid) ResultLow < 20 ppm Peroxides PeroxideTest->ResultLow ResultMed 20 - 100 ppm Peroxides PeroxideTest->ResultMed ResultHigh > 100 ppm Peroxides PeroxideTest->ResultHigh DirectDisposal Standard Disposal: Flammable Organic Waste (No Strong Acids) ResultLow->DirectDisposal Quench Quenching Protocol: Acidified FeSO4 Reduction ResultMed->Quench ResultHigh->EHS_Alert Retest Retest Peroxides Quench->Retest Retest->Quench > 10 ppm (Repeat) FinalWaste Dispose as: Quenched Organic/Aqueous Mix Retest->FinalWaste < 10 ppm

Caption: Operational decision tree for the safe disposal of (Z)-9-oxabicyclo[6.1.0]non-4-ene, prioritizing peroxide detection.

Emergency Contingencies: Spills

In the event of a spill outside of a fume hood:

  • Evacuate: The flash point is 54°C; vapors can travel to ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (organic vapor cartridge) if ventilation is poor.

  • Absorb: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels (increases surface area for oxidation/flammability).

  • Clean: Collect absorbed material into a sealable container. Wash surface with soap and water.

  • Disposal: Label the debris container as "Solvent Contaminated Debris (Flammable)" .

References

  • Carl Roth GmbH. (2024). Safety Data Sheet: 1,2-Epoxy-5-cyclooctene. Retrieved from [Link]

  • Yale University EHS. (2023). Management of Peroxide Forming Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 533431, 9-Oxabicyclo[6.1.0]nonan-4-one (Analogous Structure Data). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (Z)-9-oxabicyclo[6.1.0]non-4-ene

Synonyms: 1,5-Cyclooctadiene monoepoxide; 9-Oxabicyclo[6.1.0]non-4-ene CAS: 637-90-1 (Z-isomer) / 286-62-4 (General) Part 1: Executive Safety Summary From the Desk of the Senior Application Scientist: Handling (Z)-9-oxab...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1,5-Cyclooctadiene monoepoxide; 9-Oxabicyclo[6.1.0]non-4-ene CAS: 637-90-1 (Z-isomer) / 286-62-4 (General)

Part 1: Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling (Z)-9-oxabicyclo[6.1.0]non-4-ene requires a specific understanding of its "strained ring" topology. Unlike linear ethers, this molecule contains a fused epoxide ring on a cyclooctane framework. The ring strain inherent in the three-membered epoxide makes it an electrophilic alkylating agent .

While the flash point (~70°C) classifies it as a combustible liquid rather than a highly flammable one, the primary risk profile is biological reactivity . Epoxides can bind covalently to nucleophilic residues in proteins and DNA. Therefore, our safety protocol prioritizes barrier protection against permeation and vapor containment to prevent sensitization.

Core Hazards (GHS Classifications):

  • Skin/Eye Irritation (Cat 2): Direct tissue damage upon contact.

  • STOT-SE (Cat 3): Respiratory tract irritation.

  • Combustible Liquid: Requires isolation from heat sources.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation sensitization.

PPE CategoryRecommended SpecificationOperational Rationale (The "Why")
Hand Protection (Splash) Nitrile Rubber (Minimum 5 mil / 0.12 mm)Standard Handling: Nitrile provides adequate short-term protection against cyclic ethers. Protocol: Change immediately upon splash.[1]
Hand Protection (Immersion) Silver Shield / 4H (Laminate) or Butyl Rubber (>0.5 mm)High Risk: Epoxides can permeate nitrile over time. For spill cleanup or prolonged handling, laminate barriers are required to prevent breakthrough.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Defense: Safety glasses are insufficient. The geometry of the face seal prevents vapors from bypassing the lens and irritating the ocular mucosa.
Respiratory Fume Hood (Primary) or Half-face Respirator with OV/P95 Cartridges Sensitization Control: If hood work is impossible (e.g., equipment maintenance), Organic Vapor (OV) cartridges are mandatory to capture volatile epoxide vapors.
Body Protection Fire-Resistant (FR) Lab Coat + Closed-toe Leather Shoes Thermal/Chemical Shield: Synthetic fabrics (polyester) can melt into skin if the combustible liquid ignites. Cotton/FR blends are required.
Part 3: Glove Selection Logic & Permeation Physics

The following decision tree illustrates the required logic for selecting hand protection based on the duration of exposure.

GloveSelection Start Task Assessment ExposureType Exposure Type? Start->ExposureType Splash Incidental Splash (Transferring small aliquots) ExposureType->Splash Low Volume Immersion High Exposure (Spill cleanup / Synthesis) ExposureType->Immersion High Volume Nitrile Standard Nitrile (5 mil) Double Glove Recommended Splash->Nitrile Laminate Silver Shield / Laminate (Chemical Barrier) Immersion->Laminate Action1 Change every 15 mins or immediately on splash Nitrile->Action1 Action2 Wear Nitrile over Laminate for dexterity Laminate->Action2

Figure 1: Decision logic for glove selection based on permeation risk. Laminate gloves offer the highest chemical resistance but lowest dexterity, requiring an outer nitrile layer for grip.

Part 4: Operational Workflow & Handling Protocol
1. Physical Properties Verification

Before handling, verify the physical state to anticipate behavior:

  • Boiling Point: 195°C (Low volatility, but vapors accumulate in headspaces).

  • Density: ~1.013 g/mL (Slightly denser than water; sinks in aqueous spills).

  • Solubility: Immiscible with water; soluble in alcohols and ethers.

2. Transfer Protocol (Syringe Technique)

Avoid pouring. Pouring increases surface area for vapor generation and static buildup.

  • Purge: Flush a glass syringe with inert gas (Nitrogen/Argon).

  • Draw: Insert a long needle (deflected tip) through the septum. Draw the liquid slowly to prevent cavitation.

  • Transfer: Dispense directly into the reaction vessel wall, below the solvent line if possible.

3. Reaction Monitoring
  • Exotherm Watch: Epoxide ring-opening reactions are exothermic. If using strong Lewis acids (e.g.,

    
    ) or nucleophiles, add the reagent dropwise at 0°C to prevent thermal runaway.
    
4. Workflow Diagram

Workflow Storage Storage (Cool, Dry, Inert Gas) Prep PPE Check (Goggles + Nitrile) Storage->Prep Hood Fume Hood (Sash at 18 inches) Prep->Hood Action Handling (Syringe Transfer) Hood->Action Waste Waste Disposal (Segregated Organic) Action->Waste Quench First

Figure 2: Operational lifecycle from storage to disposal. Note the requirement for inert gas storage to prevent peroxide formation.

Part 5: Emergency Response & Disposal
Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the lab ventilation is active.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible).

  • Decontaminate: Wash the surface with a mild soap solution.

Disposal Protocol

Critical Warning: Do not mix epoxide waste with concentrated acids or bases in the waste container. This can initiate uncontrolled polymerization, leading to pressure buildup and container rupture.

  • Segregation: Collect in a dedicated "Organic Combustible" waste stream.

  • Labeling: Clearly label as "Contains Epoxides - Sensitizer."

  • Quenching (Optional but Recommended): For small amounts of residual reagent, quench by slowly adding to a dilute aqueous acid solution (e.g., 5% HCl) to open the ring to the diol, reducing reactivity before disposal.

References
  • PubChem. (n.d.).[2] 1,5-Cyclooctadiene monoepoxide (Compound).[3] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
(Z)-9-oxabicyclo[6.1.0]non-4-ene
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(Z)-9-oxabicyclo[6.1.0]non-4-ene
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